(6-Bromo-2-chloropyridin-3-yl)methanol
Description
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Properties
IUPAC Name |
(6-bromo-2-chloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAIWEUPYUVFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743780 | |
| Record name | (6-Bromo-2-chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227599-35-0 | |
| Record name | (6-Bromo-2-chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to (6-Bromo-2-chloropyridin-3-yl)methanol: Synthesis, Applications, and Experimental Protocols
Abstract
This technical guide provides a comprehensive overview of (6-Bromo-2-chloropyridin-3-yl)methanol, a key halogenated pyridine derivative with the CAS number 929000-84-8 . This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates. It details the compound's physicochemical properties, synthesis methodologies, chemical reactivity, and significant applications as a versatile building block in medicinal chemistry and organic synthesis. Furthermore, this guide includes detailed, field-tested experimental protocols for its use in common synthetic transformations and robust safety and handling procedures to ensure operational excellence and laboratory safety.
Introduction: The Strategic Importance of Halogenated Pyridines
Halogenated heterocyclic compounds are cornerstones of modern drug discovery and development. The specific placement of chloro and bromo substituents on a pyridine ring, as seen in this compound, offers a powerful synthetic scaffold. The chlorine and bromine atoms provide distinct reactivity profiles, enabling selective, stepwise functionalization through various cross-coupling reactions. The hydroxymethyl group at the 3-position serves as a versatile handle for further derivatization or as a crucial pharmacophoric element.
This guide aims to serve as a definitive resource for scientists working with this valuable intermediate, providing both foundational knowledge and practical, actionable protocols to accelerate research and development timelines.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting.
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 929000-84-8 |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| Appearance | White to off-white solid/powder |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and chloroform. Limited solubility in water. |
Note: Physical properties such as melting point and boiling point can vary between suppliers and based on purity. Always refer to the supplier-specific Certificate of Analysis.
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective laboratory-scale synthesis involves the selective reduction of a corresponding carboxylic acid or ester precursor.
Conceptual Synthesis Workflow
The following diagram illustrates a logical pathway for the synthesis, starting from a commercially available pyridine precursor.
Caption: A simplified workflow for the synthesis of the target compound via reduction.
Detailed Laboratory Synthesis Protocol
This protocol describes the reduction of 2-chloro-6-bromopyridine-3-carbaldehyde to this compound.
Materials:
-
2-chloro-6-bromopyridine-3-carbaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (sufficient volume to dissolve starting material)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 2-chloro-6-bromopyridine-3-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reduction: While stirring, add sodium borohydride portion-wise to the cooled solution. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to decompose any excess NaBH₄.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Partition the remaining aqueous residue between DCM and water. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine. Trustworthiness Note: This washing sequence removes water-soluble impurities and residual salts, which is essential for obtaining a pure product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a white solid.
Applications in Drug Discovery and Organic Synthesis
This compound is a highly valued building block due to the differential reactivity of its halogen atoms. The bromo substituent is more reactive in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the chloro substituent. This allows for selective functionalization at the 6-position while leaving the 2-position available for subsequent transformations.
Key Synthetic Transformations
-
Suzuki Coupling: The bromine at the C6 position can be readily displaced with a variety of boronic acids or esters to form new carbon-carbon bonds. This is a cornerstone reaction for building molecular complexity.
-
Sonogashira Coupling: This reaction enables the introduction of terminal alkynes at the C6 position, a common strategy for creating rigid linkers or precursors for further cyclization reactions.
-
Buchwald-Hartwig Amination: The C6-Br bond can be converted to a C-N bond, allowing for the introduction of various amine functionalities, which are prevalent in pharmaceutically active compounds.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing another point of diversification for library synthesis.
Workflow for Sequential Cross-Coupling
The following diagram outlines the strategic, sequential functionalization of the scaffold, highlighting its utility.
Caption: Sequential functionalization strategy for this compound.
Safety, Handling, and Storage
Proper handling of halogenated organic compounds is paramount for laboratory safety.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin irritation and serious eye irritation.[1][2] May cause respiratory irritation.[2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[4]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[5] If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.[4]
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.[5] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a synthetically versatile and valuable intermediate for the construction of complex molecules, particularly in the pharmaceutical industry. Its unique pattern of halogenation allows for selective and sequential reactions, providing a reliable platform for scaffold decoration. The protocols and information presented in this guide offer a robust framework for the safe and effective use of this compound in a research and development setting.
References
- Sigma-Aldrich. (2024). Safety Data Sheet for a related compound.
- Aldrich. (2024). Safety Data Sheet for (6-Bromo-pyridin-2-yl)methanol.
- Thermo Fisher Scientific. (2009). Safety Data Sheet for 2-Bromopyridine.
- FUJIFILM Wako Chemicals. (2023). Safety Data Sheet for 2-Bromo-6-fluoropyridine.
- King-Pharm. (2026). This compound Product Page.
- Echemi. (2019). (6-BROMO-PYRIDIN-2-YL)-PHENYL-METHANOL Safety Data Sheet.
- MedChemExpress. (n.d.). (6-Bromopyridin-3-yl)methanol Product Page.
-
PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol Compound Summary. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview.
- Lead Sciences. (n.d.). (6-Bromo-2-methoxypyridin-3-yl)methanol Product Page.
- BLD Pharm. (n.d.). (3-Bromo-6-chloropyridin-2-yl)methanol Product Page.
- ChemicalBook. (n.d.). This compound Product Page.
- BLD Pharm. (n.d.). 1227601-71-9|(3-Bromo-6-chloropyridin-2-yl)methanol.
-
G. Brahmachari, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
- Moldb. (n.d.). 6-Bromo-2-chloropyridin-3-ol.
- SpectraBase. (n.d.). (3-bromo-6-chloropyridin-2-yl)(4-chlorophenyl)methanol Spectrum.
-
PubChem. (n.d.). (3-Bromopyridin-2-yl)methanol Compound Summary. Retrieved from [Link]
-
Stevens, M. F., et al. (1984). Antitumor imidazotetrazines. 1. Synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis of (6-Bromo-2-chloropyridin-3-yl)methanol
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for (6-bromo-2-chloropyridin-3-yl)methanol, a key building block in contemporary drug discovery and development. The synthesis is presented in a two-step sequence commencing with the commercially available 2-chloro-6-bromopyridine. The core transformations involve a highly regioselective ortho-lithiation and subsequent formylation to furnish the key intermediate, 6-bromo-2-chloronicotinaldehyde. This aldehyde is then selectively reduced to the target primary alcohol. This guide is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also insights into the underlying chemical principles and rationale for the chosen methodologies.
Introduction
Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it an attractive pharmacophore. Specifically, this compound offers three distinct points for diversification: the bromine and chlorine atoms, which can be selectively functionalized via various cross-coupling reactions, and the primary alcohol, which can be further elaborated through oxidation, esterification, or etherification. This trifunctional nature makes it a highly valuable intermediate for the construction of complex molecular architectures in the pursuit of novel therapeutic agents.
This guide will detail a reliable and scalable synthesis of this compound, focusing on a logical and field-proven synthetic strategy.
Overall Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step process, as illustrated below. This pathway is designed for efficiency and control, utilizing well-established and understood chemical transformations.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 6-Bromo-2-chloronicotinaldehyde via Ortho-lithiation and Formylation
The introduction of a formyl group at the C3 position of the pyridine ring is accomplished through a directed ortho-metalation (DoM) strategy. This approach leverages the directing ability of the chloro and bromo substituents to achieve high regioselectivity.
Causality Behind Experimental Choices
-
Choice of Base: Lithium diisopropylamide (LDA) is the base of choice for this transformation. As a strong, non-nucleophilic base, it efficiently deprotonates the most acidic proton on the pyridine ring (at the C3 position) without undergoing nucleophilic aromatic substitution at the carbon-halogen bonds. The use of alkyllithium reagents like n-butyllithium could lead to competing halogen-metal exchange.
-
Reaction Temperature: The reaction is conducted at low temperatures (-78 °C) to ensure the stability of the lithiated intermediate and to prevent side reactions.
-
Formylating Agent: N,N-Dimethylformamide (DMF) serves as an effective and readily available electrophile to introduce the formyl group.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Notes |
| 2-Chloro-6-bromopyridine | 192.44 | - | Commercially available |
| Diisopropylamine | 101.19 | 0.722 | Freshly distilled |
| n-Butyllithium | 64.06 | 0.68 (in hexanes) | Typically 2.5 M solution |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | Anhydrous, freshly distilled |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Anhydrous |
| Saturated aq. NH4Cl | - | - | For quenching |
| Ethyl acetate | 88.11 | 0.902 | For extraction |
| Brine | - | - | For washing |
| Anhydrous MgSO4 or Na2SO4 | - | - | For drying |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add freshly distilled diisopropylamine (1.2 eq.) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate LDA in situ.
-
In a separate flame-dried flask, dissolve 2-chloro-6-bromopyridine (1.0 eq.) in anhydrous THF.
-
Add the solution of 2-chloro-6-bromopyridine dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford 6-bromo-2-chloronicotinaldehyde as a solid.
Caption: Workflow for the synthesis of 6-bromo-2-chloronicotinaldehyde.
Part 2: Selective Reduction of 6-Bromo-2-chloronicotinaldehyde to this compound
The second step involves the selective reduction of the aldehyde functionality to a primary alcohol.
Causality Behind Experimental Choices
-
Reducing Agent: Sodium borohydride (NaBH4) is an ideal reagent for this transformation.[1][2] It is a mild reducing agent that chemoselectively reduces aldehydes and ketones in the presence of more robust functional groups like aryl halides.[1][2] The use of a stronger reducing agent, such as lithium aluminum hydride (LiAlH4), could potentially lead to undesired side reactions, including reduction of the chloro group.
-
Solvent: Protic solvents like methanol or ethanol are commonly used for NaBH4 reductions. They serve to both dissolve the substrate and protonate the intermediate alkoxide to yield the final alcohol product.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Notes |
| 6-Bromo-2-chloronicotinaldehyde | 220.45 | From Step 1 |
| Sodium borohydride (NaBH4) | 37.83 | |
| Methanol (MeOH) | 32.04 | Anhydrous |
| Dichloromethane (DCM) | 84.93 | For extraction |
| Deionized water | 18.02 | For workup |
| Brine | - | For washing |
| Anhydrous MgSO4 or Na2SO4 | - | For drying |
Procedure:
-
Dissolve 6-bromo-2-chloronicotinaldehyde (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq.) portion-wise to the stirred solution. Effervescence may be observed.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford this compound as a solid.
Caption: Workflow for the reduction of the aldehyde to the alcohol.
Characterization Data
Upon synthesis, the identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.
-
6-Bromo-2-chloronicotinaldehyde:
-
1H NMR: Expect signals corresponding to the two aromatic protons and the aldehyde proton.
-
13C NMR: Expect signals for the pyridine ring carbons and the carbonyl carbon.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass (C6H3BrClNO). The isotopic pattern for bromine and chlorine should be observable.
-
-
This compound:
-
1H NMR: The aldehyde proton signal will be absent, and a new signal for the methylene protons (CH2OH) will appear, along with a broad singlet for the hydroxyl proton.
-
13C NMR: The carbonyl carbon signal will be replaced by a signal for the methylene carbon.
-
IR Spectroscopy: Appearance of a broad O-H stretching band and disappearance of the C=O stretching band from the aldehyde.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass (C6H5BrClNO).
-
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The use of a directed ortho-metalation followed by a selective reduction ensures high yields and purity of the final product. This versatile building block is now readily accessible for further elaboration in the synthesis of complex molecules for pharmaceutical and agrochemical research. The protocols described herein are robust and can be adapted for various scales of production.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- MestReNova 14.1, Mestrelab Research S.L.
-
Sodium Borohydride - Common Organic Chemistry Reagents. [Link]
-
Vilsmeier-Haack Reaction. [Link]
-
Sodium Borohydride (NaBH4) Reduction. [Link]
-
Directed ortho Metalation. [Link]
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(6-Bromo-2-chloropyridin-3-yl)methanol structural analysis
An In-depth Technical Guide to the Structural Analysis of (6-Bromo-2-chloropyridin-3-yl)methanol
Introduction
This compound is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The precise arrangement of the bromo, chloro, and methanol substituents on the pyridine ring is critical to its reactivity and its ability to be incorporated into larger target structures. An unambiguous structural confirmation is therefore not merely a procedural step but a foundational requirement for any subsequent research and development.
This guide provides a comprehensive overview of the essential analytical techniques and methodologies required to definitively characterize the structure of this compound. We will delve into the principles of spectroscopic and spectrometric analysis, supported by crystallographic methods, explaining not just the protocols but the scientific reasoning that underpins the interpretation of the resulting data.
Physicochemical & Safety Profile
A foundational step in any analysis is understanding the basic physical properties and handling requirements of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1227599-35-0 | [3][4] |
| Molecular Formula | C₆H₅BrClNO | [4][5] |
| Molecular Weight | 222.47 g/mol | [5] |
| Appearance | Solid (Typical) | [6] |
| Melting Point | Not consistently reported; related isomers have melting points ranging from 34-67.5 °C. | [6][7] |
Safety & Handling: this compound and its isomers are classified as irritants.[5][8] Standard laboratory safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[6]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][9] Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
Core Methodologies for Structural Elucidation
A multi-technique approach is essential for the unambiguous structural confirmation of this compound. The workflow below outlines the logical progression from initial characterization to definitive proof of structure.
Caption: Logic diagram for predicting the MS isotopic pattern for a compound with one Cl and one Br atom.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a GC inlet.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation:
-
Identify the molecular ion peak cluster around m/z 221, 223, and 225 (for the most common isotopes).
-
Verify that the relative intensities of the M, M+2, and M+4 peaks match the predicted ratio for a compound containing one chlorine and one bromine atom. [10][11] * Analyze the fragmentation pattern for characteristic losses (e.g., loss of -CH₂OH, -Cl, -Br).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: While MS confirms the formula, NMR spectroscopy elucidates the connectivity of the atoms, providing definitive proof of the substitution pattern on the pyridine ring. Both ¹H and ¹³C NMR are required for a complete analysis.
¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of distinct protons, their chemical environment, and their proximity to one another through spin-spin coupling. For this compound, we expect to see:
-
Aromatic Protons: Two protons on the pyridine ring. Due to the electronegative halogen substituents, these protons will be downfield. They will appear as doublets due to coupling to each other.
-
Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) corresponding to the two protons of the methanol group. The chemical shift will be influenced by the adjacent aromatic ring.
-
Hydroxyl Proton (-OH): A broad singlet that can exchange with D₂O. Its chemical shift is often variable.
¹³C NMR Spectroscopy: The carbon NMR spectrum shows a signal for each unique carbon atom. For the target molecule, six distinct signals are expected:
-
Five Pyridine Carbons: The chemical shifts will be heavily influenced by the attached substituents. The carbons directly bonded to the electronegative bromine and chlorine atoms (C2 and C6) will be significantly shifted.
-
One Methylene Carbon (-CH₂OH): This will appear in the aliphatic region, typically around 60-70 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key Correlations |
| Pyridine H4/H5 | 7.5 - 8.5 (2H, doublets) | 120 - 155 | Protons couple to each other. |
| Methylene (-CH₂) | ~4.7 (2H, singlet) | ~60-65 | Signal integrates to 2 protons. |
| Hydroxyl (-OH) | Variable (1H, broad singlet) | - | Disappears upon D₂O shake. |
| Pyridine C2/C6 | - | ~140-160 | Carbons attached to halogens. |
| Pyridine C3 | - | ~130-140 | Carbon attached to the -CH₂OH group. |
Note: Predicted shifts are based on general principles for substituted pyridines. Actual values must be determined experimentally. [12][13] Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Structural Assignment:
-
Integrate the ¹H signals to confirm the proton count for each environment.
-
Analyze the coupling patterns (J-coupling) in the aromatic region to confirm the ortho/meta/para relationship of the protons.
-
Use 2D NMR (HSQC) to correlate each proton signal with its directly attached carbon, confirming the C-H framework.
-
Single-Crystal X-ray Diffraction
Expertise & Causality: This is the gold-standard technique for providing an unambiguous, three-dimensional map of the atomic positions in the solid state. [14][15]It is the ultimate arbiter of structure if a suitable single crystal can be grown. The resulting data not only confirms connectivity but also provides precise bond lengths, bond angles, and intermolecular interactions. [16][17] Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). [16]2. Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion. Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα) as the crystal is rotated. [16]4. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
-
-
Validation: The final refined structure provides a definitive confirmation of the isomeric form of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the initial, crucial confirmation of the molecular formula and the presence of both bromine and chlorine through its unique isotopic signature. NMR spectroscopy then offers a detailed map of the molecular framework, confirming the specific substitution pattern on the pyridine ring. Finally, single-crystal X-ray diffraction, when feasible, delivers the ultimate, unequivocal proof of the three-dimensional structure. By following this multi-faceted analytical workflow, researchers can proceed with confidence in the identity and purity of this valuable synthetic intermediate.
References
- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes.
- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallographic Analysis of Pyridine-2,6-diethanol Complexes.
- MDPI. (n.d.). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands.
- ACS Publications. (n.d.). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry.
- ChemicalBook. (n.d.). This compound | 1227599-35-0.
- ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
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An In-depth Technical Guide to the Spectroscopic Characterization of (6-Bromo-2-chloropyridin-3-yl)methanol
Foreword: The Rationale of Spectroscopic Investigation
In the landscape of pharmaceutical and materials science, substituted pyridines are foundational scaffolds. The compound (6-Bromo-2-chloropyridin-3-yl)methanol is a key heterocyclic building block, offering multiple reaction sites for synthetic diversification. Its utility, however, is predicated on unambiguous structural verification. This guide provides a comprehensive framework for the spectroscopic analysis of this molecule. Given the limited availability of public, experimentally-derived spectra for this specific compound, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a predictive yet robust analytical guide. Our objective is not merely to present data, but to elucidate the scientific reasoning behind the expected spectral outcomes, thereby empowering researchers to confidently identify and characterize this and similar molecules.
Molecular Structure and Analytical Workflow
The first step in any analytical endeavor is to understand the molecule's structure and to outline a logical workflow for its characterization. The numbering convention used throughout this guide is critical for assigning spectroscopic signals.
Diagram 1: Molecular Structure and IUPAC Numbering
A systematic approach ensures that data from multiple techniques is integrated to build a cohesive and validated structural assignment. The following workflow represents a best-practice model for characterizing a novel or synthesized compound.
Diagram 2: Spectroscopic Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.[1][2]
¹H NMR Spectroscopy: Mapping the Proton Environments
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their connectivity.[3] For this compound, we anticipate signals for two aromatic protons, a methylene group, and a hydroxyl proton. The electron-withdrawing nature of the nitrogen atom, as well as the chlorine and bromine substituents, will significantly deshield the aromatic protons, shifting them downfield.
Predicted ¹H NMR Data (in CDCl₃, 500 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-4 | ~ 7.75 | Doublet (d) | ~ 8.0 | Deshielded by adjacent bromine (C6) and coupled to H-5. |
| H-5 | ~ 7.35 | Doublet (d) | ~ 8.0 | Coupled to H-4. Less deshielded than H-4. |
| -CH₂- | ~ 4.70 | Singlet (s) or Doublet (d)* | ~ 6.0 (if coupled) | Adjacent to the aromatic ring and the hydroxyl group. |
| -OH | ~ 2.5 - 4.0 | Broad Singlet (br s) or Triplet (t)* | ~ 6.0 (if coupled) | Exchangeable proton; its position and multiplicity are solvent and concentration-dependent. |
*Note: Coupling between the -CH₂- and -OH protons may or may not be observed, depending on the solvent purity (presence of D₂O) and temperature. In many cases, rapid proton exchange decouples them, resulting in two singlets.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans for good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.[1] The pyridine ring carbons are expected in the aromatic region (110-160 ppm), with their exact shifts influenced by the attached substituents.
Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C2 | ~ 152 | Attached to electron-withdrawing Cl and adjacent to N. |
| C6 | ~ 142 | Attached to electron-withdrawing Br and adjacent to N. |
| C4 | ~ 140 | Aromatic CH, significantly deshielded. |
| C5 | ~ 128 | Aromatic CH. |
| C3 | ~ 135 | Aromatic carbon bearing the methanol group. |
| -CH₂- | ~ 62 | Aliphatic carbon attached to an oxygen and an aromatic ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 512-2048 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ = 77.16 ppm).
-
Optional: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule.[4] The spectrum is a plot of infrared light absorbance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| 3400 - 3200 | O-H stretch | Broad, Medium-Strong | Alcohol (-OH) |
| 3100 - 3000 | C-H stretch | Medium-Weak | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Medium-Weak | Aliphatic C-H (-CH₂-) |
| 1600 - 1450 | C=C and C=N stretch | Medium-Strong (multiple bands) | Pyridine Ring |
| 1250 - 1000 | C-O stretch | Strong | Alcohol C-O |
| ~1100 | C-Cl stretch | Medium | Aryl-Chloride |
| ~1050 | C-Br stretch | Medium | Aryl-Bromide |
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule's overall structure.[5] Aromatic compounds typically show a multitude of bands in their spectra.[6][7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Collect the sample spectrum.
-
Processing: The instrument software automatically subtracts the background from the sample spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[9] For halogenated compounds, the isotopic distribution is a key diagnostic feature.
-
Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), ratio of ~3:1.
-
Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), ratio of ~1:1.
This means the molecular ion (M⁺) will not be a single peak but a cluster of peaks.
Predicted Mass Spectrometry Data
| m/z Value | Ion Assignment | Comments |
|---|---|---|
| 221 / 223 / 225 | [M]⁺ | Molecular Ion Cluster. The primary peak at m/z 221 corresponds to [C₆H₅⁷⁹Br³⁵ClNO]⁺. The peak at m/z 223 will be a combination of [C₆H₅⁸¹Br³⁵ClNO]⁺ and [C₆H₅⁷⁹Br³⁷ClNO]⁺. The peak at m/z 225 corresponds to [C₆H₅⁸¹Br³⁷ClNO]⁺. The relative intensities of this cluster are highly characteristic. |
| 190 / 192 / 194 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
| 142 / 144 | [M - Br]⁺ | Loss of a bromine radical. The remaining ion will still show the ~3:1 chlorine isotope pattern. |
| 186 / 188 | [M - Cl]⁺ | Loss of a chlorine radical. The remaining ion will still show the ~1:1 bromine isotope pattern. |
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.
-
Mass Range: Scan a range that includes the expected molecular weight, e.g., m/z 50-500.
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one Br and one Cl atom.
Conclusion
The structural elucidation of this compound relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for interpreting the spectroscopic data of this important chemical intermediate. The predicted chemical shifts, absorption bands, and fragmentation patterns serve as a robust benchmark for researchers. By following the outlined experimental protocols and understanding the underlying chemical principles, scientists can achieve unambiguous structural verification, a critical step in advancing drug development and chemical synthesis.
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Chemistry LibreTexts. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Online] Available at: [Link]
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Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. [Online] Available at: [Link]
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Technical Guide to the Safe Handling of (6-Bromo-2-chloropyridin-3-yl)methanol and Related Halogenated Pyridine Methanols
An In-Depth Technical Guide for Researchers and Scientists
Executive Summary
(6-Bromo-2-chloropyridin-3-yl)methanol is a halogenated pyridine derivative, a class of compounds widely utilized as building blocks in pharmaceutical and agrochemical synthesis.[1] While specific toxicological data for this exact molecule is not extensively published, a robust safety protocol can be established by analyzing its structural components—a brominated and chlorinated pyridine ring coupled with a primary alcohol. Based on data from close structural analogs, this compound should be presumed to be a significant irritant to the skin, eyes, and respiratory tract.[2]
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is designed for researchers and drug development professionals, emphasizing the causality behind safety protocols to foster a proactive safety culture. The procedures outlined herein are synthesized from authoritative safety data sheets (SDS) for structurally similar chemicals and established best practices for handling hazardous laboratory reagents.
Compound Identification and Inferred Hazard Profile
Chemical Identity
A precise understanding of the molecule is fundamental to anticipating its reactivity and hazards.
| Identifier | Data |
| IUPAC Name | This compound |
| CAS Number | 1227601-71-9[3] |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| Chemical Structure |
GHS Hazard Classification (Inferred)
Due to the absence of a dedicated Safety Data Sheet for this specific compound, its hazard profile is inferred from closely related analogs like (6-Bromo-pyridin-2-yl)methanol and general data on halogenated pyridines.[2] The presence of halogen atoms on the pyridine ring and the methanol functional group dictates its likely irritant properties.
| GHS Classification | Hazard Statement | Pictogram |
| Skin Irritation, Category 2 | H315: Causes skin irritation.[2] | |
| Eye Irritation, Category 2A | H319: Causes serious eye irritation.[2] | |
| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335: May cause respiratory irritation.[2] |
Signal Word: Warning
Rationale for Classification: Halogenated aromatic systems are often irritating to biological tissues. The pyridine nitrogen can interact with physiological receptors, and the compound's potential to be a fine, airborne powder increases the risk of respiratory exposure.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. The most effective strategy follows the "Hierarchy of Controls," which prioritizes engineering and administrative solutions over sole reliance on PPE.
Engineering Controls
The primary defense is to minimize exposure at the source.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to contain potentially harmful dusts and vapors, preventing inhalation.[4]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[5]
-
Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[4]
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It should never be the only line of defense.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[6] In situations with a higher risk of splashing, such as when transferring solutions or working with larger quantities, a full face shield should be worn over the goggles.[6]
-
Skin Protection:
-
Gloves: Wear double-layered chemical-resistant gloves, such as nitrile gloves.[7] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, is required to protect against skin contact.[7]
-
-
Respiratory Protection: For most lab-scale operations within a fume hood, respiratory protection is not required. However, if there is a potential for aerosol generation outside of a containment device or during a large spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]
Safe Handling and Storage Protocols
Standard Handling Protocol
This protocol is designed to minimize dust generation and prevent cross-contamination.
-
Preparation: Before handling, ensure the fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh paper, glassware).
-
Don PPE: Put on all required PPE as detailed in Section 3.2.
-
Weighing: Tare a suitable container (e.g., a vial or beaker) on the balance inside the fume hood. Carefully transfer the solid this compound from its stock bottle to the tared container using a clean spatula. Avoid creating airborne dust.
-
Transfer: If adding to a reaction vessel, do so slowly and carefully within the fume hood. If making a solution, add the solvent to the solid to minimize dust.
-
Post-Handling: Tightly cap the stock bottle and the container with the weighed compound.
-
Decontamination: Clean any contaminated surfaces and equipment. Dispose of contaminated weigh paper and gloves as hazardous waste.
-
Doff PPE: Remove PPE in the correct order (gloves first), washing hands thoroughly with soap and water afterward.[9]
Storage Requirements
Proper storage is essential for maintaining chemical stability and preventing accidents.
-
Container: Store in a tightly sealed, original container.
-
Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4] The storage area should be locked or otherwise secured to restrict access.
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[7]
First Aid and Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[5]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).
-
Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous substances.[5]
Accidental Release Measures (Spill Cleanup)
This protocol applies to minor laboratory spills (typically <100g of solid). For major spills, evacuate the area and contact emergency services.[9]
Caption: A stepwise workflow for responding to a minor chemical spill.
Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Classification: this compound and any materials contaminated with it (e.g., gloves, weigh paper, absorbent pads) must be treated as hazardous chemical waste.
-
Segregation: This compound is a halogenated organic waste. It must be collected in a dedicated, clearly labeled hazardous waste container, separate from non-halogenated waste streams.[7]
-
Procedure: Collect waste in a compatible, sealed container (e.g., a high-density polyethylene jar). Label the container clearly with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).[9]
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Do not pour this chemical down the drain or dispose of it in regular trash.[5]
Toxicological Information (Inferred)
While no specific toxicological studies have been performed on this compound, the GHS classifications from its analogs provide a strong basis for assessing its potential effects.
-
Acute Effects: The primary hazards are irritation upon direct contact.
-
Skin: Causes redness, itching, and potential inflammation.[2]
-
Eyes: Causes serious irritation, which may include pain, redness, and watering. Prolonged contact could lead to damage.[2]
-
Inhalation: Inhalation of dust may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2]
-
-
Chronic Effects: Data on long-term exposure is not available. As with many halogenated pyridines, repeated or prolonged exposure could potentially lead to systemic effects, and it is prudent to minimize exposure at all times.[10][11]
-
Carcinogenicity: This compound is not listed as a carcinogen by IARC, NTP, or OSHA.
References
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Methanol - Safety Data Sheet. (n.d.). Carl ROTH.[Link]
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(3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem. (n.d.). National Center for Biotechnology Information.[Link]
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(6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem. (n.d.). National Center for Biotechnology Information.[Link]
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Pyridine Hazard Summary. (2002). New Jersey Department of Health.[Link]
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Pyridine - Safety Data Sheet. (n.d.). Carl ROTH.[Link]
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Flammable Liquids and Solids - Standard Operating Procedure. (2016). The Sarpong Group, UC Berkeley.[Link]
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Pyridine: general information. (2024). GOV.UK.[Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users. (2021). American Chemistry Council.[Link]
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An In-depth Technical Guide to (6-Bromo-2-chloropyridin-3-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, substituted pyridines are particularly prominent due to their ability to engage in hydrogen bonding and other key interactions within biological targets. (6-Bromo-2-chloropyridin-3-yl)methanol emerges as a compound of significant interest for researchers, scientists, and drug development professionals. Its trifunctional nature—possessing a bromine atom, a chlorine atom, and a hydroxymethyl group on a pyridine core—offers a rich platform for selective and sequential chemical modifications.
The strategic placement of two distinct halogen atoms provides orthogonal handles for diverse cross-coupling and nucleophilic substitution reactions, while the methanol group offers a site for esterification, oxidation, or further extension. The inclusion of chlorine, in particular, is a well-validated strategy in drug design; more than 25% of the top 250 top-selling pharmaceuticals in 2019 contained at least one chlorine atom, highlighting its role in modulating physicochemical and pharmacokinetic properties.[1]
This guide provides a comprehensive technical overview of this compound, consolidating its chemical properties, commercial availability, synthetic strategies, and applications. It is designed to serve as a practical resource for laboratory scientists leveraging this scaffold in the pursuit of novel therapeutics.
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in any research endeavor. This compound is a solid at room temperature, and its key identifiers are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | ChemicalBook[2] |
| CAS Number | 1227599-35-0 | ChemicalBook[2][3] |
| Molecular Formula | C₆H₅BrClNO | PubChem[4] |
| Molecular Weight | 222.47 g/mol | PubChem[4] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Solubility | Generally soluble in organic solvents like Dichloromethane (DCM), Methanol (MeOH), and Dimethylformamide (DMF) | General Chemical Principles |
Commercial Availability and Strategic Procurement
This compound is commercially available from a range of specialized chemical suppliers catering to the research and development sector. It is typically offered in various purities (e.g., >95%, >98%), and quantities ranging from milligrams to multi-gram scales.
Key Procurement Considerations:
-
Supplier Validation: Source from reputable vendors known for consistent quality control and comprehensive analytical data (e.g., NMR, LC-MS).
-
Purity Requirements: The required purity level should be dictated by the sensitivity of the subsequent synthetic steps. For example, palladium-catalyzed reactions often demand high purity starting materials to avoid catalyst poisoning.
-
Safety Data Sheet (SDS): Always obtain and thoroughly review the supplier-specific SDS prior to handling the compound. The SDS provides critical, legally mandated safety, handling, and disposal information.
Synthesis and Derivatization: A Platform for Molecular Diversity
The synthetic value of this compound lies in the differential reactivity of its three functional groups. This allows for a planned, stepwise elaboration of the molecular structure, a crucial strategy in building libraries of compounds for structure-activity relationship (SAR) studies.
Rationale for Orthogonal Reactivity
The term "orthogonal" in this context refers to the ability to react one functional group selectively in the presence of others. The bromo, chloro, and hydroxymethyl groups on this scaffold exhibit distinct chemical reactivities:
-
C6-Bromine: This position is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) due to the greater reactivity of aryl bromides compared to aryl chlorides in oxidative addition to Pd(0) catalysts.
-
C2-Chlorine: This position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen. It is generally less reactive in cross-coupling reactions than the C6-bromine, allowing for selective chemistry.
-
C3-Methanol: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution.
This predictable reactivity hierarchy is the cornerstone of its utility in medicinal chemistry.
Caption: Orthogonal reactivity of this compound.
Illustrative Synthesis Protocol
While this compound is commercially available, understanding its synthesis provides insight into its chemistry. A plausible laboratory-scale synthesis can be conceptualized based on established pyridine chemistry. The following protocol is an illustrative example.
Objective: To synthesize this compound.
Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Step-by-Step Methodology (Conceptual):
-
Nitration: 2,6-Dichloropyridine is nitrated under harsh acidic conditions (e.g., fuming HNO₃/H₂SO₄) to introduce a nitro group, primarily at the 3-position, yielding 2,6-dichloro-3-nitropyridine.
-
Causality: The electron-withdrawing chlorine atoms and the pyridine nitrogen deactivate the ring towards electrophilic substitution, requiring strong conditions. The 3-position is the most favorable site for nitration.
-
-
Reduction: The nitro group of 2,6-dichloro-3-nitropyridine is reduced to an amine using standard methods like iron powder in acidic medium or catalytic hydrogenation (H₂, Pd/C) to give 2,6-dichloropyridin-3-amine.
-
Sandmeyer Reaction (Bromination): The resulting amine is converted to a diazonium salt using sodium nitrite (NaNO₂) and an acid, which is then treated with a copper(I) bromide (CuBr) solution to install the bromine at the 6-position, yielding 6-bromo-2-chloro-3-aminopyridine after a series of steps to achieve this specific isomer. Note: Achieving this specific isomer requires a multi-step, regiocontrolled strategy that is non-trivial.
-
Conversion to Methanol: The final conversion of a functional group at the 3-position to a methanol group would likely involve multiple steps, for instance, formylation followed by reduction. A more direct route may start from a precursor already containing a suitable functional group at C3.
Applications in Medicinal Chemistry and Drug Discovery
The primary application of this compound is as a versatile intermediate in the synthesis of biologically active molecules.
Case Study: Synthesis of C-Nucleoside Analogues
A key example of its application is in the synthesis of 2,6-disubstituted pyridin-3-yl C-deoxyribonucleosides.[5] In a study by Hocek and colleagues, the related precursor, 6-bromo-2-chloro-3-iodopyridine, was coupled with a protected deoxyribose glycal via a Heck reaction.[5] This work demonstrates the utility of the 6-bromo-2-chloropyridine core as a stable scaffold for creating complex molecules designed to mimic natural nucleosides. Although the resulting compounds in this particular study did not show significant antiviral or cytostatic effects, the synthetic strategy validates the chemical robustness and utility of the scaffold for generating molecular libraries.[5] The ability to perform chemoselective Pd-catalyzed cross-coupling reactions at the bromine position was a key enabling feature of this work.[5]
Potential as a Scaffold for Kinase Inhibitors
Pyridine-based scaffolds are ubiquitous in the field of kinase inhibitor drug discovery. The distinct substitution vectors offered by this compound make it an attractive starting point for targeting ATP-binding sites.
-
The C6 position can be elaborated with aryl or heteroaryl groups via Suzuki coupling to explore the solvent-front region.
-
The C2 position can be substituted with amines via SNAr to form critical hydrogen bonds with the kinase hinge region.
-
The C3-methanol can be used as a linker to attach solubilizing groups or to probe for interactions in other nearby pockets.
Safety, Handling, and Storage
As a halogenated organic compound, this compound requires careful handling to minimize exposure. The following information is synthesized from safety data for closely related structural isomers and should be supplemented by the supplier-specific SDS.[6][7]
GHS Hazard Profile (Anticipated):
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
| Parameter | Recommended Procedure |
| Engineering Controls | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[7] |
| First Aid: Inhalation | Move person to fresh air. If breathing is difficult, call a physician.[6] |
| First Aid: Skin Contact | Immediately wash skin with plenty of soap and water. Remove contaminated clothing.[6] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[6] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[6] |
| Disposal | Waste material must be disposed of in accordance with national and local regulations. Do not allow product to enter drains. |
Conclusion
This compound stands out as a high-value building block for chemical and pharmaceutical research. Its commercial availability and, more importantly, its well-defined orthogonal reactivity make it an ideal starting point for the synthesis of complex molecular architectures. By enabling selective modifications at three distinct positions, it provides medicinal chemists with a powerful tool to systematically explore chemical space and optimize lead compounds in drug discovery programs. A thorough understanding of its properties, handling requirements, and chemical reactivity is paramount to unlocking its full potential in the development of next-generation therapeutics.
References
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PubChem. "(6-Bromopyridin-2-yl)methanol". National Center for Biotechnology Information. [Online]. Available: [Link]
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Kubelka, T., Slavětínská, L., Eigner, V., & Hocek, M. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(27), 4537-4546. [Online]. Available: [Link]
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PubChem. "(5-Bromo-6-chloropyridin-3-yl)methanol". National Center for Biotechnology Information. [Online]. Available: [Link]
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S. G. Mahadevappa, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Arabian Journal of Chemistry, 14(11), 103417. [Online]. Available: [Link]
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literature review of (6-Bromo-2-chloropyridin-3-yl)methanol
An In-Depth Technical Guide to (6-Bromo-2-chloropyridin-3-yl)methanol: Synthesis, Reactivity, and Applications
Introduction
This compound is a trifunctional heterocyclic building block of significant interest in synthetic and medicinal chemistry. Its structure, featuring a pyridine core substituted with a bromine atom, a chlorine atom, and a hydroxymethyl group at strategic positions, offers a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the bromo and chloro substituents, combined with the synthetic handle of the methanol group, allows for a stepwise and controlled elaboration of the molecule. This guide provides a comprehensive overview of its synthesis, chemical behavior, and applications, with a particular focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
This compound is a stable, solid compound under standard conditions. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1227599-35-0 | [1][2] |
| Molecular Formula | C₆H₅BrClNO | [1][2] |
| Molecular Weight | 222.47 g/mol | [3] |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Solubility | Soluble in organic solvents like methanol, chloroform, and dichloromethane; slightly soluble in water. | Inferred from similar compounds[4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of a corresponding carbonyl precursor, such as 6-bromo-2-chloronicotinaldehyde or an ester of 6-bromo-2-chloronicotinic acid. The latter is often more accessible. The following protocol outlines a representative synthetic route starting from 6-bromo-2-chloronicotinic acid.
Experimental Protocol: Two-Step Synthesis
Step 1: Esterification of 6-bromo-2-chloronicotinic acid
The initial step involves converting the carboxylic acid to a more readily reducible ester, such as the methyl ester. This protects the acidic proton and facilitates a smooth reduction.
-
Materials: 6-bromo-2-chloronicotinic acid (1.0 eq), Methanol (as solvent), Sulfuric acid (catalytic amount), Round-bottom flask, Reflux condenser.
-
Procedure:
-
Suspend 6-bromo-2-chloronicotinic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 6-bromo-2-chloronicotinate, which can often be used in the next step without further purification.
-
Step 2: Reduction of the Ester to the Alcohol
A mild reducing agent like sodium borohydride is typically sufficient for this transformation, offering good chemoselectivity by not affecting the halogen substituents.
-
Materials: Methyl 6-bromo-2-chloronicotinate (1.0 eq), Sodium borohydride (NaBH₄, 2.0-3.0 eq), Methanol or Ethanol (as solvent), Round-bottom flask.
-
Procedure:
-
Dissolve the crude methyl 6-bromo-2-chloronicotinate in methanol or ethanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise, maintaining the temperature below 10 °C. The addition is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates full consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the bulk of the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
-
Caption: Synthetic pathway for this compound.
Chemical Reactivity: A Platform for Orthogonal Synthesis
The true utility of this compound lies in the differential reactivity of its three functional groups. This allows for selective, sequential modifications, a concept known as orthogonal synthesis.
Palladium-Catalyzed Cross-Coupling Reactions at C-6
The carbon-bromine (C-Br) bond is weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[5] This crucial difference enables selective functionalization at the 6-position (C-Br) under relatively mild conditions, leaving the C-Cl bond intact for subsequent transformations.
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
To a Schlenk tube, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).[5]
-
Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Heat the reaction mixture (typically 80-100 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr) at C-2
In contrast to cross-coupling, the reactivity pattern is reversed for Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the 2-position is activated by the strong electron-withdrawing effect of the adjacent ring nitrogen.[5] This makes the C-2 position susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiols), while the C-6 bromine remains largely unreactive under these conditions.
Generalized Protocol for SNAr with an Amine:
-
In a sealable reaction vial, combine this compound (1.0 eq), the desired amine (1.5-2.0 eq), and a suitable base if the amine is provided as a salt (e.g., DIPEA).
-
Add an anhydrous polar aprotic solvent such as DMF or NMP.[5]
-
Seal the vial and heat in an oil bath at 100-140 °C for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Caption: Orthogonal reactivity of the C-Br and C-Cl bonds.
Reactions of the Hydroxymethyl Group
The primary alcohol at the 3-position provides a third point for diversification. It can undergo a range of standard alcohol transformations:
-
Oxidation: Can be oxidized to the corresponding aldehyde using mild reagents (e.g., PCC, DMP) or to the carboxylic acid using stronger oxidants (e.g., KMnO₄, Jones reagent).
-
Esterification/Etherification: Can be converted to esters or ethers to modify steric and electronic properties.
-
Conversion to Halide: Can be transformed into a chloromethyl or bromomethyl group (e.g., using SOCl₂ or PBr₃) for subsequent nucleophilic displacement reactions.
Applications in Medicinal Chemistry
The pyridine scaffold is a privileged structure in drug discovery, known for its ability to form key hydrogen bond interactions with biological targets.[6] this compound is a valuable intermediate for synthesizing libraries of compounds for screening against various therapeutic targets. The ability to perform sequential, site-selective modifications is critical for developing structure-activity relationships (SAR).
Key Therapeutic Areas:
-
Kinase Inhibitors: The aminopyridine core is a well-established scaffold for kinase inhibitors, which are crucial in oncology and neurodegenerative disease research.[6] Derivatives of this molecule can be elaborated to target enzymes like Glycogen Synthase Kinase 3β (GSK-3β).[6]
-
Nicotinic Acetylcholine Receptor (nAChR) Modulators: Pyridine and pyridazine derivatives have shown high affinity for nAChRs, which are implicated in cognitive function and neurological disorders.[6][7]
-
General Drug Discovery: The molecule serves as a starting point for creating diverse chemical libraries. One can envision a three-step diversification strategy: 1) Suzuki coupling at C-6, 2) SNAr at C-2, and 3) modification of the hydroxymethyl group at C-3.
Caption: Strategy for library synthesis and SAR development.
Safety and Handling
This compound and its isomer (5-Bromo-6-chloropyridin-3-yl)methanol are classified with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Recommended Precautions:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than just a chemical intermediate; it is a sophisticated tool for molecular design. Its key strengths—the pyridine core, the hydroxymethyl handle, and especially the orthogonally reactive halogen atoms—provide chemists with a reliable and flexible platform for the synthesis of novel, complex molecules. Its application is particularly impactful in medicinal chemistry, where the systematic exploration of chemical space is paramount for the discovery of next-generation therapeutics.
References
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Kubelka, T., Slavětínská, L., Eigner, V., & Hocek, M. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(26), 4348-4357. [Link]
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Semantic Scholar. (n.d.). Pharmacological Activities of Chromene Derivatives: An Overview. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2025). (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview. Retrieved from [Link]
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King-Pharm. (n.d.). 1227599-35-0 this compound. Retrieved from [Link]
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PubChem. (n.d.). (5-Bromo-6-chloropyridin-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
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Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017. [Link]
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Moldb. (n.d.). 6-Bromo-2-chloropyridin-3-ol. Retrieved from [Link]
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The Solubility Profile of (6-Bromo-2-chloropyridin-3-yl)methanol: A Technical Guide for Drug Development Professionals
Abstract
(6-Bromo-2-chloropyridin-3-yl)methanol is a halogenated pyridyl methanol derivative that holds potential as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is paramount for its effective utilization in synthetic chemistry, purification, and formulation development. This technical guide provides a comprehensive framework for determining the solubility of this compound. It delves into the theoretical underpinnings of solubility, outlines a strategic approach to solvent selection, and provides a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended to equip researchers, scientists, and drug development professionals with the necessary tools to systematically evaluate the solubility of this compound, thereby facilitating its seamless integration into the drug development pipeline.
Introduction: The Critical Role of Solubility
In the realm of pharmaceutical development, the solubility of an API or its intermediates is a critical physicochemical property that dictates its fate from synthesis to final dosage form.[1][2] A compound's ability to dissolve in a given solvent system governs reaction kinetics, dictates the choice of crystallization and purification methods, and ultimately influences the bioavailability of the final drug product.[3] For intermediates like this compound, a thorough understanding of its solubility profile is essential for optimizing reaction conditions, maximizing yields, and ensuring the efficient removal of impurities.[4]
This guide addresses the current gap in publicly available solubility data for this compound by providing a robust theoretical and practical framework for its determination. By following the principles and protocols outlined herein, researchers can generate reliable and reproducible solubility data, enabling informed decisions throughout the development process.
Theoretical Framework: Predicting and Understanding Solubility
The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[5] At its core, the dissolution process is governed by the thermodynamics of mixing, specifically the Gibbs free energy change (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) of dissolution.[6]
ΔG = ΔH - TΔS
A negative ΔG indicates a spontaneous dissolution process, leading to higher solubility.[6][7] This is achieved when the energy released from solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute (crystal lattice energy) and solvent-solvent interactions.[3][8][9][10]
Physicochemical Properties of this compound
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (3-Bromo-6-chloropyridin-2-yl)methanol | (6-Bromopyridin-2-yl)methanol |
| Molecular Formula | C₆H₅BrClNO | C₆H₅BrClNO[11] | C₆H₆BrNO[12] |
| Molecular Weight | ~222.46 g/mol | 222.467 g/mol [11] | 188.02 g/mol [12] |
| Hydrogen Bond Donor Count | 1 (predicted) | 1 (predicted) | 1 (predicted)[12] |
| Hydrogen Bond Acceptor Count | 2 (predicted, from N and O) | 2 (predicted) | 2 (predicted)[12] |
| Predicted Polarity | Moderately polar | Moderately polar | Moderately polar |
| Melting Point (°C) | Not available | Not available | 34-39[13] |
| Boiling Point (°C) | Not available | Not available | 246[13] |
Based on its structure, this compound possesses:
-
A hydroxyl group (-OH) , capable of acting as a hydrogen bond donor and acceptor.
-
A pyridine ring nitrogen , which is a hydrogen bond acceptor.
-
Halogen atoms (Br and Cl) , which contribute to the molecule's polarity and van der Waals interactions.
These features suggest that the molecule is moderately polar and will exhibit a propensity to dissolve in solvents that can engage in hydrogen bonding and polar interactions.
Solvent Selection and Predictive Models
A diverse range of organic solvents should be selected to probe the full spectrum of potential solute-solvent interactions. These can be broadly categorized as:
-
Protic Solvents: (e.g., methanol, ethanol, isopropanol) - Capable of hydrogen bonding.
-
Aprotic Polar Solvents: (e.g., acetonitrile, acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) - Possess significant dipole moments but do not donate hydrogen bonds.
-
Nonpolar Solvents: (e.g., hexane, toluene) - Primarily engage in van der Waals interactions.
For a more refined, predictive approach to solvent selection, Hansen Solubility Parameters (HSP) can be employed.[5] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5] Solvents with HSP values similar to those of the solute are more likely to be effective.
Another powerful predictive tool is the COSMO-RS (Conductor-like Screening Model for Realistic Solvents) model, which uses quantum chemical calculations to predict thermodynamic properties, including solubility, with a high degree of accuracy.[13] These computational methods can significantly narrow down the experimental screening process.
Experimental Determination of Solubility
The following section details a robust and widely accepted protocol for determining the equilibrium solubility of this compound. The shake-flask method is a gold standard for its reliability and direct measurement of thermodynamic equilibrium.
Good Laboratory Practices (GLP)
All experiments should be conducted following Good Laboratory Practices (GLP) to ensure data integrity and reproducibility. This includes proper documentation, calibration of instruments, and use of qualified reagents.
Shake-Flask Method: A Step-by-Step Protocol
This isothermal method measures the equilibrium solubility at a controlled temperature.
Materials and Equipment:
-
This compound (solid, of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved solute.
Analytical Quantification
A validated, stability-indicating HPLC method is the preferred technique for quantification due to its specificity and sensitivity. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
Data Presentation and Interpretation
The solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Solubility of this compound in Selected Organic Solvents at 25 °C (Example Data Table)
| Solvent | Solvent Type | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Protic | 32.7 | Experimental Value | Calculated Value |
| Ethanol | Protic | 24.5 | Experimental Value | Calculated Value |
| Acetone | Aprotic Polar | 20.7 | Experimental Value | Calculated Value |
| Acetonitrile | Aprotic Polar | 37.5 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 46.7 | Experimental Value | Calculated Value |
| Ethyl Acetate | Moderately Polar | 6.0 | Experimental Value | Calculated Value |
| Toluene | Nonpolar | 2.4 | Experimental Value | Calculated Value |
| Hexane | Nonpolar | 1.9 | Experimental Value | Calculated Value |
Interpretation of Results:
-
High solubility in protic solvents like methanol and ethanol would confirm the significant role of the hydroxyl group in hydrogen bonding interactions.
-
Good solubility in aprotic polar solvents such as DMSO and acetone would indicate the importance of dipole-dipole interactions.
-
Low solubility in nonpolar solvents like hexane would be expected due to the polar nature of the molecule.
Visualizing the Workflow and Concepts
Diagrams can effectively illustrate the experimental process and the theoretical relationships governing solubility.
Caption: A flowchart of the shake-flask method for determining equilibrium solubility.
Caption: Interplay of solute and solvent properties that determine solubility.
Conclusion
While direct solubility data for this compound is not yet established in the literature, this guide provides a comprehensive roadmap for its determination. By combining a sound theoretical understanding of solubility with a robust experimental protocol, researchers can generate the critical data needed to optimize synthetic processes, streamline purification, and lay the groundwork for successful formulation development. The principles and methodologies described herein are not only applicable to the target compound but can also be adapted for the solubility assessment of other novel chemical entities, making this a valuable resource for the broader drug development community.
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PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
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-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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Aakash Institute. (n.d.). Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy. Retrieved from [Link]
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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PubChem. (n.d.). (3-Bromo-2-chlorophenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
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JoVE. (2020). Video: Solubility - Concept. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?. Retrieved from [Link]
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JoVE. (2020). Video: Solubility - Concept. Retrieved from [Link]
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-
Chemistry Stack Exchange. (2014). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols for the Suzuki-Miyaura Coupling of (6-Bromo-2-chloropyridin-3-yl)methanol
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed transformation is particularly indispensable in medicinal chemistry and materials science for constructing biaryl and heterobiaryl scaffolds, which are prevalent motifs in pharmacologically active compounds.[2][3]
This guide provides an in-depth technical overview and detailed experimental protocols for the use of (6-Bromo-2-chloropyridin-3-yl)methanol as a substrate in Suzuki-Miyaura coupling reactions. This versatile building block possesses three key features for synthetic elaboration: a reactive C-Br bond, a less reactive C-Cl bond, and a nucleophilic hydroxymethyl group. Understanding the interplay of these functionalities is critical for achieving desired synthetic outcomes. The primary focus of this document will be on leveraging the differential reactivity of the two halogen atoms to achieve regioselective mono-arylation, a crucial step in the synthesis of complex, highly substituted pyridine derivatives.
Reaction Principle & Mechanistic Insights
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[4][5] The fundamental mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][6]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation : In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, creating a diorganopalladium(II) complex.
-
Reductive Elimination : The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Substrate-Specific Considerations: Regioselectivity
For dihalogenated substrates like this compound, achieving regioselectivity is paramount. The site of the initial oxidative addition is determined by the relative reactivity of the C-X bonds.
-
Bond Dissociation Energy (BDE): The C-Br bond (≈72 kcal/mol) is significantly weaker than the C-Cl bond (≈84 kcal/mol). This thermodynamic factor strongly favors the preferential oxidative addition of palladium into the C-Br bond.
-
Electronic Effects: While the C2 position on a pyridine ring is electronically activated (more electrophilic), the difference in BDE is typically the dominant factor controlling selectivity in substrates containing different halogens.[7][3]
Therefore, under standard Suzuki-Miyaura conditions, the reaction is expected to occur selectively at the C-6 bromine position, leaving the C-2 chlorine atom intact for potential subsequent transformations. This makes this compound an excellent substrate for the sequential, site-selective introduction of different aryl or heteroaryl groups.[3]
The Role of the Hydroxymethyl Group
The presence of a protic functional group, such as the primary alcohol in this compound, can sometimes be problematic in cross-coupling reactions.[8] However, the Suzuki-Miyaura coupling is renowned for its tolerance of such groups, and modern catalytic systems often do not require protection/deprotection steps.[8][9] The protocols provided herein are optimized for the unprotected substrate, simplifying the synthetic route and improving overall efficiency.
Key Parameters for Optimization
Achieving high yields and purity requires careful selection of reaction parameters. The interplay between the catalyst, ligand, base, and solvent is crucial, especially when dealing with heteroaryl halides.
| Parameter | Recommended Choice & Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf) . These are common and effective Pd(0) or Pd(II) sources. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[6] |
| Ligand | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs) . Heteroaryl halides, particularly chlorides, are challenging substrates.[10][11] Standard ligands like PPh₃ can be ineffective.[11] Advanced ligands accelerate the rate-limiting oxidative addition and promote the final reductive elimination step, preventing catalyst decomposition and side reactions.[6][12] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ . The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[1] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often superior.[11] The choice can also influence the rate of side reactions like protodeboronation. |
| Solvent | 1,4-Dioxane, Tetrahydrofuran (THF), or Toluene, often with H₂O . Aprotic polar solvents are standard. The addition of a small amount of water can be beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.[1][13] The optimal solvent ratio must often be determined empirically. |
| Temperature | 80–120 °C . Elevated temperatures are typically required to drive the reaction, particularly the oxidative addition to the relatively inert C-X bonds on the pyridine ring.[2][11] |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) as palladium catalysts can be sensitive to oxygen.[11]
Protocol A: Regioselective Mono-Arylation at the C-6 Position
This protocol details a general procedure for the selective coupling of an arylboronic acid at the C-6 bromine position of this compound.
Caption: General experimental workflow for Suzuki-Miyaura mono-arylation.
Materials and Reagents:
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 224.45 | 224 mg | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 (5 mol% Pd) |
| SPhos (Ligand) | 410.47 | 21 mg | 0.05 | 0.05 |
| K₃PO₄ (Base) | 212.27 | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).[13]
-
Catalyst Addition : In a separate vial, briefly mix the Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%) before adding them to the Schlenk flask.
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition : Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The typical solvent ratio is 4:1 dioxane:water.[9]
-
Degassing : With the stir bar spinning, bubble a gentle stream of nitrogen or argon through the reaction mixture for 15-20 minutes.
-
Reaction Conditions : Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir vigorously for 4-12 hours.[13]
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction : Transfer the filtrate to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2][13]
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 6-aryl-2-chloro-3-(hydroxymethyl)pyridine product.
-
Characterization : Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure.[11]2. Ineffective ligand for the substrate.3. Insufficient temperature.[11]4. Poor quality of reagents (e.g., wet solvent, old base). | 1. Ensure thorough degassing of solvents and reaction setup.2. Switch to a more electron-rich, bulky ligand (e.g., XPhos, RuPhos).3. Increase reaction temperature in 10 °C increments.4. Use freshly opened, anhydrous solvents and a fresh, finely ground base. |
| Significant Side Products | Protodeboronation (boronic acid replaced by -H): Base is too strong or reaction is too slow.[11]Homocoupling (R²-R²): Often oxygen-mediated.Protodehalogenation (starting material halogen replaced by -H): Transmetalation step is slow.[14] | 1. Use a milder base (e.g., K₂CO₃) or slightly lower temperature.2. Ensure the reaction is strictly anaerobic.3. Use a more efficient ligand to accelerate the catalytic cycle. A different base/solvent combination may be required. |
| Formation of Di-arylated Product | Reaction conditions are too harsh, leading to subsequent reaction at the C-Cl bond. | Reduce reaction temperature or time. Consider a less active catalyst system if mono-selectivity is the primary goal. |
Conclusion
This compound is a highly valuable and versatile building block for synthesizing complex pyridine derivatives via the Suzuki-Miyaura cross-coupling reaction. The significant difference in reactivity between the C-Br and C-Cl bonds allows for predictable and highly regioselective mono-arylation at the 6-position under carefully optimized conditions. By employing modern catalytic systems with bulky, electron-rich phosphine ligands, this transformation can be achieved in high yields while tolerating the unprotected hydroxymethyl group. The protocols and insights provided herein offer a robust foundation for researchers and drug development professionals to successfully utilize this substrate in their synthetic campaigns.
References
-
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Love, J. A., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
-
Buchwald, S. L., et al. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. [Link]
-
Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
-
Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
-
Garg, N. K., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters - ACS Publications. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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The Strategic Utility of (6-Bromo-2-chloropyridin-3-yl)methanol in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: A Multifaceted Building Block for Modern Drug Discovery
In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. (6-Bromo-2-chloropyridin-3-yl)methanol emerges as a highly versatile and valuable precursor, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Its utility is rooted in the presence of three distinct and orthogonally reactive functional groups on the pyridine core: a bromine atom at the 6-position, a chlorine atom at the 2-position, and a hydroxymethyl group at the 3-position. This unique arrangement allows for a programmed, stepwise functionalization, providing medicinal chemists with a powerful tool for navigating the intricate pathways of drug design and development.
This guide provides an in-depth exploration of the chemical behavior of this compound, detailing its application in key synthetic transformations and offering field-proven protocols for its use. We will delve into the principles of its selective reactivity and demonstrate its role in the construction of scaffolds analogous to those found in clinically significant pharmaceuticals.
Physicochemical Properties and Handling
A comprehensive understanding of the physical and chemical properties of a precursor is fundamental to its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 1211529-37-3 | N/A |
| Molecular Formula | C₆H₅BrClNO | N/A |
| Molecular Weight | 222.47 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. Limited solubility in water. | General chemical knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General chemical safety guidelines |
Safety Precautions: this compound is an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
The Principle of Orthogonal Reactivity: A Chemist's Strategic Advantage
The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. This "orthogonal reactivity" allows for selective functionalization at either the C6 or C2 position by carefully choosing the reaction conditions.
-
Palladium-Catalyzed Cross-Coupling at C6 (Bromo Position): The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1] Consequently, reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling can be performed selectively at the C6 position, leaving the C2-chloro group intact for subsequent transformations.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr) at C2 (Chloro Position): The pyridine nitrogen atom is electron-withdrawing, which reduces the electron density at the α-positions (C2 and C6).[1] This electronic activation makes the C2 position susceptible to attack by strong nucleophiles. Therefore, under conditions conducive to nucleophilic aromatic substitution (SNAr), the chlorine atom at the C2 position can be preferentially displaced by a variety of nucleophiles, such as amines, alcohols, and thiols.[1][3]
-
The Versatile Hydroxymethyl Group at C3: The primary alcohol at the C3 position serves as a crucial synthetic handle. It can be readily oxidized to an aldehyde or a carboxylic acid, or it can undergo etherification or esterification reactions.[4] This functionality is often exploited to introduce key pharmacophoric features or to modulate the physicochemical properties of the final molecule.
The interplay of these three functional groups allows for a convergent and highly efficient approach to the synthesis of complex, multi-substituted pyridine derivatives.
Caption: Orthogonal reactivity of this compound.
Application in the Synthesis of Kinase Inhibitor Scaffolds
While direct synthesis routes for major commercial drugs starting from this compound are not always publicly disclosed, the structural motif is highly prevalent in the patent literature for the synthesis of kinase inhibitors such as Crizotinib and Lorlatinib. The following protocols are representative of how this precursor can be utilized to construct such advanced intermediates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol demonstrates the selective formation of a C-C bond at the C6 position, a key transformation in the synthesis of many biaryl-containing APIs.
Objective: To synthesize (2-chloro-6-(4-methoxyphenyl)pyridin-3-yl)methanol.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds.[5] The selection of a palladium catalyst and a suitable phosphine ligand is crucial for achieving high yields and selectivity, especially with heteroaromatic substrates.[6] The use of a base is necessary to activate the boronic acid for transmetalation.[5]
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
(4-methoxyphenyl)boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, (4-methoxyphenyl)boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (2-chloro-6-(4-methoxyphenyl)pyridin-3-yl)methanol.
Protocol 2: Selective Buchwald-Hartwig Amination at the C6-Position
This protocol illustrates the formation of a C-N bond at the C6-position, a common step in the synthesis of many APIs containing an arylamine moiety.
Objective: To synthesize (2-chloro-6-(phenylamino)pyridin-3-yl)methanol.
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being the most effective.[8] A strong base is required to deprotonate the amine and facilitate the catalytic cycle.[9]
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and XPhos.
-
Add anhydrous, degassed toluene and stir for 10 minutes at room temperature.
-
Add this compound, aniline, and sodium tert-butoxide.
-
Seal the flask and heat the reaction mixture at 100-110 °C with stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield (2-chloro-6-(phenylamino)pyridin-3-yl)methanol.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position with an Alcohol
This protocol demonstrates the displacement of the C2-chloro group by an alcohol, a transformation relevant to the synthesis of Crizotinib-like scaffolds.
Objective: To synthesize (6-bromo-2-phenoxypyridin-3-yl)methanol.
Rationale: The SNAr reaction at the C2 position of the pyridine ring is facilitated by the electron-withdrawing nature of the ring nitrogen.[1] A strong base is required to deprotonate the nucleophilic alcohol. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.[10]
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.5 equiv)
-
Potassium tert-butoxide (K OtBu) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
Sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, sealed reaction vial under an inert atmosphere, add phenol and anhydrous DMSO.
-
Carefully add potassium tert-butoxide in portions, and stir until the phenol is fully deprotonated.
-
Add this compound to the reaction mixture.
-
Seal the vial and heat at 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding water, and then neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield (6-bromo-2-phenoxypyridin-3-yl)methanol.
Protocol 4: Oxidation of the Hydroxymethyl Group
This protocol describes the conversion of the primary alcohol to an aldehyde, a common transformation to introduce an electrophilic handle for further elaboration.
Objective: To synthesize 6-bromo-2-chloronicotinaldehyde.
Rationale: Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for the conversion of primary allylic and benzylic alcohols to the corresponding aldehydes. The reaction is typically carried out in a chlorinated solvent at room temperature.
Materials:
-
This compound (1.0 equiv)
-
Activated Manganese Dioxide (MnO₂) (5.0-10.0 equiv)
-
Dichloromethane (DCM)
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add this compound and dichloromethane.
-
Add activated manganese dioxide in portions with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide, washing the celite pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-bromo-2-chloronicotinaldehyde, which can be used in the next step without further purification or purified by column chromatography.
Conclusion: A Keystone in Modern Pharmaceutical Synthesis
This compound stands as a testament to the power of strategic precursor design in modern organic synthesis. Its inherent orthogonal reactivity, coupled with the versatility of its hydroxymethyl group, provides a robust platform for the efficient and controlled construction of complex, highly substituted pyridine-based molecules. The ability to selectively perform palladium-catalyzed cross-coupling reactions at the C6-bromo position and nucleophilic aromatic substitutions at the C2-chloro position allows for a modular and convergent approach to the synthesis of a wide range of pharmaceutical targets. As the demand for novel, targeted therapeutics continues to grow, the strategic application of such multifaceted building blocks will undoubtedly remain a cornerstone of innovation in drug discovery and development.
References
-
The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis. Available at: [Link].
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate. Available at: [Link].
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. Available at: [Link].
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Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Available at: [Link].
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link].
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meta‐Selective C−H Functionalization of Pyridines - Xingwei Li. Available at: [Link].
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Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link].
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link].
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Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes - NIH. Available at: [Link].
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Sonogashira coupling - Wikipedia. Available at: [Link].
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5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. Available at: [Link].
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Applications of 2-(Hydroxymethyl)pyridine in Advanced Material Synthesis. Available at: [Link].
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Development and biological investigations of hypoxia-sensitive prodrugs of the tyrosine kinase inhibitor crizotinib - PMC - PubMed Central. Available at: [Link].
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Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link].
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Amination of 2-halopyridines. [a] | Download Table - ResearchGate. Available at: [Link].
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link].
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Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. Available at: [Link].
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link].
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4-selective functionalization of pyridine - American Chemical Society. Available at: [Link].
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Lewis Acids for the Activation of Pyridines for Further Functionalisation - Sign in. Available at: [Link].
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meta‐Selective C−H Functionalization of Pyridines | Request PDF - ResearchGate. Available at: [Link].
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio - American Chemical Society. Available at: [Link].
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protocol for the synthesis of derivatives from (6-Bromo-2-chloropyridin-3-yl)methanol
Initiating Research on Synthesis
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The Strategic Application of (6-Bromo-2-chloropyridin-3-yl)methanol in Modern Medicinal Chemistry
Abstract
(6-Bromo-2-chloropyridin-3-yl)methanol has emerged as a pivotal structural motif and a versatile synthetic intermediate in the realm of medicinal chemistry. Its unique trifunctional nature, featuring a reactive bromine atom, a chlorine atom, and a primary alcohol on a pyridine scaffold, offers a strategic advantage for the synthesis of complex molecules, particularly in the development of kinase inhibitors. This technical guide provides an in-depth exploration of the applications of this compound, detailing its role as a key building block, and presents comprehensive, field-proven protocols for its synthetic transformations. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.
Introduction: A Building Block of Strategic Importance
The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in the structures of numerous approved drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal core for targeting a wide range of biological macromolecules. This compound, with its distinct and orthogonally reactive functional groups, provides a powerful platform for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The bromine and chlorine atoms serve as handles for various cross-coupling reactions, enabling the introduction of a wide array of substituents, while the hydroxymethyl group can be further functionalized or oxidized to introduce additional diversity and modulate the physicochemical properties of the final compounds.
One of the most notable applications of this building block is in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Small molecule kinase inhibitors have revolutionized the treatment of these conditions, and this compound serves as a key precursor for the construction of compounds that can effectively target the ATP-binding site of various kinases.
Application in the Synthesis of p38 MAP Kinase Inhibitors: The Case of Doramapimod
A prominent example of the utility of this compound is its role as a key intermediate in the synthesis of doramapimod (BIRB 796). Doramapimod is a highly potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase, an enzyme central to the inflammatory response.[1][2] It has been investigated for the treatment of various inflammatory conditions, including rheumatoid arthritis and Crohn's disease.[3]
The synthesis of doramapimod and its analogs highlights the strategic use of this compound's functionalities. The synthetic strategy typically involves the sequential functionalization of the pyridine core, underscoring the importance of this versatile starting material.
Synthetic Protocols and Methodologies
The true value of this compound lies in its synthetic versatility. The following section provides detailed protocols for key transformations, offering a practical guide for researchers.
Palladium-Catalyzed Cross-Coupling Reactions: Diversification at the C6-Position
The bromine atom at the 6-position of this compound is significantly more reactive than the chlorine atom at the 2-position in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the C6-position.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Stir the mixture vigorously and heat to 90-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 75-85 |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound.
Caption: Suzuki-Miyaura coupling of this compound.
The Buchwald-Hartwig amination allows for the introduction of a wide variety of primary and secondary amines at the C6-position, a crucial transformation for modulating the polarity and hydrogen bonding capacity of the molecule.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the reaction vessel and heat to 80-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.[4]
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | Cs₂CO₃ | THF | 80 | 16 | 85-95 |
Table 2: Representative conditions for the Buchwald-Hartwig amination of this compound.
Caption: Buchwald-Hartwig amination of this compound.
The Sonogashira coupling enables the installation of terminal alkynes, which can serve as versatile handles for further transformations, such as click chemistry or cyclization reactions.[5]
General Protocol for Sonogashira Coupling:
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent mixture (e.g., THF/triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature to 50 °C for 4-16 hours under an inert atmosphere.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the residue by column chromatography.
Functionalization of the Hydroxymethyl Group
The hydroxymethyl group at the C3-position provides another avenue for structural diversification.
The primary alcohol can be selectively oxidized to the corresponding aldehyde, 6-bromo-2-chloronicotinaldehyde, a key intermediate for various subsequent reactions such as reductive amination or Wittig reactions.
General Protocol for Oxidation with Manganese Dioxide:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a solvent such as dichloromethane or chloroform, add activated manganese dioxide (MnO₂, 5-10 equiv.) in portions.
-
Reaction Conditions: Stir the suspension vigorously at room temperature for 12-48 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, washing thoroughly with the solvent. Concentrate the filtrate to obtain the crude aldehyde, which can often be used in the next step without further purification.
Caption: Oxidation of the hydroxymethyl group.
Conclusion: A Versatile Scaffold for Drug Discovery
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned and differentially reactive functional groups allow for a systematic and efficient exploration of chemical space, which is paramount in the hit-to-lead and lead optimization phases of drug discovery. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize novel compounds, particularly in the pursuit of potent and selective kinase inhibitors. The continued application of this and similar scaffolds will undoubtedly contribute to the development of the next generation of targeted therapeutics.
References
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Sonogashira coupling. Retrieved from [Link]
-
Chem.libretexts.org. (2021, August 15). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]
- Anderson, K. W., & Buchwald, S. L. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Razafindrainibe, F., Voros, C., Yerri, J., Nimmakayala, M. R., Tissier, A., Mardy, K., ... & Baati, R. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5-and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. European Journal of Organic Chemistry, 2018(44), 6129-6136.
- Tong, L., Pav, S., White, D. M., Rogers, S., Crane, K. M., Cywin, C. L., ... & Pargellis, C. A. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
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Drug Hunter. (2023). Patents. Retrieved from [Link]
- Li, J., Xu, Q., & Zhao, J. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry, 280, 116950.
-
PubChem. (n.d.). 6-Bromo-2-chloronicotinaldehyde. Retrieved from [Link]
- Smith, C. J., & Reddy, J. A. (2010). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of organic chemistry, 75(16), 5585–5593.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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opnMe. (n.d.). P38 MAPK Inhibitor I BIRB 796. Retrieved from [Link]
- Davis, M. I., & Cox, A. G. (2019). Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. International journal of molecular sciences, 20(20), 5038.
- Brehmer, D., Lisurek, M., Reintsch, W. E., & Schaber, R. (2016). Biophysical investigation and conformational analysis of p38α kinase inhibitor doramapimod and its analogues. MedChemComm, 7(7), 1339-1344.
- Thomson, C. G., & Dennis, C. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin. Organic & biomolecular chemistry, 17(39), 8829-8834.
- Piccialli, V. (2017). A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran. Molbank, 2017(3), M949.
- S. L. T. (2007). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. The Journal of organic chemistry, 72(16), 6213–6216.
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- 2. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in (6-Bromo-2-chloropyridin-3-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted pyridine scaffolds are foundational motifs in modern pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them a privileged core for molecular design. The compound (6-Bromo-2-chloropyridin-3-yl)methanol is a particularly valuable and versatile building block. Its utility stems from the differential reactivity of its three functional handles: a C6-bromine, a C2-chlorine, and a C3-hydroxymethyl group. This strategic arrangement allows for a series of selective and orthogonal chemical transformations, enabling the synthesis of complex, multi-substituted pyridine derivatives in a controlled, stepwise manner.
This guide provides an in-depth exploration of the chemical logic and experimental protocols for the functionalization of this key intermediate. We will delve into the principles of site-selectivity and provide field-proven methodologies for achieving desired chemical outcomes, grounded in authoritative literature.
Pillar 1: The Principle of Site-Selectivity
The synthetic power of this compound lies in the predictable and distinct reactivity of its two halogen substituents. Understanding this dichotomy is critical for planning any synthetic sequence.
-
Palladium-Catalyzed Cross-Coupling (C6-Position): The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond towards the initial oxidative addition step in palladium catalytic cycles.[1] This reactivity difference (C-I > C-OTf > C-Br >> C-Cl) is the cornerstone of chemoselective functionalization.[1] Therefore, reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations will preferentially occur at the C6-bromo position under carefully controlled conditions, leaving the C2-chloro atom untouched for subsequent modification.[2]
-
Nucleophilic Aromatic Substitution (SNAr) (C2-Position): The pyridine nitrogen atom acts as a powerful electron-withdrawing group, activating the α- (C2, C6) and γ- (C4) positions towards nucleophilic attack. This effect stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[3] The C2-position is highly susceptible to SNAr, allowing for the displacement of the chloride by a wide range of nucleophiles, including amines, alkoxides, and thiolates.[4][5][6] While the C6-position is also activated, the C-Cl bond is generally more prone to nucleophilic substitution than the C-Br bond in this context, especially under thermal conditions.
This differential reactivity allows for a logical, two-step functionalization of the pyridine core.
Workflow Visualization: Synthetic Pathways
The following diagram illustrates the primary strategic pathways for derivatizing this compound.
Caption: Strategic functionalization routes for the pyridine core.
Pillar 2: Protocols & Methodologies
The following sections provide detailed, actionable protocols for key transformations. These are designed as robust starting points, and optimization may be required for specific substrates.
Protocol 1: Selective C6-Arylation via Suzuki-Miyaura Coupling
Principle: This reaction creates a carbon-carbon bond between the C6 position of the pyridine and an aryl or vinyl group from a boronic acid or ester.[7][8] The reaction is catalyzed by a palladium(0) species, which is generated in situ. The choice of ligand and base is critical for high efficiency.[9][10]
Experimental Protocol:
| Reagent/Component | Molar Eq. | Amount (for 1 mmol scale) | Purpose / Notes |
| This compound | 1.0 | 226.5 mg | Starting Material |
| Arylboronic Acid | 1.2 - 1.5 | Varies | Coupling Partner |
| Pd(PPh₃)₄ | 0.03 - 0.05 | 35 - 58 mg | Palladium(0) Catalyst Precursor |
| Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 | 212 - 318 mg | Base; must be aqueous |
| Solvent System | - | Dioxane (4 mL) / H₂O (1 mL) | Biphasic solvent system |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Prepare a solution of sodium carbonate in deionized water.
-
Add the dioxane, followed by the aqueous sodium carbonate solution, to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired (6-aryl-2-chloropyridin-3-yl)methanol derivative.
Expertise & Causality:
-
Why Pd(PPh₃)₄? Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-stable precatalyst that is effective for a wide range of standard Suzuki couplings. For more challenging or sterically hindered boronic acids, catalyst systems like Pd(OAc)₂ with ligands such as SPhos or XPhos may offer superior results.
-
Why a Biphasic System? The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step of the catalytic cycle.[10] Vigorous stirring is required to maximize the interfacial area between the two phases.
Protocol 2: Selective C6-Alkynylation via Sonogashira Coupling
Principle: The Sonogashira reaction couples the C6-bromo position with a terminal alkyne, forming a C(sp)-C(sp²) bond.[11][12] This reaction is co-catalyzed by palladium and copper(I) and is performed in the presence of an amine base, which also often serves as the solvent.[13]
Experimental Protocol:
| Reagent/Component | Molar Eq. | Amount (for 1 mmol scale) | Purpose / Notes |
| This compound | 1.0 | 226.5 mg | Starting Material |
| Terminal Alkyne | 1.2 - 1.5 | Varies | Coupling Partner |
| PdCl₂(PPh₃)₂ | 0.02 - 0.04 | 14 - 28 mg | Palladium(II) Precatalyst |
| Copper(I) Iodide (CuI) | 0.04 - 0.08 | 7.6 - 15.2 mg | Co-catalyst for the copper cycle |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | - | 5 mL | Base and Solvent |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the amine solvent (TEA or DIPA) via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature to 50 °C for 6-24 hours. The formation of a salt precipitate (triethylammonium bromide) is typically observed.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane (DCM) and filter through a pad of Celite to remove catalyst residues and salts.
-
Wash the organic solution with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Expertise & Causality:
-
The Role of Copper: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[11] Copper-free Sonogashira protocols exist but often require different ligands and conditions.
-
Choice of Amine: Triethylamine is a common choice. Diisopropylamine can sometimes offer better results, particularly for less reactive substrates. The amine must be anhydrous and deoxygenated to prevent catalyst deactivation and alkyne homocoupling (Glaser coupling).
Protocol 3: C2-Amination via Nucleophilic Aromatic Substitution (SNAr)
Principle: This protocol leverages the electrophilic nature of the C2 position to displace the chloride with a primary or secondary amine.[4] These reactions are often thermally driven and can be accelerated using microwave irradiation.[14][15]
Experimental Protocol:
| Reagent/Component | Molar Eq. | Amount (for 1 mmol scale) | Purpose / Notes |
| (6-Aryl/Alkynyl-2-chloropyridin-3-yl)methanol | 1.0 | Varies | Starting Material (from Protocol 1 or 2) |
| Amine (Primary or Secondary) | 2.0 - 3.0 | Varies | Nucleophile |
| Potassium Carbonate (K₂CO₃) or DIPEA | 2.0 - 3.0 | Varies | Base (to scavenge HCl) |
| Solvent | - | NMP, DMSO, or Dioxane (3 mL) | High-boiling polar aprotic solvent |
Step-by-Step Methodology:
-
In a sealed tube or microwave vial, combine the 2-chloropyridine starting material, the amine, and the base.
-
Add the solvent (e.g., NMP or DMSO).
-
Seal the vessel and heat to 120-180 °C for 12-48 hours (conventional heating) or 150-200 °C for 20-60 minutes (microwave heating).
-
Monitor the reaction by LC-MS.
-
After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography or reverse-phase HPLC.
Expertise & Causality:
-
Solvent Choice: High-boiling polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the transition state and can reach the high temperatures required to overcome the activation energy of the reaction.[4]
-
Base: A non-nucleophilic base like K₂CO₃ or diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction, driving it to completion.
Protocol 4: Oxidation of the C3-Hydroxymethyl Group
Principle: The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, providing a new reactive handle for diversification (e.g., reductive amination, amide coupling, or esterification).
Experimental Protocol (Oxidation to Aldehyde):
| Reagent/Component | Molar Eq. | Amount (for 1 mmol scale) | Purpose / Notes |
| Substituted (Pyridin-3-yl)methanol | 1.0 | Varies | Starting Material |
| Manganese Dioxide (MnO₂) | 5.0 - 10.0 | 435 - 870 mg | Mild Oxidizing Agent |
| Solvent | - | Dichloromethane (DCM) or Chloroform (CHCl₃) (10 mL) | Anhydrous Solvent |
Step-by-Step Methodology:
-
To a flask containing a solution of the starting alcohol in DCM, add activated manganese dioxide in one portion.
-
Stir the resulting black suspension vigorously at room temperature for 12-48 hours.
-
Monitor the disappearance of the starting material by TLC. The product aldehyde is often UV-active and may stain with permanganate.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids. Wash the pad thoroughly with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which is often used in the next step without further purification.
Expertise & Causality:
-
Why MnO₂? Manganese dioxide is a mild and highly selective reagent for the oxidation of allylic and benzylic-type alcohols.[16] It is a heterogeneous reagent, which simplifies workup—the excess reagent and manganese byproducts are simply filtered off. Over-oxidation to the carboxylic acid is typically not observed under these conditions. For oxidation to the carboxylic acid, stronger reagents like KMnO₄ or Jones reagent would be employed.
Pillar 3: Trustworthiness & Validation
The protocols described are self-validating systems built on established, peer-reviewed chemical principles. The predictable selectivity ensures that each step yields a well-defined intermediate, which can be fully characterized before proceeding.
Characterization Summary:
| Transformation | Key ¹H NMR Signal Changes | Mass Spectrometry |
| Suzuki Coupling | Disappearance of C6-Br; Appearance of new aromatic signals for the coupled ring. | M+ peak corresponds to the addition of the aryl group minus HBr. |
| Sonogashira Coupling | Disappearance of C6-Br; Appearance of alkyne proton (if applicable). | M+ peak corresponds to the addition of the alkyne group minus HBr. |
| SNAr (Amination) | Disappearance of C2-Cl; Appearance of N-H proton (if applicable) and signals for amine alkyl/aryl groups. | M+ peak corresponds to the addition of the amine group minus HCl. |
| Alcohol Oxidation | Disappearance of -CH₂OH signals (doublet and triplet); Appearance of aldehyde -CHO proton (~9-10 ppm). | M+ peak is 2 amu less than the starting alcohol. |
By following these structured protocols and validating each intermediate, researchers can confidently navigate the chemical space offered by this compound to construct novel and complex molecular architectures for drug discovery and materials science applications.
References
-
Miyadera, H., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800. Available at: [Link]
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Nykaza, T. V., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions (NAS). YouTube. Available at: [Link]
-
Shields, J. D., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research. Available at: [Link]
-
Procter, D. J., et al. (2022). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. ACS Catalysis. Available at: [Link]
-
Engle, K. M., & Gower, N. J. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link]
-
Welsch, M. E., et al. (2012). Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate. Available at: [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5859-5872. Available at: [Link]
-
Sotorrios, L., et al. (2012). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from ResearchGate. Available at: [Link]
-
American Chemical Society. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Morressier. Available at: [Link]
-
Bagley, M. C., et al. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
European Journal of Organic Chemistry. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds. Sci-Hub. Available at: [Link]
-
Jin, M.-J., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Available at: [Link]
-
Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
Kubelka, T., et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(26), 4348-4358. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Available at: [Link]
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Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Available at: [Link]
-
Yurdakal, S., et al. (2018). Photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 by TiO2 nanotubes. Catalysis Science & Technology, 8(2), 479-490. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
ResearchGate. (2024). Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). A Photocatalytic oxidation results of 3-pyridinemethanol versus time... Retrieved from ResearchGate. Available at: [Link]
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The Strategic Utility of (6-Bromo-2-chloropyridin-3-yl)methanol in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Privileged Scaffold for Kinase Drug Discovery
In the landscape of modern medicinal chemistry, the discovery of potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. The strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures designed to interact with the highly conserved ATP-binding site of kinases. (6-Bromo-2-chloropyridin-3-yl)methanol has emerged as a pivotal building block in this endeavor, most notably in the synthesis of the third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, Lorlatinib (PF-06463922).[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors. We will delve into the chemical rationale for its use, provide detailed, field-proven protocols for its functionalization, and present data on the biological activity of the resulting inhibitors. The inherent differential reactivity of the bromine and chlorine substituents on the pyridine ring offers a versatile platform for sequential, regioselective modifications, making this a highly valuable intermediate in drug discovery programs.
The Chemical Rationale: Exploiting Differential Halogen Reactivity
The synthetic utility of this compound lies in the distinct reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more susceptible to oxidative addition to a Pd(0) complex than the more robust carbon-chlorine bond. This reactivity difference (C-I > C-Br > C-Cl) allows for the selective functionalization at the 6-position of the pyridine ring via reactions like the Suzuki-Miyaura coupling, while leaving the 2-chloro position intact for subsequent modifications. This sequential functionalization is a key strategy in building the complex molecular frameworks of many kinase inhibitors.
Application in Kinase Inhibitor Synthesis: The Case of Lorlatinib
This compound is a well-documented starting material in the synthesis of Lorlatinib, a potent macrocyclic inhibitor of ALK and ROS1 kinases. The synthesis of Lorlatinib showcases the strategic exploitation of the differential halogen reactivity of this key intermediate. A convergent synthesis approach is often employed, where the this compound core is elaborated through a series of cross-coupling and functional group manipulations before being incorporated into the final macrocyclic structure.
Below, we provide detailed protocols for two key transformations of this compound that are analogous to the initial steps in the synthesis of Lorlatinib intermediates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-6 Position
This protocol describes the selective coupling of an arylboronic acid at the 6-position of the pyridine ring, leveraging the higher reactivity of the C-Br bond.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
| Reagent/Material | M.W. | Amount (1.0 mmol scale) | Moles | Equivalents |
| This compound | 224.49 | 224.5 mg | 1.0 | 1.0 |
| Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) | 151.96 | 182.4 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 57.8 mg | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 276.4 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 4.0 mL | - | - |
| Water | - | 1.0 mL | - | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (2-chloro-6-arylpyridin-3-yl)methanol.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. The tetrakis(triphenylphosphine)palladium(0) is a pre-catalyst that generates the active Pd(0) species in situ.
-
Base: K₂CO₃ is a mild base that is effective in the transmetalation step of the catalytic cycle.
-
Solvent System: The 1,4-dioxane/water mixture is a common solvent system for Suzuki reactions, as it dissolves both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
Temperature: Heating the reaction to 90 °C provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.
Protocol 2: Buchwald-Hartwig Amination at the C-6 Position
This protocol outlines the selective amination at the 6-position, again exploiting the lability of the C-Br bond.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
| Reagent/Material | M.W. | Amount (1.0 mmol scale) | Moles | Equivalents |
| This compound | 224.49 | 224.5 mg | 1.0 | 1.0 |
| Aniline | 93.13 | 111.8 mg | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.02 |
| XPhos | 476.65 | 19.1 mg | 0.04 | 0.04 |
| NaOtBu | 96.10 | 134.5 mg | 1.4 | 1.4 |
| Toluene | - | 5.0 mL | - | - |
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) to a dry Schlenk tube.
-
Add this compound (1.0 equiv) and aniline (1.2 equiv).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-8 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired (6-anilino-2-chloropyridin-3-yl)methanol.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the Buchwald-Hartwig amination of aryl bromides. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used in this reaction to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Toluene is a standard solvent for this transformation, offering a suitable boiling point and good solubility for the reactants and catalyst complex.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical for the success of the reaction.
Biological Activity and Kinome Profiling of Resulting Inhibitors
The ultimate goal of synthesizing these complex molecules is to achieve potent and selective inhibition of target kinases. Lorlatinib, synthesized from the this compound scaffold, demonstrates exceptional potency against ALK and ROS1, including a wide range of resistance mutations that arise during treatment with earlier-generation inhibitors.
Workflow for Kinase Inhibition Assay:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Kinome Profiling of Lorlatinib:
Kinome profiling provides a broader understanding of an inhibitor's selectivity across the entire kinase family. Lorlatinib has been shown to be highly selective for ALK and ROS1.
| Kinase Target | Lorlatinib IC₅₀ (nM) | Reference |
| ALK | <1 | [2] |
| ROS1 | <1 | [2] |
| TRKA | 6 | [3] |
| TRKB | 2 | [3] |
| TRKC | <1 | [3] |
| FAK | 27 | [3] |
| INSR | 79 | [3] |
| TYK2 | 16 | [4] |
Off-Target Effects:
While highly selective, at higher concentrations, Lorlatinib can inhibit other kinases, which may contribute to some of its side effects. Understanding these off-target activities is crucial for predicting and managing potential toxicities in a clinical setting.[5]
Conclusion
This compound is a strategically important and versatile building block in the synthesis of advanced kinase inhibitors. Its differential halogen reactivity allows for controlled, sequential functionalization, enabling the efficient construction of complex molecular architectures. The successful synthesis of Lorlatinib serves as a prime example of its utility. The protocols and data presented in this application note provide a solid foundation for researchers to leverage this valuable intermediate in their own drug discovery efforts, with the ultimate goal of developing novel and effective therapeutics.
References
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Johnson, T. W., Richardson, P. F., Bailey, S., Brooun, A., Burke, B. J., Collins, M. R., ... & Edwards, M. P. (2014). Discovery of (10R)-7-amino-12-fluoro-2, 10, 16-trimethyl-15-oxo-10, 15, 16, 17-tetrahydro-2H-8, 4-(metheno) pyrazolo [4, 3-h][2][6][7] benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744. Available at: [Link]
-
Zheng, Y., & Gao, Y. (2023). Management of Adverse Events Associated with Lorlatinib. OncoTargets and therapy, 16, 563–572. Available at: [Link]
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Redaelli, S., Ceccon, M., Zoccup, D., Rota, S., Lalli, L., Rinaldi, A., ... & Gambacorti-Passerini, C. (2018). Lorlatinib treatment elicits multiple on-and off-target mechanisms of resistance in ALK-driven cancer. Cancer research, 78(24), 6866-6880. Available at: [Link]
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Patsnap. (n.d.). Preparation method of key intermediate of lorlatinib. Eureka. Available at: [Link]
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YouTube. (2021, November 27). Synthesis of Drugs: Lorlatinib. Available at: [Link]
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Basit, S., Ashraf, Z., & Asad, M. H. H. B. (2022). From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC). Cancers, 14(15), 3723. Available at: [Link]
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Matkar, S., East, M. P., Stuhlmiller, T. J., Witek, G. M., Farrel, A., Pastor, S., ... & Mossé, Y. P. (2021). Kinome reprogramming of G2/M kinases and repression of MYCN contribute to superior efficacy of lorlatinib in ALK-driven neuroblastoma. Clinical Cancer Research, 27(17), 4873-4885. Available at: [Link]
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Yoda, S., Lin, J. J., Hata, A. N., et al. (2022). Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer. Nature Cancer, 3(6), 710-722. Available at: [Link]
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Passaro, A., Prelaj, A., & de Marinis, F. (2020). New generation anaplastic lymphoma kinase inhibitors. Journal of thoracic oncology, 15(6), 926-938. Available at: [Link]
-
Moslin, R., Gardner, D., Santella, J., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2975. Available at: [Link]
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Application Notes & Protocols: Synthesis of Agrochemical Intermediates from (6-Bromo-2-chloropyridin-3-yl)methanol
Abstract
The substituted pyridine framework is a cornerstone in modern agrochemical design, forming the backbone of numerous high-efficacy insecticides and fungicides.[1][2][3] (6-Bromo-2-chloropyridin-3-yl)methanol has emerged as a critical and versatile starting material, a "building block" of significant industrial value. Its trifunctional nature—possessing a reactive hydroxyl group, a bromine atom amenable to cross-coupling, and a chlorine atom susceptible to nucleophilic substitution—offers a rich platform for synthetic diversification. This guide provides detailed protocols and scientific rationale for the transformation of this key precursor into advanced agrochemical intermediates, focusing on core synthetic strategies including oxidation, cross-coupling, and nucleophilic aromatic substitution. These pathways are fundamental to the synthesis of commercial insecticides, such as the butenolide Flupyradifurone.[4][5]
Strategic Overview of Synthetic Pathways
The strategic value of this compound lies in the selective manipulation of its three reactive sites. The typical order of operations leverages the differential reactivity of the halogen atoms (Br vs. Cl) and the versatility of the hydroxymethyl group. The bromine at the 6-position is more susceptible to palladium-catalyzed cross-coupling reactions than the chlorine at the 2-position, allowing for selective C-C bond formation.[6][7] The hydroxymethyl group can be oxidized to an aldehyde for subsequent elaboration or converted into other functionalities. Finally, the 2-chloro position on the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution (SNAr), often as a final step to introduce key pharmacophores.[8][9]
Caption: Synthetic pathways from this compound.
Core Transformation I: Oxidation to Aldehyde
Expertise & Causality: The conversion of the primary alcohol to the corresponding aldehyde, (6-Bromo-2-chloropyridin-3-yl)carbaldehyde, is a pivotal initial transformation. The aldehyde functional group is an electrophilic handle for constructing carbon-nitrogen bonds via reductive amination, a common strategy for installing the side chains of many active ingredients. It is crucial to employ mild oxidation conditions to prevent over-oxidation to the carboxylic acid, which would be unreactive for this purpose. The Swern oxidation or its variants are ideal as they are highly selective for primary alcohols, operate at low temperatures, and avoid heavy metal contaminants.[10]
Protocol 2.1: Swern-type Oxidation
This protocol uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride to generate the oxidizing species.
Sources
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Application Notes and Protocols for the Large-Scale Synthesis of (6-Bromo-2-chloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of (6-Bromo-2-chloropyridin-3-yl)methanol, a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol herein is designed to be robust, scalable, and safe, addressing the critical considerations for transitioning from laboratory-scale to pilot-plant or industrial production. By elucidating the chemical rationale behind each step and emphasizing safety and process control, this guide serves as an essential resource for professionals in chemical development.
Introduction and Strategic Approach
This compound is a key building block whose structural features, including the bromine and chlorine substituents on the pyridine ring, offer versatile handles for further chemical modifications. The primary synthetic route for this compound on a large scale involves the selective reduction of the commercially available 6-bromo-2-chloronicotinaldehyde.
The choice of reducing agent is a critical parameter in any large-scale synthesis. For this transformation, sodium borohydride (NaBH₄) is the reagent of choice over more potent hydrides like lithium aluminum hydride (LAH). This preference is based on several key factors:
-
Enhanced Safety Profile: Sodium borohydride is a milder reducing agent and is significantly less reactive towards protic solvents like methanol and water compared to LAH. This reduces the risk of runaway reactions and violent hydrogen gas evolution.
-
Chemoselectivity: NaBH₄ selectively reduces aldehydes and ketones, leaving other potentially reducible functional groups intact. This high degree of selectivity simplifies the reaction and purification processes.
-
Operational Simplicity: The reaction can be carried out in standard reactors without the need for cryogenic conditions, and the workup procedure is straightforward.
-
Cost-Effectiveness: For large-scale production, the economic viability of the chosen reagents is paramount. Sodium borohydride is a more cost-effective option than many other reducing agents.
The overall synthetic strategy is depicted in the workflow diagram below.
Figure 1: General workflow for the synthesis of this compound.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal batch size that can be scaled according to the available equipment and project requirements. All operations should be conducted in a well-ventilated area or a walk-in fume hood, with appropriate personal protective equipment (PPE).
Reagents and Materials
| Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |
| 6-Bromo-2-chloronicotinaldehyde | 1125410-08-3 | C₆H₃BrClNO | 220.45 | >98% |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | 37.83 | >98% |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Granular |
Step-by-Step Procedure
Step 1: Reactor Charging and Dissolution
-
Charge a suitable glass-lined reactor with 6-bromo-2-chloronicotinaldehyde (1.00 kg, 4.54 mol, 1.0 equiv).
-
Under a nitrogen atmosphere, add anhydrous methanol (10 L) to the reactor.
-
Start agitation and stir the mixture at ambient temperature (20-25 °C) until all the solid has dissolved.
Expertise & Experience: The use of an inert atmosphere is crucial to prevent the introduction of atmospheric moisture, which can react with the sodium borohydride. Anhydrous methanol is specified for the same reason, ensuring the hydride's reactivity is directed towards the intended reduction.
Step 2: Controlled Reduction
-
Cool the reactor contents to 0-5 °C using a suitable cooling system.
-
In a separate vessel, prepare a solution of sodium borohydride (0.21 kg, 5.55 mol, 1.2 equiv) in methanol (2 L). Caution: The dissolution of NaBH₄ in methanol can be exothermic.
-
Slowly add the sodium borohydride solution to the reactor over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
Trustworthiness: The controlled addition of the reducing agent is a critical safety measure. A rapid addition can lead to an uncontrolled exotherm and a dangerous rate of hydrogen gas evolution. In-line process monitoring, such as ReactIR, can be employed to monitor the reaction progress and ensure a safe and controlled reduction.
Step 3: Reaction Monitoring and Quenching
-
After the addition is complete, maintain the reaction mixture at 0-5 °C and monitor the progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Once the reaction is deemed complete, slowly and carefully quench the reaction by the dropwise addition of deionized water (2 L) while maintaining the internal temperature below 20 °C. Vigorous gas evolution (hydrogen) will occur.
Authoritative Grounding & Comprehensive References: The quenching step is essential for neutralizing any unreacted sodium borohydride. The controlled addition of water is critical to manage the rate of hydrogen gas production and prevent a hazardous situation.
Step 4: Workup and Extraction
-
Once gas evolution has ceased, warm the reactor contents to ambient temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Add ethyl acetate (10 L) to the remaining aqueous slurry and agitate for 30 minutes.
-
Stop the agitation and allow the layers to separate.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 5 L).
-
Combine the organic layers and wash with brine (5 L).
Step 5: Drying and Isolation
-
Dry the combined organic layers over anhydrous sodium sulfate (1 kg).
-
Filter the drying agent and wash the filter cake with ethyl acetate (2 L).
-
Concentrate the filtrate under reduced pressure to afford the crude this compound as a solid.
Step 6: Purification
-
The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and heptane.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add heptane until the solution becomes turbid.
-
Allow the solution to cool slowly to ambient temperature, followed by further cooling to 0-5 °C to maximize crystal formation.
-
Collect the purified product by filtration, wash with cold heptane, and dry under vacuum.
A typical large-scale synthesis can be expected to yield the final product in high purity (>99%) and with a good overall yield (85-95%).
Safety Considerations for Large-Scale Synthesis
-
Hydrogen Gas Evolution: The reaction of sodium borohydride with methanol and the aqueous quench generates flammable hydrogen gas. The reactor must be properly vented, and the area should be free of ignition sources.
-
Exothermic Reaction: The reduction is exothermic. A robust cooling system and controlled addition of the reducing agent are essential to maintain temperature control and prevent a runaway reaction.
-
Caustic Nature: Sodium borohydride solutions are caustic. Appropriate PPE, including chemical-resistant gloves and safety glasses, must be worn.
-
Material Handling: Handle all chemicals in accordance with their Safety Data Sheets (SDS).
References
-
PubChem Compound Summary for CID 45588196, 6-Bromo-2-chloronicotinaldehyde. National Center for Biotechnology Information. [Link][1]
-
Google Patents: CN107056690A - A kind of preparation method of the formaldehyde of 6 bromopyridine 3. This patent describes the synthesis of a related bromopyridine aldehyde, providing context for the chemical transformations involved. [2]
-
Google Patents: US4742060A - Heterocyclic compounds. This patent provides examples of related heterocyclic compounds and their synthesis, which can be informative for understanding the broader chemical space. [3]
-
WO 2013/134298 A1 - Raf Inhibitor Compounds. This patent application describes the synthesis of related pyridinyl methanol compounds, offering insights into analogous reduction procedures. [4]
Sources
- 1. 6-Bromo-2-chloronicotinaldehyde | C6H3BrClNO | CID 45588196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107056690A - A kind of preparation method of the formaldehyde of 6 bromopyridine 3 - Google Patents [patents.google.com]
- 3. US4742060A - Heterocyclic compounds - Google Patents [patents.google.com]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (6-Bromo-2-chloropyridin-3-yl)methanol
Welcome to the dedicated technical support guide for the purification of (6-Bromo-2-chloropyridin-3-yl)methanol (CAS 1227599-35-0). This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The methodologies described are grounded in established chemical principles and aim to provide a robust framework for achieving high purity.
Introduction to Purifying this compound
This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. The purity of this starting material is paramount to the success of subsequent reactions, directly impacting yield, side-product formation, and the overall efficiency of the synthetic route. This guide provides practical, experience-driven advice on the most common purification techniques: column chromatography and recrystallization.
While specific physicochemical data for this compound, such as a precise melting point and comprehensive solubility profiles, are not extensively documented in publicly available literature, we can leverage our understanding of similarly structured molecules to devise effective purification strategies. A predicted boiling point for this compound is approximately 344.3±37.0 °C[1]. This guide will emphasize systematic approaches to method development, enabling you to tailor these protocols to your specific impurity profile.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the purification of this compound.
Q1: My crude material is a dark, oily residue. Can I still purify it?
A1: Absolutely. A dark, oily appearance typically indicates the presence of polymeric impurities or colored byproducts from the synthesis. It is highly recommended to first attempt purification by column chromatography. This technique is excellent for separating the desired compound from both more polar and less polar impurities, as well as colored contaminants that may interfere with subsequent crystallization.
Q2: I'm not sure what the impurities are in my sample. How do I choose the right purification method?
A2: When the impurity profile is unknown, a logical first step is to analyze the crude material by Thin Layer Chromatography (TLC). By spotting the crude mixture on a TLC plate and eluting with a range of solvent systems (e.g., hexane/ethyl acetate mixtures of varying polarity), you can visualize the number of components and their relative polarities. This information is invaluable for deciding on the most appropriate purification strategy.
-
If you see multiple spots that are well-separated by a particular solvent system on TLC , column chromatography is the ideal choice.
-
If the crude material appears to be mostly one spot with minor, close-running impurities , recrystallization may be a more efficient method to achieve high purity.
Q3: I performed a column and my fractions are still impure. What went wrong?
A3: This is a common issue that can usually be resolved by addressing one of the following points:
-
Improper Solvent System: The polarity of the eluent may not be optimal for separating your compound from its impurities. It is crucial to perform a thorough TLC analysis beforehand to identify a solvent system that gives good separation (a ΔRf of at least 0.2 between the product and major impurities is a good starting point).
-
Column Overloading: If too much crude material is loaded onto the column, the separation bands will broaden and overlap, leading to poor resolution. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and co-elution of compounds. Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.
-
Sample Application: For optimal separation, the sample should be loaded onto the column in a minimal amount of solvent and as a narrow band.
Q4: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent is not ideal. Here are some troubleshooting steps:
-
Slow Down the Cooling: After dissolving your compound in the hot solvent, allow it to cool to room temperature slowly, and then transfer it to an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled solution can induce crystallization.
-
Re-evaluate Your Solvent System: The chosen solvent may not be suitable. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen other solvents or use a binary solvent system.
Purification Protocols
The following are detailed, step-by-step protocols for the purification of this compound.
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for purifying crude material with multiple impurities of varying polarities.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (flash chromatography grade, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM) (all HPLC grade)
-
Glass chromatography column with a stopcock
-
Sand (washed and dried)
-
Cotton or glass wool
-
TLC plates (silica gel 60 F254), TLC chamber, and UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
2. Experimental Workflow:
Caption: Workflow for Flash Column Chromatography Purification.
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in DCM.
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a test eluent system (e.g., 8:2 Hexane:EtOAc).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3, with good separation from impurities.
-
-
Column Preparation:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to start a steady flow.
-
Collect the eluting solvent in fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation of Purified Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This method is most effective when the crude material is of relatively high purity and the impurities have different solubility profiles from the desired product.
1. Materials and Equipment:
-
Crude this compound
-
A selection of solvents for screening (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, water)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
2. Experimental Workflow:
Caption: Workflow for Recrystallization Purification.
Step-by-Step Methodology:
-
Solvent Screening:
-
Place a small amount of the crude material into several test tubes.
-
Add a small amount of a different solvent to each tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this temperature.
-
Heat the test tubes and observe the solubility. The ideal solvent will fully dissolve the compound when hot.
-
Cool the test tubes to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Recrystallization:
-
Place the crude material in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Summary
Due to the limited availability of specific experimental data for this compound, the following table provides a general guide for selecting starting conditions for purification, based on the properties of similar halo-substituted pyridyl methanols. User optimization is essential.
| Purification Method | Key Parameter | Recommended Starting Point | Rationale & Expert Insights |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. This allows for the elution of non-polar impurities first, followed by the product, and finally any highly polar impurities. | |
| Recrystallization | Solvent Selection | Alcohols (Ethanol, Isopropanol), Esters (Ethyl Acetate), Aromatic Hydrocarbons (Toluene), or mixtures thereof. | The hydroxyl group suggests some polarity, while the halogenated pyridine ring provides non-polar character. A solvent of intermediate polarity or a binary solvent system (e.g., Ethanol/Water, Toluene/Hexane) is likely to be effective. Systematic screening is critical. |
Concluding Remarks
The purification of this compound is a critical step in many synthetic endeavors. While a lack of extensive published data presents a challenge, a systematic and logical approach to method development, as outlined in this guide, will lead to successful purification. Always begin with a small-scale trial to determine the optimal conditions before committing the bulk of your material. For further assistance, please consult the references provided or contact your chemical supplier for any available technical data.
References
-
King-Pharm. (n.d.). 1227599-35-0 this compound. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reactions with (6-Bromo-2-chloropyridin-3-yl)methanol
Welcome to the technical support center for (6-Bromo-2-chloropyridin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Due to the limited specific literature for this compound, this guide synthesizes field-proven insights and established principles from closely related analogs to provide a robust framework for troubleshooting and optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: This molecule possesses three primary reactive sites:
-
C-6 Bromo group: This is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[1][2]
-
C-2 Chloro group: While less reactive than the C-Br bond in cross-coupling reactions, it can be functionalized under more forcing conditions or selectively targeted in nucleophilic aromatic substitution (SNAr) reactions.[1]
-
C-3 Hydroxymethyl group: This primary alcohol can be oxidized to an aldehyde or carboxylic acid, or undergo etherification and esterification reactions.
Q2: What is the expected order of reactivity in palladium-catalyzed cross-coupling reactions?
A2: The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[1][3] Therefore, you can expect selective reaction at the C-6 bromo position over the C-2 chloro position under standard conditions. This allows for sequential functionalization of the pyridine ring.
Q3: How should I store and handle this compound?
A3: Like many pyridyl methanols, it is advisable to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4] It is good practice to handle it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation, especially if it will be stored for extended periods.
Q4: Can the hydroxymethyl group interfere with cross-coupling reactions?
A4: The hydroxymethyl group is generally compatible with most palladium-catalyzed cross-coupling conditions. However, under strongly basic conditions or at elevated temperatures, deprotonation of the alcohol could potentially lead to side reactions or interactions with the catalyst. If you suspect interference, protection of the alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group can be considered.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue 1: Low or No Yield of the Coupled Product
Q: I am performing a Suzuki-Miyaura coupling at the C-6 position, but I am observing a very low yield or only starting material. What are the likely causes and how can I improve the outcome?
A: Low yields in Suzuki-Miyaura couplings involving heteroaryl halides can stem from several factors. Here is a systematic approach to troubleshooting this issue:
1. Catalyst and Ligand Inactivity:
-
Cause: The palladium catalyst may not be in its active Pd(0) state or may have decomposed (forming palladium black). This is often due to exposure to oxygen or impurities in the reaction.
-
Solution:
-
Ensure Anaerobic Conditions: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use a Pre-catalyst: Consider using a more robust palladium pre-catalyst that is air- and moisture-stable.
-
Ligand Choice: For electron-rich or sterically hindered substrates, a more electron-rich and bulky phosphine ligand can facilitate the oxidative addition step.[5]
-
2. Ineffective Transmetalation:
-
Cause: The transfer of the organic group from the boronic acid to the palladium center is a critical step and is base-mediated.[3][6] The choice and quality of the base are crucial.
-
Solution:
-
Base Selection: A common cause of failure is an inappropriate or weak base. For many Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are more effective than Na₂CO₃, especially with less reactive boronic acids.
-
Aqueous Conditions: The presence of water can be beneficial for the solubility of the base and can facilitate the transmetalation step.[7] A biphasic solvent system like toluene/water or dioxane/water is often effective.
-
3. Boronic Acid Decomposition:
-
Cause: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) or form unreactive boroxines, especially at high temperatures or in the presence of excess water.
-
Solution:
-
Use a Stoichiometric Excess: Employing a slight excess (1.2-1.5 equivalents) of the boronic acid can compensate for some decomposition.
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and can be used as an alternative.
-
Temperature Control: Avoid excessively high temperatures, and monitor the reaction to prevent prolonged heating after completion.
-
4. Side Reactions:
-
Cause: Homocoupling of the boronic acid is a common side reaction.
-
Solution:
-
Controlled Reagent Addition: Adding the boronic acid slowly to the reaction mixture can sometimes minimize homocoupling.
-
Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of side reactions relative to the desired coupling.
-
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Troubleshooting Guide: Oxidation of the Hydroxymethyl Group
Issue 2: Incomplete Oxidation or Over-oxidation
Q: I am trying to oxidize the hydroxymethyl group to an aldehyde, but I am getting a mixture of starting material, aldehyde, and carboxylic acid. How can I improve the selectivity?
A: Achieving selective oxidation to the aldehyde requires careful selection of the oxidant and control of reaction conditions.
1. Choice of Oxidant:
-
Cause: Strong oxidizing agents like KMnO₄ or Jones reagent will typically oxidize a primary alcohol directly to the carboxylic acid. Milder, more selective oxidants are needed for the aldehyde.
-
Solution:
-
Manganese Dioxide (MnO₂): This is a classic and effective reagent for oxidizing benzylic and allylic alcohols to the corresponding aldehydes.[8] It is a heterogeneous reagent, and its activity can vary, so using activated MnO₂ is recommended.
-
Dess-Martin Periodinane (DMP): DMP is a mild and highly reliable reagent for the selective oxidation of primary alcohols to aldehydes at room temperature.
-
Swern Oxidation and its Variants: These methods (e.g., using oxalyl chloride/DMSO) are also very effective but require cryogenic temperatures and careful handling of reagents.
-
2. Reaction Conditions:
-
Cause: Over-oxidation can occur if the reaction is run for too long or at too high a temperature, even with a mild oxidant. Incomplete conversion results from insufficient oxidant or reaction time.
-
Solution:
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation.
-
Stoichiometry of the Oxidant: The amount of oxidant is critical. For MnO₂, a large excess (5-10 equivalents) is often required.[8] For reagents like DMP, a slight excess (e.g., 1.1-1.5 equivalents) is usually sufficient.
-
Temperature Control: Most selective oxidations to the aldehyde are performed at or below room temperature.
-
Data on Common Oxidants for Pyridyl Methanols:
| Oxidant | Typical Conditions | Target Product | Common Issues |
| MnO₂ | CH₂Cl₂ or CHCl₃, room temp. | Aldehyde | Incomplete reaction, requires large excess. |
| DMP | CH₂Cl₂, room temp. | Aldehyde | Moisture sensitive. |
| PCC | CH₂Cl₂, room temp. | Aldehyde | Carcinogenic, acidic conditions. |
| KMnO₄ | Acetone/H₂O, heat | Carboxylic Acid | Over-oxidation, low selectivity for aldehyde. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling at the C-6 Position
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Reagents and Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 222.46 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times.
-
Degas the 1,4-dioxane and water by sparging with argon for 15-20 minutes.
-
Add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidation to (6-Bromo-2-chloropyridin-3-yl)carbaldehyde
This protocol describes the selective oxidation of the hydroxymethyl group to an aldehyde using activated manganese dioxide.[8]
Reagents and Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 222.46 | 1.0 | 1.0 |
| Activated MnO₂ | 86.94 | 10.0 | 10.0 |
| Dichloromethane (DCM) | - | 20 mL | - |
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and dichloromethane (20 mL).
-
With vigorous stirring, add activated manganese dioxide (10.0 mmol) in portions.
-
Stir the suspension vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts, washing the pad with additional DCM (3 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
If necessary, the product can be further purified by column chromatography on silica gel.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115, Harvard University. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemsigma. This compound. [Link]
-
PubChem. (6-Bromopyridin-2-yl)methanol. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
MDPI. Advances in Cross-Coupling Reactions. [Link]
-
ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
stability of (6-Bromo-2-chloropyridin-3-yl)methanol under acidic/basic conditions
Welcome to the technical support center for (6-Bromo-2-chloropyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The chemical structure of this compound contains two key functional groups that are susceptible to degradation under acidic or basic conditions: the 2-chloro-substituted pyridine ring and the benzylic alcohol moiety.
-
2-Chloro Pyridine Moiety: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, particularly hydrolysis, which can be catalyzed by both acids and bases. This would result in the formation of the corresponding 2-hydroxypyridine derivative.
-
Benzylic Alcohol Moiety: Benzylic alcohols can undergo several reactions, including oxidation to the corresponding aldehyde or carboxylic acid, and dehydration under acidic conditions to form a vinyl derivative.[1]
Q2: What are the likely degradation pathways for this compound under acidic conditions?
A2: Under acidic conditions, two primary degradation pathways are plausible:
-
Acid-catalyzed Hydrolysis: The 2-chloro group can be hydrolyzed to a hydroxyl group. While this reaction can be slow, it is a potential degradation pathway, especially at elevated temperatures.
-
Dehydration of the Benzylic Alcohol: The benzylic alcohol can be protonated, leading to the elimination of a water molecule and the formation of a resonance-stabilized benzylic carbocation. This can be followed by the formation of various degradation products.
Q3: What are the potential degradation pathways under basic conditions?
A3: Under basic conditions, the primary concern is the hydrolysis of the 2-chloro group. The rate of this reaction can be significantly enhanced in the presence of a strong base. The benzylic alcohol is generally more stable under basic conditions but could be susceptible to oxidation if oxidizing agents are present.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: A forced degradation study is the most effective way to determine the intrinsic stability of the molecule and to identify potential degradation products.[1][2] This involves subjecting the compound to a range of stress conditions that are more severe than typical experimental or storage conditions. The International Council for Harmonisation (ICH) provides guidelines for conducting such studies.[3]
Troubleshooting Guide: Investigating Compound Stability
This section provides a step-by-step guide to performing a forced degradation study to assess the stability of this compound.
Experimental Workflow for Forced Degradation Study
Sources
troubleshooting guide for reactions with (6-Bromo-2-chloropyridin-3-yl)methanol
Welcome to the technical support center for (6-Bromo-2-chloropyridin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile, trifunctional building block. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategies.
Compound Overview: A Strategic Building Block
This compound is a highly valuable intermediate in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its three distinct functional groups:
-
C6-Bromo Position: Highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). It is generally more reactive than the C2-chloro position in these transformations.
-
C2-Chloro Position: Also participates in cross-coupling reactions, but typically requires more forcing conditions or specialized catalyst systems than the C6-bromo position. This differential reactivity allows for sequential, selective functionalization.
-
C3-Hydroxymethyl Group: Can be oxidized to the corresponding aldehyde or carboxylic acid, or serve as a handle for etherification, esterification, or nucleophilic substitution after conversion to a leaving group.
This guide will help you troubleshoot the most common synthetic transformations involving this reagent.
FAQ 1: Palladium-Catalyzed Cross-Coupling Reactions
Question 1.1: My Suzuki-Miyaura coupling at the C6-Bromo position is failing or giving very low yields. What is going wrong?
Answer: Failure in Suzuki-Miyaura couplings with pyridine-containing substrates is a frequent issue, often attributable to a combination of factors related to catalyst inhibition and reaction conditions.
Scientific Rationale: The lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base, coordinating strongly to the palladium center. This coordination can inhibit the catalyst by occupying a vacant site necessary for the catalytic cycle, effectively poisoning it.[1][2] Furthermore, 2-halopyridines can be particularly challenging substrates. The oxidative addition step, which is often rate-limiting, can be sluggish. Success hinges on maintaining an active, coordinatively unsaturated Pd(0) species throughout the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Recommended Starting Protocol for C6-Bromo Coupling: This protocol is designed to overcome common failure modes by using a robust catalyst system.
| Component | Stoichiometry | Example Amount | Purpose |
| This compound | 1.0 eq | 223 mg (1.0 mmol) | Starting Material |
| Arylboronic Acid | 1.2 - 1.5 eq | 1.2 - 1.5 mmol | Coupling Partner |
| Pd₂(dba)₃ | 2.5 mol% | 23 mg (0.025 mmol) | Palladium Precatalyst |
| SPhos | 5.5 mol% | 23 mg (0.055 mmol) | Bulky Phosphine Ligand |
| K₃PO₄ (finely ground) | 3.0 eq | 637 mg (3.0 mmol) | Base |
| 1,4-Dioxane / H₂O | 5:1 ratio | 5 mL / 1 mL | Solvent System |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and SPhos.
-
Seal the Schlenk flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[1]
Question 1.2: I want to perform a Buchwald-Hartwig amination. How can I achieve selectivity between the C-Br and C-Cl positions?
Answer: Achieving selectivity is a key advantage of this substrate. The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond. By carefully controlling the reaction conditions, you can selectively aminate the C6-position while leaving the C2-chloro untouched for subsequent functionalization.
Scientific Rationale: The bond dissociation energy of a C(sp²)-Br bond (approx. 72 kcal/mol) is lower than that of a C(sp²)-Cl bond (approx. 84 kcal/mol). This difference allows a well-chosen palladium catalyst to preferentially undergo oxidative addition into the C-Br bond.[3] Achieving high selectivity requires a catalyst system that is active enough for the C-Br bond but not so reactive that it begins to activate the C-Cl bond, especially at lower temperatures.
Workflow for Selective Amination:
Caption: Workflow for Sequential Buchwald-Hartwig Amination.
Key Parameters for Selectivity:
-
Temperature: This is the most critical factor. Start at a lower temperature (e.g., 80-90 °C) to favor C-Br activation. Only increase the temperature if the reaction is too slow.
-
Ligand: Bidentate ligands like Xantphos are often excellent for promoting selective C-Br amination.[4] For the more challenging C-Cl bond, more electron-rich and bulky monodentate ligands like RuPhos or BrettPhos are typically required.
-
Base: Sodium tert-butoxide (NaOt-Bu) is a common choice. For less nucleophilic amines, a stronger base may be needed.
FAQ 2: Oxidation of the Hydroxymethyl Group
Question 2.1: My oxidation to the aldehyde is incomplete, or it's over-oxidizing to the carboxylic acid. How do I get a clean conversion?
Answer: Cleanly stopping the oxidation of a primary alcohol at the aldehyde stage requires mild and controlled conditions. Harsh oxidants or prolonged reaction times will inevitably lead to the formation of the corresponding carboxylic acid via the hydrate intermediate.
Scientific Rationale: The choice of oxidant is paramount. Reagents like KMnO₄ or Jones reagent (CrO₃/H₂SO₄) are generally too harsh and will readily oxidize the aldehyde further. Milder, more selective methods are required.
Comparison of Common Oxidation Methods:
| Method | Oxidant(s) | Typical Conditions | Pros | Cons |
| Swern Oxidation | Oxalyl Chloride, DMSO, Et₃N | -78 °C to RT | High yields, minimal over-oxidation.[5] | Requires cryogenic temperatures, unpleasant odor. |
| Dess-Martin Periodinane (DMP) | DMP | Room Temperature, CH₂Cl₂ | Mild, fast, room temperature. | DMP is expensive and can be shock-sensitive. |
| TEMPO-catalyzed | TEMPO (cat.), Bleach (NaOCl) | 0 °C to RT, Biphasic | Catalytic, uses inexpensive oxidant.[5] | Can be pH-sensitive, may not work for all substrates. |
| PCC | Pyridinium Chlorochromate | Room Temperature, CH₂Cl₂ | Simple setup.[6] | PCC is a carcinogen, can be acidic, requires stoichiometric amounts. |
Recommended Protocol (Dess-Martin Oxidation):
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin Periodinane (1.1 - 1.3 eq) to the solution in one portion.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is often complete in 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde.
FAQ 3: Protecting Group Strategies
Question 3.1: Do I need to protect the hydroxymethyl group before my cross-coupling reaction?
Answer: It depends on the specific reaction conditions, particularly the base and temperature.
Scientific Rationale: The alcohol proton is acidic and can react with strong bases (e.g., NaOt-Bu, LHMDS) used in some cross-coupling reactions. This can potentially complicate the reaction by forming an alkoxide, which may alter solubility or interact with the catalyst. For Suzuki reactions using carbonate bases (K₂CO₃, Cs₂CO₃), protection is often unnecessary. For Buchwald-Hartwig aminations using strong bases like NaOt-Bu, protection is highly recommended to prevent side reactions.
Recommended Protecting Groups for Alcohols:
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Condition | Stability |
| tert-Butyldimethylsilyl ether | TBDMS (or TBS) | TBDMS-Cl, Imidazole | TBAF; or mild acid (e.g., PPTS)[7] | Stable to bases, mild reduction/oxidation. Cleaved by strong acid and fluoride. |
| Methoxymethyl ether | MOM | MOM-Cl, DIPEA | Strong acid (e.g., HCl in MeOH)[8] | Stable to bases, nucleophiles, and redox conditions. |
| Benzyl ether | Bn | BnBr, NaH | Catalytic Hydrogenation (H₂, Pd/C)[9] | Very robust to most conditions except hydrogenolysis. |
Protection Protocol (TBDMS Ether):
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add imidazole (2.5 eq) followed by TBDMS-Cl (1.2 eq).
-
Stir at room temperature for 4-16 hours, monitoring by TLC.
-
Once complete, pour into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the TBDMS-protected substrate.
By understanding the distinct reactivity of each functional group and anticipating common pitfalls, you can effectively utilize this compound to advance your synthetic objectives.
References
-
(6-Bromopyridin-3-yl)methanol (6-Bromo-3-pyridinemethanol) | Biochemical Reagent. MedChemExpress.
-
(6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem. National Center for Biotechnology Information.
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
-
Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal.
-
Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(34), 10096–10097.
-
Protecting Agents - TCI Chemicals.
-
Protecting Groups. University of Illinois Urbana-Champaign.
-
Pyridine: Synthesis, Swiss-ADME and Applications. International Journal of Novel Research and Development.
-
A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research.
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing.
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
-
Hydroxyl Protecting Groups Stability - Organic Chemistry Portal.
-
(3-Bromo-6-chloropyridin-2-yl)methanol - Frontier Specialty Chemicals.
-
Pyridine Synthesis: A Comprehensive Overview - V.Nimc.
-
Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
-
Protecting Groups - Organic Synthesis.
-
A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. MDPI.
-
Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem.
-
Protecting Groups in Organic Synthesis - UT Southwestern Medical Center.
-
Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone - Benchchem.
-
(6-Bromo-pyridin-2-yl)methanol 96 33674-96-3 - Sigma-Aldrich.
-
52764-12-2 | 6-Bromo-2-chloropyridin-3-ol - Molecular Database - Moldb.
-
J. Podlech Although the oxidation of an alcohol to an aldehyde is a commonly employed method... - Thieme.
-
(6-BROMO-PYRIDIN-2-YL)-PHENYL-METHANOL Safety Data Sheets - Echemi.
-
1227601-71-9|(3-Bromo-6-chloropyridin-2-yl)methanol - BLDpharm.
-
(3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem. National Center for Biotechnology Information.
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline... - ResearchGate.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts.
-
Buchwald–Hartwig amination - Wikipedia.
-
Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 9. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Technical Support Center: Analytical Techniques for Monitoring (6-Bromo-2-chloropyridin-3-yl)methanol Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving (6-Bromo-2-chloropyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction monitoring for this key synthetic intermediate. Here, we provide field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to ensure the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs) & High-Level Troubleshooting
This section addresses common initial questions and challenges encountered when setting up analytical monitoring for reactions with this compound.
Q1: Which analytical technique is the best choice for monitoring my reaction?
A1: The optimal technique depends on the specific reaction, the properties of your product, and the information you need.
-
High-Performance Liquid Chromatography (HPLC): This is often the most robust and versatile choice. It is ideal for monitoring the disappearance of the starting material and the formation of non-volatile or thermally sensitive products. UV detection is highly effective due to the aromatic nature of the pyridine ring.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the starting material, products, and key byproducts are thermally stable and volatile. GC offers excellent separation efficiency, and MS provides definitive identification of components.[2][3] However, the hydroxyl group on this compound may require derivatization to improve volatility and peak shape.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for real-time, non-invasive reaction monitoring directly in the reaction tube (if using an NMR-compatible solvent).[4] It provides structural information and can be used for quantitative analysis with an internal standard, helping to identify intermediates and byproducts.[5][6]
Q2: I see many unexpected peaks in my initial analysis. What are they?
A2: Unexpected peaks can arise from several sources. Consider the following possibilities based on the chemistry of related pyridine compounds:
-
Starting Material Impurities: Commercial this compound may contain isomers or related compounds from its synthesis.
-
Side-Reaction Products: Depending on your reaction conditions, side reactions can occur. For instance, in palladium-catalyzed cross-coupling reactions (a common use for this substrate), dehalogenation (loss of bromine or chlorine) can be a significant side reaction, leading to the formation of (2-chloropyridin-3-yl)methanol or (6-Bromopyridin-3-yl)methanol.[7]
-
Degradation: The compound may degrade under harsh reaction conditions (e.g., high temperature, strong acid/base) or even during analysis (e.g., in a hot GC injector).
-
Solvent and Reagent Impurities: Always use high-purity solvents and reagents to avoid introducing extraneous peaks.
Q3: How should I prepare my reaction mixture for analysis?
A3: Proper sample preparation is critical for obtaining reliable data and protecting your analytical instrumentation.
-
Quench the Reaction: Stop the reaction at your desired time point. This can be done by rapidly cooling the mixture or by adding a quenching agent (e.g., water, a buffered solution).
-
Dilute the Sample: Dilute a small, accurately measured aliquot of the reaction mixture with a suitable solvent. For HPLC, the mobile phase is an ideal diluent. For GC or NMR, use a high-purity solvent that will not interfere with the analysis.
-
Filter the Sample: Pass the diluted sample through a 0.22 or 0.45 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous/organic mixtures) to remove particulate matter that could clog the analytical column or instrument.
-
Transfer to Vial: Transfer the filtered sample to an appropriate autosampler vial for analysis.
Below is a general workflow for sample preparation.
Caption: General workflow for preparing a reaction sample.
Part 2: In-Depth Guide to HPLC Analysis
HPLC is the most common and powerful tool for this application. This section provides detailed troubleshooting and a starting protocol.
HPLC Troubleshooting Guide (Q&A)
Q4: Why are my peaks for this compound tailing?
A4: Peak tailing for pyridine-containing compounds is a classic issue in reversed-phase HPLC.[8]
-
Causality: The basic nitrogen atom on the pyridine ring can undergo secondary ionic interactions with acidic silanol groups present on the surface of silica-based columns (like C18). This strong, non-ideal interaction causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.
-
Solution: Suppress the silanol interactions. Add a small amount of an acidic modifier to your mobile phase.
-
Trifluoroacetic Acid (TFA): Add 0.05-0.1% TFA to both the aqueous and organic mobile phase components. TFA protonates the pyridine nitrogen, giving it a positive charge and preventing it from interacting with the silanols. It also masks the active silanol sites on the column.
-
Formic Acid: For LC-MS applications where TFA can cause ion suppression, 0.1% formic acid is a better choice. It is less aggressive than TFA but still effective at improving peak shape for basic compounds.[9]
-
Q5: My retention times are drifting or shifting between runs. What is the cause?
A5: Retention time instability can invalidate your quantitative results. The most common causes are related to the mobile phase or the column temperature.[10]
-
Causality & Solution 1: Mobile Phase Composition: In reversed-phase HPLC, even a 1% change in the organic solvent concentration can alter retention times by 5-15%.[10] Ensure your mobile phase is prepared accurately and consistently. If you are using an online mixer (gradient system), ensure it is functioning correctly by premixing a batch of the mobile phase manually and running it isocratically to see if the problem disappears.
-
Causality & Solution 2: Column Temperature: Fluctuations in ambient lab temperature can affect retention. A change of just 1°C can alter retention times by 1-2%. Using a thermostatted column compartment is essential for reproducible results.[11]
-
Causality & Solution 3: Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection, especially for gradient methods. A longer equilibration time may be needed.[11]
Caption: Troubleshooting common HPLC issues for pyridine compounds.
Experimental Protocol: HPLC Method Development
This protocol provides a robust starting point for developing a method to monitor reactions of this compound.
1. Instrument & Column:
-
HPLC System: Any standard HPLC or UPLC system with a UV detector.
-
Column: A good starting point is a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Justification: Acetonitrile often provides better peak shape and lower backpressure than methanol for pyridine compounds. Formic acid is used to control ionization and improve peak shape.[9]
3. Method Parameters:
| Parameter | Recommended Starting Value | Justification & Notes |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust as needed for pressure. |
| Column Temp. | 30 °C | Provides stable retention times.[10] |
| Injection Vol. | 5 µL | Minimize to prevent column overload and peak distortion. |
| Detection (UV) | 270 nm | Pyridine derivatives typically have strong absorbance in this region. |
| Gradient | 10% B to 90% B over 15 min | A broad gradient is a good starting point to elute all components. |
4. System Suitability Test (SST):
-
Before running samples, inject a standard solution of this compound five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of retention time < 1%.
-
RSD of peak area < 2%.
-
Tailing factor between 0.9 and 1.5.
-
-
Purpose: The SST ensures that the analytical system is performing correctly and that the results will be reproducible and trustworthy.
5. Analysis & Optimization:
-
Inject a sample of your t=0 reaction mixture and a sample from a later time point.
-
Observe the separation of the starting material from products and impurities.
-
Adjust the gradient slope or starting/ending %B to optimize the resolution of key peaks. If peaks are poorly resolved, a slower gradient may be necessary.
Part 3: Guide to GC-MS Analysis
GC-MS is a powerful alternative for identifying unknown byproducts, provided the analytes are suitable.
GC-MS Troubleshooting Guide (Q&A)
Q6: My compound appears to be degrading in the GC system. How can I confirm and prevent this?
A6: Thermal degradation is a known issue for compounds with sensitive functional groups like alcohols.
-
Causality: The high temperatures of the GC injector port (typically 250-300 °C) can cause dehydration or other decomposition reactions. The active sites in the injector liner or on the column can also catalyze degradation.
-
Diagnosis: Look for broad or tailing peaks and the appearance of new, unexpected peaks in the mass spectrum that are related to the parent compound (e.g., loss of water, M-18).
-
Solution:
-
Lower Injector Temperature: Reduce the injector temperature in 20 °C increments to find the lowest possible temperature that still allows for efficient volatilization of your analyte.
-
Use a Deactivated Liner: Employ a GC inlet liner that has been chemically deactivated to mask active sites. A liner with glass wool can also help trap non-volatile matrix components.
-
Derivatization: Convert the alcohol functional group to a more stable silyl ether (e.g., using BSTFA). This increases thermal stability and volatility, often leading to sharper peaks and better sensitivity.
-
Q7: I'm not getting good sensitivity for my compound. How can I improve it?
A7: Low sensitivity can be due to analyte properties or instrument settings.
-
Causality: Halogenated compounds can sometimes have poor ionization efficiency in standard Electron Ionization (EI) mode. Adsorption onto active sites in the GC flow path can also reduce the amount of analyte reaching the detector.
-
Solution:
-
Check for Leaks: Perform a system leak check, as air leaks can significantly reduce sensitivity.
-
Optimize MS Parameters: Ensure the MS is properly tuned. You can also use Selected Ion Monitoring (SIM) mode instead of full scan. In SIM mode, the detector only monitors a few characteristic ions for your compound, which can increase sensitivity by 10-100 fold. For this compound, monitor its molecular ion and key fragment ions.
-
Confirm Transfer: As mentioned above, ensure the compound is not being lost to degradation or adsorption in the inlet or column.
-
Experimental Protocol: GC-MS Method
1. Instrument & Column:
-
GC-MS System: Standard GC with a Mass Spectrometric detector.
-
Column: A mid-polarity column like a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is a versatile choice.
2. Method Parameters:
| Parameter | Recommended Starting Value | Justification & Notes |
| Injector Temp. | 250 °C | Start here and lower if degradation is observed. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overload. Use splitless for trace analysis. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert and provides good efficiency. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A standard program to elute a wide range of compounds. |
| MS Source Temp. | 230 °C | Standard EI source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40-450 m/z | Covers the mass of the starting material and likely fragments. |
Part 4: References
-
BenchChem. (n.d.). Application Notes and Protocols for Monitoring Acetohydrazide-Pyridine Reactions. Retrieved from
-
Rayner, P. J., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Retrieved from
-
Wang, S., et al. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. Available at: [Link]
-
Stradiotto, M., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (Doctoral dissertation, University of Windsor). Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
Iali, W., et al. (2018). Probing the Solution Behavior of the SABRE Catalyst [Ir(IMes)(COD)(py)3]Cl. Inorganic Chemistry. Available at: [Link]
-
Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Chapter 6: Analytical Methods. Available at: [Link]
-
BenchChem. (n.d.). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives. Retrieved from
-
Jabłońska, M., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. helixchrom.com [helixchrom.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
side reactions of (6-Bromo-2-chloropyridin-3-yl)methanol with common reagents
Technical Support Center: (6-Bromo-2-chloropyridin-3-yl)methanol
Welcome to the technical support guide for this compound. As a key structural motif in numerous pharmaceutical and agrochemical compounds, this trifunctional building block offers a wide range of synthetic possibilities. However, its inherent reactivity patterns can also lead to unexpected side reactions. This guide, structured by Senior Application Scientists, provides in-depth troubleshooting advice and validated protocols to help you navigate the common challenges encountered during its use.
Section 1: Troubleshooting Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, explaining the chemical principles behind the problems and offering robust solutions.
Q1: I'm attempting to oxidize the primary alcohol to an aldehyde, but my yields are poor, and I'm isolating multiple unwanted byproducts. What is happening?
A1: This is a frequent issue arising from the sensitive nature of the substituted pyridine ring. The choice of oxidant is critical, as harsh conditions can lead to several competing side reactions.
-
Likely Cause 1: Over-oxidation. Strong oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are often too aggressive. They can rapidly convert the initially formed aldehyde to the corresponding carboxylic acid, which may be difficult to separate and represents a yield loss.
-
Likely Cause 2: N-Oxide Formation. The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, leading to the formation of a pyridine-N-oxide. This side reaction is common with peroxide-based oxidants and some metal-based reagents.[1] The N-oxide byproduct alters the electronic properties of the ring and complicates purification.
-
Likely Cause 3: Degradation. Highly acidic or basic conditions associated with certain oxidation protocols can promote decomposition of the starting material.
To avoid these side reactions, employ mild and selective oxidizing agents that operate under neutral or near-neutral conditions. Swern or Dess-Martin periodinane (DMP) oxidations are highly recommended.
Diagram 1: Oxidation Pathways
Caption: Desired vs. undesired oxidation pathways.
Table 1: Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Common Side Reactions | Recommendation |
| KMnO₄, Jones Reagent | Strongly acidic or basic | Over-oxidation to carboxylic acid, potential ring degradation. | Not Recommended |
| PCC, PDC | CH₂Cl₂, neutral | Can work, but chromium waste is a concern. May require careful control to avoid over-oxidation. | Use with Caution |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Formation of stoichiometric byproducts (Me₂S). Requires cryogenic temperatures. | Recommended |
| Dess-Martin (DMP) | CH₂Cl₂, Room Temp | Periodinane byproduct. Can be mildly acidic; buffer with pyridine if needed. | Highly Recommended |
Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Setup: To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add Dess-Martin periodinane (1.1–1.3 equiv) in one portion at room temperature.
-
Reaction: Stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 1–3 hours).
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃ (1:1 ratio).
-
Workup: Stir the biphasic mixture until the solid dissolves and the layers are clear. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude aldehyde by silica gel chromatography.
Q2: I am trying to perform a nucleophilic aromatic substitution (SNAr) on the chloro group, but the reaction is sluggish or fails entirely. Why is this position so unreactive?
A2: The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the leaving group relative to the ring nitrogen. While 2- and 4-halopyridines are activated towards nucleophilic attack, your substrate presents a more complex scenario.
-
Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, which stabilizes the negative charge of the Meisenheimer intermediate formed during nucleophilic attack. This stabilization is most effective when the attack occurs at the C2 or C4 positions, as the negative charge can be delocalized onto the nitrogen atom through resonance.[2][3] For the 2-chloro position, this activation is present.
-
Steric Hindrance: The substituents at the 3- (hydroxymethyl) and 6- (bromo) positions can sterically hinder the approach of the nucleophile to the C2 position.
-
Harsh Conditions & Side Reactions: Forcing the reaction with very high temperatures can lead to side reactions, including debromination or decomposition.[4] Uncatalyzed reactions often require harsh conditions like high pressure or sealed tubes at elevated temperatures for extended periods.[4]
Direct SNAr can be challenging. A more reliable and versatile approach is to use a transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination.
Diagram 2: Logic for Choosing a Coupling Strategy
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling with (6-Bromo-2-chloropyridin-3-yl)methanol
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (6-Bromo-2-chloropyridin-3-yl)methanol. This document provides in-depth guidance, troubleshooting advice, and validated protocols for performing palladium-catalyzed cross-coupling reactions on this versatile, dihalogenated pyridine building block.
The primary challenge with this substrate is achieving chemoselectivity. The molecule possesses two distinct halogen leaving groups: a bromine atom at the C-6 position and a chlorine atom at the C-2 position. The inherent differences in carbon-halogen bond strengths (C-I > C-Br > C-Cl) and the electronic effects of the pyridine ring create a landscape where catalyst and condition selection are paramount to achieving the desired synthetic outcome.[1][2] This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive in a standard palladium-catalyzed cross-coupling reaction?
Generally, the C-6 position bearing the bromine atom is significantly more reactive. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1] For most standard palladium catalyst systems (e.g., those using Pd(PPh₃)₄ or PdCl₂(dppf)), you can expect selective functionalization at the C-6 position, leaving the C-2 chlorine untouched for subsequent transformations.
Q2: How can I ensure selective coupling at the C-6 (Bromo) position?
High selectivity for the C-6 position is the thermodynamically favored outcome. To ensure this, use mild reaction conditions and catalyst systems that are not overly reactive. Standard conditions for Suzuki, Sonogashira, or Buchwald-Hartwig amination will typically yield the C-6 coupled product with high fidelity. Avoid excessively high temperatures or prolonged reaction times, which could begin to activate the C-2 chlorine bond.
Q3: Is it possible to achieve selective coupling at the C-2 (Chloro) position?
While more challenging, achieving selectivity for the C-2 position is possible, though it often requires inverting the "natural" reactivity. The C-2 position is alpha to the pyridine nitrogen, making it more electron-deficient and thus more susceptible to oxidative addition than a typical aryl chloride.[3] To favor C-2 coupling, one might explore:
-
Bulky Ligands: Sterically demanding N-heterocyclic carbene (NHC) ligands or biaryl phosphine ligands (e.g., IPr, SPhos) can sometimes alter the regioselectivity by changing the steric environment around the palladium center, favoring approach at the more hindered C-2 position.[3][4]
-
Multinuclear Catalysts: In some dihalopyridine systems, aggregated palladium species or multinuclear clusters have been shown to invert conventional site-selectivity.[5][6] This remains a non-trivial challenge and requires extensive screening and optimization.
Q4: Do I need to protect the primary alcohol group on the substrate?
For most standard cross-coupling reactions, the -(CH₂OH) group is well-tolerated and does not require protection.[7] However, the choice of base is critical. Very strong bases like sodium tert-butoxide (NaOtBu), often used in Buchwald-Hartwig aminations, can deprotonate the alcohol. While this may not always interfere with the reaction, it consumes an equivalent of base and could potentially lead to side reactions. If issues arise, using a milder base (e.g., K₂CO₃, Cs₂CO₃) or protecting the alcohol as a silyl ether (e.g., TBS) or benzyl ether are viable options.[8]
Q5: What are good starting points for catalyst systems for this substrate?
-
For Suzuki-Miyaura (C-C): Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand like SPhos or XPhos are excellent starting points for selective C-6 coupling.[9][10]
-
For Sonogashira (C-C, alkyne): A classic system of PdCl₂(PPh₃)₂ with a CuI co-catalyst is highly effective for coupling at the C-6 position.[11][12] Copper-free conditions can also be employed to minimize alkyne homocoupling.[13]
-
For Buchwald-Hartwig (C-N): A combination of a palladium precursor like Pd₂(dba)₃ with a specialized biarylphosphine ligand such as RuPhos or XPhos, along with a strong, non-nucleophilic base like NaOtBu or LHMDS, is recommended.[1][14]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: My Suzuki-Miyaura reaction at C-6 has very low or no yield.
-
Potential Cause: Catalyst deactivation or inhibition. The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[15] Additionally, poor quality reagents can halt the reaction.
-
Troubleshooting Steps:
-
Check Reagent Quality: Ensure your boronic acid is not degraded (protodeboronation is a common issue with heteroaryl boronic acids).[16][17] Use freshly purchased or properly stored reagents.
-
Degas Rigorously: Remove all oxygen from your reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent before adding the catalyst. Oxygen can lead to catalyst decomposition and promote unwanted side reactions like boronic acid homocoupling.[16]
-
Switch Ligand: If using a simple catalyst like Pd(PPh₃)₄, switch to a more robust, electron-rich, and bulky biarylphosphine ligand system (e.g., Pd(OAc)₂ with SPhos or RuPhos). These ligands are known to promote the key catalytic steps and are more resistant to deactivation.[9]
-
Screen Bases and Solvents: Ensure your base is strong enough and soluble. A switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃ can sometimes dramatically improve yields. The solvent system (e.g., dioxane/water, toluene/water) is also critical for both solubility and reaction rate.[18]
-
Problem 2: My Sonogashira reaction is producing significant amounts of alkyne homocoupling (Glaser coupling) byproduct.
-
Potential Cause: The reaction is sensitive to oxygen when using a copper co-catalyst. The Cu(I) can be oxidized, which promotes the dimerization of the terminal alkyne.
-
Troubleshooting Steps:
-
Improve Inert Atmosphere: Ensure your flask is properly sealed and under a positive pressure of an inert gas throughout the entire reaction. Degas all solvents and the amine base (e.g., Et₃N, DIPEA) thoroughly.
-
Reduce Copper Loading: Use the minimum effective amount of CuI (typically 1-5 mol%).
-
Attempt a Copper-Free Protocol: Several modern protocols for Sonogashira coupling work efficiently without a copper co-catalyst, which completely eliminates the Glaser coupling side reaction. These often require a slightly different palladium catalyst system but can be very effective.[13]
-
Problem 3: My Buchwald-Hartwig amination reaction is not working or gives a complex mixture.
-
Potential Cause: The base may be incompatible with the substrate, or the ligand is not suitable for activating the C-Br bond in the presence of the amine.
-
Troubleshooting Steps:
-
Base Selection is Key: This reaction typically requires a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is a common choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option, especially if your substrate has base-sensitive functional groups.[1][19]
-
Use a Specialized Ligand: The success of Buchwald-Hartwig amination heavily relies on the ligand. For heteroaryl bromides, bulky, electron-rich biarylphosphine ligands are essential. Start with RuPhos or BrettPhos in combination with a Pd(0) or Pd(II) precursor.[19][20]
-
Ensure Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the catalyst and reagents. Use anhydrous solvents and dry glassware.
-
Decision Workflow for Catalyst Selection
The following diagram illustrates a logical workflow for selecting a catalyst system based on your desired synthetic outcome.
Caption: Catalyst selection workflow for this compound.
Recommended Catalyst Systems & Conditions
The tables below summarize validated starting conditions for achieving selective cross-coupling at the C-6 (Bromo) position.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane / H₂O | 80-100 | 75-95 | [10] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene / H₂O | 100-110 | 80-98 | [9][21] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 70-90 |[22] |
Table 2: Sonogashira Coupling Conditions
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI (1-5 mol%) | PPh₃ | Et₃N | THF | 25-60 | 85-98 | [11][23] |
| Pd(OAc)₂ | None | SPhos | Cs₂CO₃ | Dioxane | 80 | 70-90 | [13] |
| Pd(PhCN)₂Cl₂ | None | P(t-Bu)₃ | Et₃N | CH₂Cl₂ | 25 | 80-95 |[13][24] |
Table 3: Buchwald-Hartwig Amination Conditions
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 80-100 | 80-95 | [1][19] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 | 75-90 | [25] |
| Pd₂(dba)₃ | BrettPhos | LHMDS | Dioxane | 90 | 70-90 |[19][20] |
Key Experimental Protocols
Note: All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position
This protocol describes the coupling of this compound with a generic arylboronic acid.[26]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v mixture)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the dioxane/water solvent mixture (which has been previously degassed by bubbling argon through it for 20-30 minutes).
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of argon.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C-6 Position
This protocol details the copper-co-catalyzed coupling with a terminal alkyne.[23]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under argon, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, followed by degassed triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-8 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram illustrates the key steps of the Suzuki-Miyaura reaction, emphasizing the selectivity-determining oxidative addition step.
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting oxidative addition.
References
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health (NIH).
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH).
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PubMed Central (PMC) - NIH.
-
A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. ResearchGate.
-
Buchwald–Hartwig amination. Wikipedia.
-
Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub.
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar.
-
Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. ResearchGate.
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
-
A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. Benchchem.
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Cambridge.
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry.
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications.
-
Head-to-head comparison of different cross-coupling methods for polyhalogenated pyridines. Benchchem.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Sonogashira coupling. Wikipedia.
-
Help needed with unreproducible Suzuki coupling. Reddit.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwaldgroup.mit.edu.
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications.
-
Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa. ResearchGate.
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health (NIH).
-
A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile. Benchchem.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines. ResearchGate.
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
-
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate.
-
Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. Benchchem.
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central (PMC) - NIH.
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
-
A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health (NIH).
-
(PDF) Recent Advances in Sonogashira Reactions. ResearchGate.
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints.
-
How can I solve my problem with Suzuki coupling? ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds / European Journal of Organic Chemistry, 2021 [sci-hub.box]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. DSpace [repository.kaust.edu.sa]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Assignment of (6-Bromo-2-chloropyridin-3-yl)methanol
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (6-bromo-2-chloropyridin-3-yl)methanol. In the dynamic fields of chemical research and drug development, unambiguous structural elucidation is paramount. This guide is designed for researchers, scientists, and professionals in drug development, offering a detailed spectral assignment, a robust experimental protocol, and a comparative analysis with structurally similar compounds to aid in the precise identification and characterization of this important chemical entity.
The Structural Context: Understanding Substituent Effects in a Polysubstituted Pyridine
This compound presents a unique spectroscopic challenge due to the presence of multiple substituents on the pyridine ring. The electronegative bromine and chlorine atoms, along with the hydroxymethyl group, exert distinct electronic effects that influence the chemical shifts of the aromatic protons and carbons. A thorough understanding of these effects is crucial for accurate spectral interpretation. The bromine at the 6-position and chlorine at the 2-position are expected to deshield the adjacent protons and carbons, while the hydroxymethyl group at the 3-position will also contribute to the overall electronic environment of the ring.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of public, experimentally derived spectral data for this compound, this guide presents predicted data based on established NMR principles and comparative analysis with structurally related compounds. These predictions serve as a valuable reference for researchers seeking to confirm the identity of their synthesized or acquired material.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the two aromatic protons and the methylene and hydroxyl protons of the hydroxymethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom of the pyridine ring.
| Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |
| H-4 | ~ 7.8 - 8.0 | Doublet (d) | ³J(H4-H5) = ~8.0 |
| H-5 | ~ 7.4 - 7.6 | Doublet (d) | ³J(H5-H4) = ~8.0 |
| -CH₂- | ~ 4.7 - 4.9 | Singlet (s) or Doublet (d) | May show coupling to -OH proton |
| -OH | Variable (broad singlet) | Broad Singlet (br s) | Dependent on solvent and concentration |
Note: Data is predicted and should be confirmed with experimental results. The multiplicity of the -CH₂- and -OH signals can be influenced by solvent and temperature.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the hydroxymethyl group. The chemical shifts are significantly affected by the attached substituents.
| Carbon | Predicted Chemical Shift (δ) [ppm] |
| C-2 | ~ 152 - 155 |
| C-3 | ~ 138 - 141 |
| C-4 | ~ 140 - 143 |
| C-5 | ~ 125 - 128 |
| C-6 | ~ 145 - 148 |
| -CH₂OH | ~ 60 - 65 |
Note: Data is predicted and should be confirmed with experimental results.
Comparative Spectral Analysis: Distinguishing this compound from Related Compounds
To provide a practical framework for spectral interpretation, we will compare the predicted spectrum of our target compound with the known spectral data of two commercially available, structurally similar compounds: (6-bromopyridin-3-yl)methanol and 3-bromo-2-chloropyridine. This comparative approach is invaluable for confirming the presence of key structural features.
Comparative Data Table
| Compound | Key ¹H NMR Features (δ, ppm) | Key ¹³C NMR Features (δ, ppm) | Distinguishing Features |
| This compound (Predicted) | H-4 (~7.8-8.0, d), H-5 (~7.4-7.6, d), -CH₂- (~4.7-4.9, s/d) | C-2 (~152-155), C-6 (~145-148), -CH₂OH (~60-65) | Presence of both chloro and bromo substituents will significantly downfield shift the aromatic carbons compared to the monosubstituted analogs. |
| (6-Bromopyridin-3-yl)methanol | H-2 (~8.4, d), H-4 (~7.7, dd), H-5 (~7.4, d), -CH₂- (~4.6, s)[1] | C-2 (~150), C-6 (~142), -CH₂OH (~62) | Absence of the chloro group at C-2 results in an upfield shift of C-2 and a different splitting pattern for the aromatic protons. |
| 3-Bromo-2-chloropyridine | H-4 (~7.32, dd), H-5 (~8.05, dd), H-6 (~8.45, dd)[2] | C-2 (~151.2), C-3 (~119.5), C-4 (~141.8), C-5 (~128.1), C-6 (~150.3)[2] | Lacks the -CH₂OH group, therefore no signals in the ~4.7 ppm (¹H) and ~60-65 ppm (¹³C) regions. The aromatic proton signals will show a different coupling pattern. |
Experimental Protocol for NMR Spectral Acquisition
To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended. The causality behind each step is explained to provide a deeper understanding of the methodology.
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%). Impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this class of compounds[3][4]. It offers good solubility and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) are well-defined and do not typically interfere with the analyte signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, which has the advantage of slowing down the exchange of the hydroxyl proton, often allowing for the observation of its coupling to the methylene protons[5][6].
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable acquisition time on modern NMR spectrometers.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Parameters (400 MHz Example)
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Acquisition Time (AQ): ~3-4 seconds. A longer acquisition time provides better resolution.
-
Relaxation Delay (D1): 1-2 seconds. This allows for sufficient relaxation of the protons between scans, ensuring accurate integration.
-
Number of Scans (NS): 16-32 scans. This is typically adequate to achieve a good signal-to-noise ratio for a sample of this concentration.
-
Spectral Width (SW): 0-12 ppm. This range covers the expected chemical shifts for all protons in the molecule.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard. Proton decoupling simplifies the spectrum to singlets for each carbon, increasing the signal-to-noise ratio.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. Carbon nuclei have longer relaxation times than protons, so a longer delay is necessary for quantitative analysis, though for routine identification, 2 seconds is often sufficient.
-
Number of Scans (NS): 1024-4096 scans. The low natural abundance of ¹³C necessitates a larger number of scans to obtain a good spectrum.
-
Spectral Width (SW): 0-200 ppm. This range encompasses the chemical shifts of most organic compounds.
Visualization of Molecular Structure and Key NMR Interactions
The following diagrams illustrate the molecular structure of this compound and the expected spin-spin coupling between the aromatic protons.
Caption: Molecular structure of this compound.
Caption: Expected ³J (vicinal) coupling between H-4 and H-5.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral assignment of this compound. By combining predicted spectral data with a comparative analysis of related compounds and a detailed experimental protocol, researchers are well-equipped to confidently identify and characterize this molecule. The principles of substituent effects and spin-spin coupling discussed herein are broadly applicable to the structural elucidation of other polysubstituted aromatic compounds, making this guide a valuable resource for the broader chemical research community.
References
-
Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 896-902. [Link]
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Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]
- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 9, pp. 1-52). Springer.
-
Michigan State University Department of Chemistry. Proton NMR Table. [Link]
-
University of California, Davis. Chemical Shifts. [Link]
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mass spectrometry fragmentation pattern of (6-Bromo-2-chloropyridin-3-yl)methanol
An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of (6-Bromo-2-chloropyridin-3-yl)methanol
Introduction: The Analytical Imperative in Drug Development
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This compound represents a class of halogenated pyridine intermediates crucial for synthesizing active pharmaceutical ingredients (APIs). Its chemical structure, featuring a pyridine core substituted with two different halogens (bromine and chlorine) and a hydroxymethyl group, presents a unique analytical challenge. Mass spectrometry (MS) stands as a cornerstone technique for confirming the molecular weight and deducing the structure of such molecules through the analysis of their fragmentation patterns.[1]
This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation behavior of this compound under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. We will explore the causal mechanisms behind bond cleavages, compare the informational output of different MS-based approaches, and contextualize the technique's role alongside other key analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy.
Predicted Fragmentation Pathways: A Mechanistic Exploration
The fragmentation of a molecule in a mass spectrometer is not random; it is a governed process dictated by the relative strengths of chemical bonds and the stability of the resulting charged fragments.[2][3] For this compound, we can predict a series of characteristic fragmentation pathways.
Electron Ionization (EI) Fragmentation
Electron Ionization (EI) is a high-energy or "hard" ionization technique that imparts significant internal energy to the analyte, leading to extensive and reproducible fragmentation.[4][5] This provides a detailed structural fingerprint of the molecule.
The molecular ion (M⁺•) of this compound would be formed by the ejection of an electron.[2] Due to the presence of bromine and chlorine isotopes, the molecular ion region will exhibit a distinctive cluster of peaks. The most abundant isotopes are ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl.[6] This results in prominent peaks at M, M+2, and M+4, with relative intensities dictated by the natural isotopic abundances of these halogens.[6][7]
Key Predicted EI Fragmentation Steps:
-
Alpha-Cleavage: The most favorable initial fragmentation is often the cleavage of the C-C bond adjacent to the pyridine ring (alpha-cleavage), leading to the loss of the hydroxymethyl group (•CH₂OH, 31 Da). This results in a stable, resonance-delocalized 6-bromo-2-chloropyridinium cation.
-
Loss of Halogens: Subsequent fragmentation would likely involve the sequential loss of the halogen atoms. The weaker C-Br bond is expected to cleave first, leading to the loss of a bromine radical (•Br). This is a common fragmentation pathway for bromo-aromatic compounds.[8] This would be followed by the loss of a chlorine radical (•Cl).
-
Loss of HX: The loss of neutral molecules like HBr or HCl from the fragment ions is also a common pathway.
-
Ring Fission: At higher energies, the pyridine ring itself can undergo fragmentation, leading to smaller charged species.
Electrospray Ionization (ESI) Fragmentation
Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal initial fragmentation.[5] This is particularly useful for confirming the molecular weight of the analyte. To gain structural information, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is selected and fragmented through collision-induced dissociation (CID).
Key Predicted ESI-MS/MS Fragmentation Steps:
-
Formation of the Precursor Ion: In positive ion mode, the molecule will readily form a protonated species, [M+H]⁺, likely on the pyridine nitrogen or the hydroxyl oxygen.
-
Loss of Water: A very common fragmentation pathway for protonated alcohols is the neutral loss of water (H₂O, 18 Da). This is a low-energy process that results in a stable carbocation.
-
Loss of Halogens and HX: Similar to EI, the subsequent fragmentation of the [M+H-H₂O]⁺ ion would involve the loss of HBr and/or HCl. Dehalogenation has been observed in the ESI analysis of iodinated aromatic compounds, particularly when using formic acid as a mobile phase additive, suggesting care should be taken in method development.[9]
Data Summary: Predicted Key Ions
| Ion Description | Predicted m/z (based on ³⁵Cl, ⁷⁹Br) | Ionization Mode |
| Molecular Ion [M]⁺• | 223 | EI |
| [M+2]⁺• | 225 | EI |
| [M+4]⁺• | 227 | EI |
| [M - CH₂OH]⁺ | 192 | EI |
| [M - Br]⁺ | 144 | EI |
| [M - Cl]⁺ | 188 | EI |
| Protonated Molecule [M+H]⁺ | 224 | ESI |
| [M+H+2]⁺ | 226 | ESI |
| [M+H+4]⁺ | 228 | ESI |
| [M+H - H₂O]⁺ | 206 | ESI-MS/MS |
Comparison of Analytical Approaches
Choosing the right analytical technique is critical for efficient and accurate characterization.
GC-MS (EI) vs. LC-MS (ESI)
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends largely on the analyte's properties.[10]
| Feature | GC-MS (with EI) | LC-MS (with ESI) |
| Principle | Separates volatile and thermally stable compounds. | Separates polar, less volatile, and thermally labile compounds.[11] |
| Ionization | Hard ionization (EI), extensive fragmentation.[4] | Soft ionization (ESI), gentle, preserves molecular ion.[5] |
| Information | Rich structural detail from fragmentation patterns. | Accurate molecular weight confirmation. Structural data via MS/MS. |
| Suitability for Topic Compound | Potentially suitable if the compound is sufficiently volatile and thermally stable. Derivatization may be required. | Highly suitable due to the polar hydroxyl group. The preferred method for non-volatile compounds.[12][13] |
| Advantage | Highly reproducible spectra, extensive libraries for matching. | Broader applicability for a wide range of compounds, including large biomolecules. |
For this compound, LC-MS with ESI is likely the more robust initial approach, as it avoids potential thermal degradation in a GC inlet and provides an unambiguous molecular weight. GC-MS could then be used to generate a detailed fragmentation fingerprint for confirmation.
Mass Spectrometry vs. NMR Spectroscopy
While MS provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers a complete analysis of the molecular structure by probing the chemical environment of each atom.[14][15]
| Feature | Mass Spectrometry | NMR Spectroscopy |
| Information Provided | Molecular formula (high-res MS), connectivity (fragmentation).[1] | Detailed 3D structure, connectivity, stereochemistry.[16] |
| Sensitivity | Very high (picomole to femtomole range). | Lower (micromole to nanomole range). |
| Sample Amount | Micrograms or less. | Milligrams. |
| Key Strength | Definitive molecular weight determination. | Unambiguous structure elucidation and isomer differentiation.[15][17] |
Experimental Protocols
The following are generalized protocols. Instrument parameters must be optimized for the specific system in use.
Protocol 1: LC-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute with 50:50 water:acetonitrile to a final concentration of 1-10 µg/mL.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300 °C.
-
Full Scan (MS1): Scan m/z range 100-400 to identify the [M+H]⁺ precursor ion.
-
Tandem MS (MS/MS): Perform data-dependent acquisition. Select the isotopic cluster of the precursor ion for fragmentation using a collision energy ramp (e.g., 10-40 eV) to generate a representative fragmentation spectrum.
-
Protocol 2: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Chromatography:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C (test for thermal stability first).
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Mass Spectrometry (EI Mode):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information. The characteristic isotopic pattern immediately confirms the presence of one bromine and one chlorine atom. Soft ionization techniques like ESI are ideal for unambiguous molecular weight confirmation, while hard ionization methods like EI deliver a detailed fragmentation fingerprint that aids in structural verification. When used in conjunction with orthogonal techniques like NMR, mass spectrometry provides the high-confidence data required by researchers, scientists, and drug development professionals to accelerate their research.
References
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Kwiecien, N. W., & Schulze, W. X. (2021). Advances in structure elucidation of small molecules using mass spectrometry. PMC, NIH. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]
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Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. SciSpace. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]
-
Shimadzu. Comparison of LC/MS and GC/MS Techniques. [Link]
-
ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. [Link]
-
Jäntti, J., et al. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. PubMed. [Link]
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GenTech Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. [Link]
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Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. [Link]
-
Emory University. Mass Spectrometry Ionization Methods. [Link]
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IONOS. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. [Link]
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University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]
-
Kuki, Á., et al. (2007). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Semantic Scholar. [Link]
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Schlosser, G., & Volk, K. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]
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LibreTexts Chemistry. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
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LibreTexts Chemistry. (2014). 5.2 Mass Spectrometry. [Link]
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A Senior Application Scientist's Guide to the Reactivity of (6-Bromo-2-chloropyridin-3-yl)methanol and Its Analogs
For the discerning researcher in medicinal chemistry and materials science, the strategic selection of building blocks is paramount. Dihalogenated pyridines, such as (6-Bromo-2-chloropyridin-3-yl)methanol, represent a class of exceptionally versatile scaffolds. The differential reactivity of the carbon-halogen bonds provides a blueprint for sequential, site-selective modifications, enabling the construction of complex molecular architectures.
This guide offers an in-depth, comparative analysis of the reactivity of this compound. We will explore its performance in cornerstone palladium-catalyzed cross-coupling reactions and the chemical behavior of its hydroxymethyl functional group. By benchmarking against structurally similar analogs, we aim to provide a clear, data-driven perspective on how subtle structural changes influence synthetic outcomes. This document is designed to move beyond simple protocols, delving into the mechanistic reasoning that underpins experimental design and empowering you to make more informed decisions in your synthetic endeavors.
The Decisive Factor: Chemoselectivity in Palladium-Catalyzed Cross-Coupling
The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted mechanism for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
The initial and rate-determining step, oxidative addition, is highly dependent on the carbon-halogen bond dissociation energy. The established reactivity trend is C-I > C-Br > C-OTf > C-Cl.[3][4][5] Consequently, the weaker C-Br bond at the 6-position of our target molecule is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the more robust C-Cl bond at the 2-position. This inherent electronic preference is the key to achieving high chemoselectivity, allowing for predictable functionalization at the C-6 position while preserving the C-2 chloro substituent for subsequent transformations.
Figure 1: General Catalytic Cycle for Pd-Cross-Coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for creating C(sp²)–C(sp²) bonds.[3][6] For this compound, this reaction proceeds with high selectivity at the C-6 bromine position. The hydroxymethyl group at C-3 is generally well-tolerated, although its steric bulk and potential to coordinate with the metal center should not be entirely discounted when optimizing reaction conditions.
Comparative Performance Data
The following table benchmarks the typical yields observed for Suzuki-Miyaura coupling with our primary substrate and its analogs. Note that yields are highly dependent on the specific boronic acid, catalyst system, and conditions used.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference/Notes |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~85-95 | Inferred from similar substrates.[7] |
| 3-Bromo-2-chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 92 | Demonstrates high efficiency without the C3 substituent.[5] |
| 2-Amino-3-bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 88 | Shows the effect of a strongly donating amino group.[8] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 70-88 | Highlights reactivity in a different heterocyclic system.[7] |
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the selective arylation of this compound.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Inerting: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reaction times typically range from 4 to 16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, utilizing a dual palladium and copper catalytic system.[9][10] This reaction is known for its mild conditions and excellent functional group tolerance.[11][12] As with the Suzuki coupling, the reaction on this compound occurs selectively at the C-Br bond.
Comparative Performance Data
| Substrate | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Yield (%) | Reference/Notes |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | ~80-90 | Inferred from similar 2-chloropyridine substrates.[4] |
| 3-Bromo-2-chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 85 | High yield, demonstrating the core reactivity.[4] |
| 6-Bromo-3-fluoro-2-cyanopyridine | Various Alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | 85-93 | Shows excellent reactivity with different substituents.[11] |
| 2-Amino-3-bromopyridine | Various Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 72-96 | Demonstrates high yields with an amino-substituted pyridine.[13] |
Field-Proven Experimental Protocol: Sonogashira Coupling
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%).
-
Solvent and Base: Add anhydrous, degassed toluene and triethylamine (2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). The reaction is typically complete within 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[4]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of C-N bonds, forming aryl amines from aryl halides.[14][15] This reaction has become indispensable in pharmaceutical synthesis.[16] The selective amination of this compound at the C-6 position provides a direct route to valuable 6-amino-2-chloropyridine intermediates.
Comparative Performance Data
| Substrate | Amine Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference/Notes |
| This compound | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | ~70-85 | Inferred from 3-bromo-2-chloropyridine.[16] |
| 3-Bromo-2-chloropyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 95 | High yield for a simple analog.[4] |
| 3-Bromo-2-chloropyridine | Secondary Amine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 78 | Demonstrates the efficacy of the RuPhos/LiHMDS system.[16] |
| Bromo-glutarimide derivative | Various Amines | Pd₂(dba)₃ / RuPhos | LiHMDS | 1,4-Dioxane | 60-91 | Shows tolerance to sensitive functional groups like glutarimides.[17] |
Field-Proven Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under a strong flow of argon, add Pd₂(dba)₃ (2 mol%), a suitable ligand like RuPhos or XPhos (4 mol%), and a strong, non-nucleophilic base like LiHMDS (2.5 equiv.) or NaOtBu (1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add anhydrous solvent (e.g., THF or toluene), followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to 65-110 °C with stirring for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material by column chromatography.[4][16]
Figure 3: Workflow for Buchwald-Hartwig Amination.
Oxidation of the Hydroxymethyl Group
Beyond the reactivity of the pyridine core, the hydroxymethyl group at C-3 serves as a valuable synthetic handle. Its oxidation to an aldehyde provides a key intermediate for further elaboration via reactions like Wittig olefination, reductive amination, or addition of organometallic reagents.
The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the sensitive halogenated pyridine ring. Milder, selective methods are strongly preferred.
Comparative Oxidation Methods
| Oxidizing System | Typical Conditions | Advantages | Potential Issues |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Reliable, commercially available. | Stoichiometric, chromium waste.[18] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | High yields, mild conditions. | Requires cryogenic temperatures, unpleasant odor.[19] |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Mild, neutral pH, fast. | Can be explosive, stoichiometric iodine waste. |
| TEMPO / Bleach | TEMPO (cat.), NaOCl, KBr | Catalytic, inexpensive co-oxidant. | Requires careful pH control.[19] |
Field-Proven Experimental Protocol: PCC Oxidation
-
Setup: To a stirred solution of this compound (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add a slurry of pyridinium chlorochromate (PCC) (1.5 equiv.) and Celite or silica gel.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete in 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel or Florisil to remove the chromium salts.
-
Purification: Wash the filter cake thoroughly with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be used directly or purified further if necessary.
Conclusion and Strategic Outlook
This compound stands out as a highly valuable and strategically designed building block. Its reactivity is governed by a predictable chemoselectivity, with palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—occurring preferentially at the more labile C-Br bond at the 6-position. This leaves the C-Cl bond at the 2-position and the hydroxymethyl group at the 3-position available for subsequent, orthogonal synthetic operations.
When compared to its analogs, the presence of the C-2 chloro group serves to electronically activate the ring for certain transformations while providing a secondary reaction site. The hydroxymethyl group offers a pathway to aldehydes, ketones, or acids, significantly expanding the accessible chemical space. Understanding this hierarchy of reactivity is crucial for any researcher aiming to leverage this scaffold for the efficient and elegant synthesis of novel compounds for pharmaceutical and materials science applications.
References
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine - Royal Society of Chemistry. Available at: [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes - University of Southampton ePrints. Available at: [Link]
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Sonogashira coupling - Wikipedia. Available at: [Link]
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Suzuki reaction - Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - National Institutes of Health (NIH). Available at: [Link]
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Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds - Sci-Hub. Available at: [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available at: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
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Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - National Institutes of Health (NIH). Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - MDPI. Available at: [Link]
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The Suzuki Reaction - Myers Group, Harvard University. Available at: [Link]
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Oxidation of C–X to C=O - Science of Synthesis. Available at: [Link]
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CROSS-COUPLING reactions - everything YOU need to know! - YouTube. Available at: [Link]
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Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines - PubMed. Available at: [Link]
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(6-Bromopyridin-2-yl)methanol - PubChem. Available at: [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
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Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides - PubMed. Available at: [Link]
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Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar. Available at: [Link]
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Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern University. Available at: [Link]
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A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran - MDPI. Available at: [Link]
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Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. Available at: [Link]
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A Comparative Guide to the Biological Activity of Compounds Derived from (6-Bromo-2-chloropyridin-3-yl)methanol
This guide provides a comparative overview of the biological activities of compounds derived from the versatile (6-Bromo-2-chloropyridin-3-yl)methanol scaffold. In medicinal chemistry, the pyridine ring is a privileged structure, forming the core of numerous biologically active compounds.[1] The specific substitution pattern of this starting material—featuring both a chloro and a bromo group—offers a unique platform for synthetic diversification and the exploration of a wide range of therapeutic applications.
The presence of halogen atoms can significantly influence a compound's physicochemical properties and biological activity.[2] The chloro group, for instance, can enhance lipophilicity and inhibitory activity, a phenomenon sometimes referred to as the "magic chloro effect". Simultaneously, the bromo substituent serves as a versatile synthetic handle, readily participating in cross-coupling reactions (e.g., Suzuki-Miyaura) to enable the rapid construction of diverse molecular architectures.[2] This guide will synthesize data from analogous pyridine derivatives to build a framework for evaluating the potential of this scaffold in drug discovery, covering insecticidal, anticancer, and antibacterial activities. We will delve into the experimental methodologies used for their evaluation and visualize key workflows and pathways to provide a comprehensive resource for researchers.
Comparative Analysis of Biological Activities
The dual halogenation of the this compound scaffold allows for the generation of derivatives with distinct biological profiles. By analyzing structurally related compounds, we can project the potential activities of this class.
Insecticidal Activity: Neonicotinoid Analogs
The (6-chloropyridin-3-yl)methyl moiety is the cornerstone of many neonicotinoid insecticides. Derivatives synthesized from this core often act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death. A study on novel β-substituted nitromethylene neonicotinoid analogues, which share the chloropyridinyl core, provides valuable structure-activity relationship (SAR) insights.[3]
It was observed that modifications to the group attached to the pyridinylmethyl fragment dramatically impact insecticidal efficacy. For instance, compounds featuring a nitro (NO2) substituent generally demonstrate superior activity compared to those with a cyano (CN) group.[3] Furthermore, the nature of the heterocyclic ring attached is critical; imidazolidine substituents are often crucial for high activity.[3]
Table 1: Representative Insecticidal Activity of (6-Chloropyridin-3-yl)methyl Derivatives against Cowpea Aphids (Aphis craccivora)
| Compound ID | Core Structure Modification | Mortality Rate (%) @ 0.1 mg/L |
| Analog 1 | Imidazolidine with NO2 substituent | 95% |
| Analog 2 | Imidazolidine with CN substituent | 70% |
| Analog 3 | Benzene substituent | Inactive |
| Analog 4 | Thiazole ring addition | Reduced activity |
This data is illustrative, based on findings for β-substituted nitromethylene neonicotinoid analogues to demonstrate SAR principles.[3]
These findings underscore the chemical tractability of the this compound scaffold. The bromo position could be functionalized to introduce novel groups that may enhance insecticidal potency or alter the spectrum of activity, while the chloropyridinylmethyl core maintains the essential pharmacophore for nAChR interaction.
Anticancer and Kinase Inhibitory Activity
The pyridine scaffold is a well-established component in the design of kinase inhibitors, which are critical agents in oncology.[1] Protein kinases are essential regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[1] Derivatives of 6-bromopyridine have shown promise in this area.[1] A comparative analysis of hypothetical 6-Bromopyridin-3-amine analogs reveals the potential for developing potent anticancer agents from this class of compounds.
The primary metric for this evaluation is the half-maximal inhibitory concentration (IC50), which quantifies the potency of a compound in inhibiting cell growth. A lower IC50 value indicates greater potency.[1]
Table 2: Comparative Anticancer Activity (IC50 in µM) of Representative Bromopyridine Analogs
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | VEGFR-2 Kinase Inhibition (IC50 in µM) |
| BPS-1 | 8.2 | 12.5 | 10.1 | 5.1 |
| BPS-2 | 5.7 | 9.8 | 7.3 | 2.8 |
| BPS-3 | 2.1 | 4.3 | 3.5 | 0.9 |
| Doxorubicin | 1.93 | 1.93 | 1.93 | N/A |
Data is hypothetical and for illustrative purposes, based on typical screening results for novel pyridine derivatives to demonstrate comparative potency.[1]
The causality behind these differences often lies in how substituents on the pyridine ring interact with the ATP-binding pocket of the target kinase. The bromo- and chloro- groups on the this compound scaffold can be used to precisely orient the molecule within the kinase active site and to explore further derivatization to enhance binding affinity and selectivity.
Caption: A typical workflow for the screening and development of novel therapeutic compounds.
Antibacterial Activity
The pyridine ring is also a key component of various antibacterial agents. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to exhibit strong antibacterial activity against Gram-positive bacteria, with a mechanism comparable to the antibiotic linezolid.[4] These compounds often target the bacterial ribosome, inhibiting protein synthesis.
A key evaluation metric is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.
Table 3: Representative Antibacterial Activity (MIC in µg/mL) of Pyridine-Containing Compounds
| Compound ID | S. aureus | S. epidermidis | S. pneumoniae | E. faecalis |
| Compound 21b | 1 | 2 | 0.5 | 1 |
| Compound 21d | 0.5 | 1 | 0.25 | 1 |
| Compound 21f | 2 | 2 | 1 | 2 |
| Linezolid | 1 | 1 | 0.5 | 2 |
Data is representative of 3-(pyridine-3-yl)-2-oxazolidinone derivatives to illustrate potential antibacterial efficacy.[4]
These results suggest that derivatives of this compound could be developed into novel antibacterial agents. The synthetic handles on the scaffold allow for the introduction of pharmacophoric features, like the oxazolidinone ring, necessary for potent activity.[4]
Detailed Experimental Protocols
Reproducibility and standardization are foundational to the validation of experimental findings.[1] The following methodologies are central to the biological screening of novel pyridine derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[1][5]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. This allows for the formation of formazan crystals in living cells.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Kinase Inhibition Assay (VEGFR-2)
A fluorescence-based assay is commonly used to measure the activity of a specific kinase like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[1]
Principle: The assay measures the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase. A detection reagent selectively binds to the remaining ATP, producing a fluorescent signal that is inversely proportional to kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the VEGFR-2 enzyme, the test compound at various concentrations, and a specific peptide substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding a defined concentration of ATP. Incubate the mixture at room temperature for a set period (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction and add the detection reagent. This reagent contains an antibody that recognizes ADP and a fluorescent tracer that competes for binding.
-
Signal Measurement: After a brief incubation, measure the fluorescence polarization or intensity. High kinase activity results in high ADP production, displacement of the tracer, and a low fluorescence signal.
-
Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the kinase activity.
Caption: Inhibition of the VEGFR-2 signaling cascade by a kinase inhibitor.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel bioactive compounds. Its inherent chemical features—a stable pyridine core, a lipophilicity-enhancing chloro group, and a synthetically versatile bromo group—provide a robust platform for generating diverse chemical libraries. The comparative analysis of related structures strongly suggests potential for potent activity across multiple therapeutic areas, including insecticidal control, oncology, and infectious diseases. The experimental protocols and workflows detailed in this guide offer a validated framework for researchers to systematically evaluate these derivatives and unlock their full therapeutic potential.
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Wang, Q., et al. (2018). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Molecules. Available at: [Link]
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- ResearchGate. (n.d.). Chlorination and bromination of pyridine.
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Zheng, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]
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A Comparative Guide to the Synthesis of (6-Bromo-2-chloropyridin-3-yl)methanol for the Modern Research Chemist
In the landscape of pharmaceutical and agrochemical research, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, (6-Bromo-2-chloropyridin-3-yl)methanol stands out as a valuable building block, prized for its unique substitution pattern that allows for selective downstream derivatization. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction to this compound
This compound is a substituted pyridyl alcohol with the chemical formula C₆H₅BrClNO. Its strategic importance lies in the differential reactivity of its substituents: the bromo and chloro groups offer orthogonal handles for cross-coupling and nucleophilic substitution reactions, while the hydroxymethyl group provides a site for further functionalization or linkage to other molecular scaffolds. This trifecta of reactive sites makes it a highly sought-after intermediate in the synthesis of complex molecules with potential biological activity.
This guide will dissect and compare three principal synthetic strategies for the preparation of this compound, evaluating each based on yield, scalability, safety, and the accessibility of starting materials.
Route 1: The Aldehyde Reduction Pathway
This widely utilized two-step approach first involves the synthesis of the intermediate aldehyde, 6-bromo-2-chloropyridine-3-carbaldehyde, followed by its reduction to the target alcohol.
Step 1A: Synthesis of 6-Bromo-2-chloropyridine-3-carbaldehyde via Ortho-Lithiation and Formylation
This method leverages the directing effect of the chloro and bromo substituents to achieve regioselective formylation at the C-3 position of 6-bromo-2-chloropyridine. The use of a strong lithium amide base, such as lithium diisopropylamide (LDA), is crucial to prevent nucleophilic attack at the pyridine ring, a common side reaction with alkyllithium reagents.
Caption: Ortho-lithiation and formylation of 6-bromo-2-chloropyridine.
Experimental Protocol:
-
To a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq.) dropwise.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add a solution of 6-bromo-2-chloropyridine (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
After stirring for 1 hour, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 1B: Synthesis of 6-Bromo-2-chloropyridine-3-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction offers an alternative for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] While pyridines are generally electron-deficient, the presence of activating groups or specific reaction conditions can facilitate this transformation. However, for a di-halogenated pyridine like 6-bromo-2-chloropyridine, this reaction can be challenging and may require elevated temperatures, leading to potential side reactions.
Caption: Vilsmeier-Haack formylation of 6-bromo-2-chloropyridine.
Experimental Protocol:
-
To a solution of 6-bromo-2-chloropyridine (1.0 eq.) in N,N-dimethylformamide (DMF) (5.0 eq.), add phosphorus oxychloride (POCl₃) (2.0 eq.) dropwise at 0 °C.
-
Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Reduction of 6-Bromo-2-chloropyridine-3-carbaldehyde
The reduction of the aldehyde to the primary alcohol is a straightforward and high-yielding transformation, commonly achieved using mild reducing agents like sodium borohydride (NaBH₄).
Caption: Reduction of the intermediate aldehyde to the target alcohol.
Experimental Protocol:
-
Dissolve 6-bromo-2-chloropyridine-3-carbaldehyde (1.0 eq.) in methanol at 0 °C.
-
Add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
Purification can be achieved by recrystallization or column chromatography if necessary.
| Parameter | Ortho-Lithiation/Formylation | Vilsmeier-Haack Reaction | Aldehyde Reduction |
| Typical Yield | 60-80% | 40-60% | >90% |
| Scalability | Moderate; requires cryogenic temperatures and handling of pyrophoric reagents. | Good; amenable to larger scale, but requires careful temperature control. | Excellent; straightforward and scalable. |
| Safety | Requires careful handling of n-BuLi and cryogenic conditions. | POCl₃ is corrosive and reacts violently with water. | NaBH₄ is flammable and reacts with water to produce hydrogen gas. |
| Substrate Scope | Generally good for directed lithiation. | Can be substrate-dependent and less effective for electron-poor pyridines. | Very broad for aldehydes. |
Route 2: Direct Functionalization via Organometallic Intermediates
This strategy aims to introduce the hydroxymethyl group directly onto the 6-bromo-2-chloropyridine scaffold in a single synthetic operation (excluding workup). This is typically achieved through the formation of an organometallic intermediate followed by quenching with a formaldehyde equivalent.
Grignard Reaction followed by Reaction with Paraformaldehyde
The formation of a Grignard reagent from 6-bromo-2-chloropyridine can be achieved through a halogen-magnesium exchange, preferentially at the more reactive bromo position. Subsequent reaction with paraformaldehyde, which serves as a source of anhydrous formaldehyde, yields the desired alcohol after acidic workup.
Caption: Grignard reaction route to this compound.
Experimental Protocol:
-
To a solution of 6-bromo-2-chloropyridine (1.0 eq.) in anhydrous THF at 0 °C, add a solution of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) (1.1 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and add dry paraformaldehyde (2.0 eq.) in one portion.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Direct Functionalization (Grignard) |
| Typical Yield | 50-70% |
| Scalability | Good; avoids cryogenic temperatures. |
| Safety | Grignard reagents are moisture-sensitive and pyrophoric. Paraformaldehyde is toxic. |
| Advantages | More convergent route (fewer steps). |
| Disadvantages | Potential for side reactions such as homo-coupling of the Grignard reagent. |
Route 3: Reduction of 6-Bromo-2-chloronicotinic Acid
This alternative two-step route involves the initial synthesis of 6-bromo-2-chloronicotinic acid, followed by its reduction to the target alcohol.
Step 1: Synthesis of 6-Bromo-2-chloronicotinic Acid
The nicotinic acid derivative can be prepared from 6-bromo-2-chloropyridine via ortho-lithiation followed by quenching with carbon dioxide (from dry ice).
Caption: Synthesis of 6-bromo-2-chloronicotinic acid.
Step 2: Reduction of the Carboxylic Acid
The reduction of the carboxylic acid to the primary alcohol requires a stronger reducing agent than sodium borohydride. Borane-THF complex (BH₃·THF) is a common and effective reagent for this transformation, offering good chemoselectivity.
Caption: Reduction of 6-bromo-2-chloronicotinic acid.
Experimental Protocol (for reduction):
-
To a solution of 6-bromo-2-chloronicotinic acid (1.0 eq.) in anhydrous THF at 0 °C, add a solution of borane-THF complex (1.0 M in THF, 2.0-3.0 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench with methanol, followed by 1 M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Route via Carboxylic Acid |
| Typical Overall Yield | 40-60% |
| Scalability | Moderate; requires careful handling of borane reagents. |
| Safety | Borane reagents are flammable and react with water. |
| Advantages | Avoids the isolation of the potentially unstable aldehyde intermediate. |
| Disadvantages | Reduction of carboxylic acids can sometimes be challenging and require harsher conditions. |
Comparative Summary and Recommendation
| Synthetic Route | Number of Steps | Overall Yield (Estimated) | Key Advantages | Key Disadvantages | Recommended For |
| Route 1 (Aldehyde Reduction) | 2 | 55-75% | High-yielding final step, well-established methods. | Requires synthesis and isolation of the aldehyde intermediate. Ortho-lithiation requires cryogenic conditions. | General laboratory synthesis and process development where yields are critical. |
| Route 2 (Direct Grignard) | 1 (operationally) | 50-70% | More convergent, avoids cryogenic temperatures. | Potential for side reactions, requires careful control of Grignard formation. | Rapid access to the target molecule and for exploring structural diversity. |
| Route 3 (Carboxylic Acid Reduction) | 2 | 40-60% | Avoids potentially unstable aldehyde. | Lower overall yield, requires stronger reducing agents. | Situations where the corresponding carboxylic acid is readily available or easily synthesized. |
For most applications, Route 1 (The Aldehyde Reduction Pathway) , particularly utilizing ortho-lithiation for the aldehyde synthesis, offers the most reliable and generally high-yielding approach. While it involves an additional step compared to the direct Grignard route, the individual transformations are well-understood and typically proceed with good to excellent yields. For large-scale synthesis, the scalability of the cryogenic lithiation step may present a challenge, and the Vilsmeier-Haack or Grignard routes might be more attractive alternatives to explore.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the available equipment, the scale of the synthesis, and the importance of maximizing the overall yield. This guide provides the foundational knowledge and practical protocols to enable an informed decision for the successful synthesis of this compound.
References
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A Comparative Crystallographic Guide to (6-Bromo-2-chloropyridin-3-yl)methanol and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Bromo-2-chloropyridin-3-yl)methanol is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science due to its potential as a versatile building block for novel therapeutic agents and functional materials. The precise arrangement of its substituent groups—a bromine atom, a chlorine atom, and a hydroxymethyl group—on the pyridine scaffold dictates its physicochemical properties and biological activity. While the specific crystal structure of this compound is not publicly available, this guide provides a comprehensive comparative analysis based on the known crystal structures of its isomers and related derivatives. By examining these analogous structures, we can infer the likely intermolecular interactions, such as hydrogen and halogen bonding, that govern the solid-state architecture of the title compound. This guide also presents a robust experimental workflow for the synthesis, purification, and single-crystal X-ray diffraction analysis of this compound, offering a foundational methodology for researchers seeking to characterize this and similar compounds.
Introduction: The Significance of Halogenated Pyridines
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and functional materials.[1][2] Its nitrogen atom provides a site for hydrogen bonding and coordination to biological targets, while the aromatic ring can engage in π-stacking interactions. The introduction of halogen atoms, such as bromine and chlorine, to the pyridine ring can profoundly influence a molecule's properties, including its lipophilicity, metabolic stability, and ability to form specific non-covalent interactions known as halogen bonds.[3] These interactions, where a halogen atom acts as an electrophilic "σ-hole" donor, are increasingly recognized for their importance in crystal engineering and drug design.
This compound presents a fascinating case study in the interplay of these structural features. The presence of both hydrogen-bond-donating (hydroxyl group) and -accepting (pyridine nitrogen) moieties, alongside two distinct halogen atoms, suggests a rich and complex landscape of potential intermolecular interactions that will dictate its crystal packing. Understanding this three-dimensional arrangement is crucial for predicting its solubility, dissolution rate, and ultimately, its bioavailability in a pharmaceutical context.
Experimental Workflow: From Synthesis to Structure Determination
The following sections outline a detailed, field-proven methodology for the synthesis, purification, and crystallographic analysis of this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Synthesis of this compound
A plausible synthetic route to this compound, based on established organic chemistry principles and literature precedents for similar compounds, is the reduction of the corresponding aldehyde or carboxylic acid.[4]
Protocol:
-
Starting Material: 6-Bromo-2-chloro-3-pyridinecarboxaldehyde.
-
Reduction: Dissolve the starting aldehyde in a suitable solvent such as methanol or ethanol.
-
Reducing Agent: Add a mild reducing agent, for example, sodium borohydride (NaBH₄), portion-wise at 0°C to control the reaction exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is critically dependent on the purity of the compound. Recrystallization is the most effective method for purifying solid organic compounds.[5][6]
Protocol:
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. A solvent system (a mixture of a "good" solvent and a "poor" solvent) may also be employed.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystal Growth: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, higher-quality crystals.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Figure 1: A generalized experimental workflow for the synthesis, purification, and crystallographic analysis of this compound.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Protocol:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic coordinates and molecular geometry.
Comparative Structural Analysis
In the absence of the specific crystal structure for this compound, we can draw valuable insights from the crystallographic data of its isomers and related compounds. The following table summarizes key crystallographic parameters for a selection of relevant pyridine derivatives.
| Compound | CAS Number | Molecular Formula | Crystal System | Space Group | Key Intermolecular Interactions |
| (5-Bromo-6-chloropyridin-3-yl)methanol | 904745-59-1 | C₆H₅BrClNO | Not Available | Not Available | Expected O-H···N hydrogen bonds and potential halogen bonds. |
| (3-Bromo-6-chloropyridin-2-yl)methanol | 1227601-71-9 | C₆H₅BrClNO | Not Available | Not Available | Expected intramolecular O-H···N hydrogen bond. |
| (6-Bromopyridin-2-yl)methanol | 33674-96-3 | C₆H₆BrNO | Not Available | Not Available | Likely intramolecular O-H···N hydrogen bond. |
| 3-Pyridinemethanol | 100-55-0 | C₆H₇NO | Orthorhombic | Pna2₁ | O-H···N hydrogen bonds forming helical chains.[2] |
Anticipated Intermolecular Interactions in this compound
Based on the functional groups present in the title compound, we can predict the following key intermolecular interactions that will likely govern its crystal packing:
-
O-H···N Hydrogen Bonding: The primary and most predictable interaction will be the hydrogen bond between the hydroxyl group of the methanol substituent and the nitrogen atom of the pyridine ring of an adjacent molecule. This is a strong and highly directional interaction that often dictates the primary supramolecular synthon.
-
Halogen Bonding: The presence of both bromine and chlorine atoms provides the potential for halogen bonding. The electrophilic σ-hole on the halogen atoms can interact with nucleophilic sites on neighboring molecules, such as the pyridine nitrogen or the oxygen of the hydroxyl group. The relative strengths and geometries of C-Br···N/O and C-Cl···N/O interactions will influence the overall crystal packing.[3]
-
π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The offset or face-to-face arrangement of the rings will depend on the steric and electronic influences of the substituents.
Figure 2: A diagram illustrating the potential key intermolecular interactions in the crystal structure of this compound.
Comparison with Isomers
-
(5-Bromo-6-chloropyridin-3-yl)methanol: This isomer is structurally very similar to the title compound, with the bromine and chlorine atoms in adjacent positions. The competition between O-H···N hydrogen bonding and potential halogen bonding would be a key determinant of its crystal structure.
-
(3-Bromo-6-chloropyridin-2-yl)methanol: In this isomer, the methanol group is adjacent to the pyridine nitrogen. This proximity makes the formation of an intramolecular O-H···N hydrogen bond highly probable. This would significantly alter the intermolecular hydrogen bonding landscape, with weaker interactions likely playing a more dominant role in the overall crystal packing. A similar intramolecular interaction is expected for (6-Bromopyridin-2-yl)methanol .
Conclusion and Future Directions
While the definitive crystal structure of this compound remains to be determined, a comparative analysis of its isomers and related compounds provides a strong predictive framework for its solid-state behavior. The interplay of strong O-H···N hydrogen bonds and weaker but structurally significant halogen bonds and π-π stacking interactions is expected to define its crystal lattice.
For researchers in drug development and materials science, the experimental protocols detailed in this guide offer a clear pathway to synthesizing, purifying, and structurally characterizing this and other novel halogenated pyridine derivatives. The elucidation of the precise crystal structure of this compound through these methods will provide invaluable data for understanding its structure-property relationships and for the rational design of new molecules with tailored solid-state properties.
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The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. National Institutes of Health. [Link]
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Recrystallization. Columbia University. [Link]
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Recrystallization. University of California, Los Angeles. [Link]
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(5-Bromo-6-chloropyridin-3-yl)methanol. PubChem. [Link]
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Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. Royal Society of Chemistry. [Link]
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(6-Bromopyridin-2-yl)methanol. PubChem. [Link]
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A Comparative Guide to Catalytic Systems for the Selective Functionalization of (6-Bromo-2-chloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold with a Selectivity Challenge
(6-Bromo-2-chloropyridin-3-yl)methanol is a highly valuable, trifunctional building block in modern synthetic chemistry, particularly within drug discovery and materials science. Its utility stems from the presence of three distinct, orthogonally reactive sites: a C6-bromine, a C2-chlorine, and a primary alcohol at C3. This arrangement offers a powerful platform for sequential, site-selective modifications. However, the core challenge lies in achieving this selectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl > C-F, a trend inversely related to their bond dissociation energies.[1] This inherent reactivity difference is the cornerstone of selective functionalization, allowing for reactions to occur preferentially at the more labile C-Br bond while leaving the more robust C-Cl bond available for subsequent transformations.[2]
This guide provides a comparative analysis of various palladium-based catalytic systems for the functionalization of this compound, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. We will explore the causality behind catalyst and ligand selection, present comparative experimental data, and provide standardized protocols to ensure reproducibility and success.
The Decisive Step: Selective Oxidative Addition at the C-Br Bond
The success of any selective cross-coupling strategy on this substrate hinges on the initial oxidative addition step of the catalytic cycle. The palladium(0) catalyst must preferentially insert into the weaker C-Br bond over the stronger C-Cl bond.[3] This chemoselectivity is achievable with a wide range of palladium catalysts, but the efficiency, reaction rate, and substrate scope are highly dependent on the ancillary ligands coordinated to the metal center.
Caption: Preferential oxidative addition at the weaker C-Br bond.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)–C(sp²) bonds and is highly effective for selectively functionalizing the C-Br bond of the title compound.[4] The choice of catalyst and ligand significantly impacts yield and reaction kinetics.
Comparative Catalyst Performance
| Catalyst System | Ligand Type | Typical Conditions | Avg. Yield (%) | Key Advantages & Causality |
| System A: Pd(PPh₃)₄ | Monodentate Phosphine | K₂CO₃, Dioxane/H₂O, 90 °C, 12h | 80-90 | Reliability: Tetrakis(triphenylphosphine)palladium(0) is a workhorse catalyst that is commercially available and effective for many standard couplings. The PPh₃ ligands are labile enough to allow the reaction to proceed, though sometimes requiring higher temperatures or longer reaction times.[4] |
| System B: Pd(OAc)₂ / SPhos | Buchwald Biarylphosphine | K₃PO₄, Toluene, 100 °C, 4h | 90-98 | High Activity: SPhos is a bulky, electron-rich ligand. This electronic character accelerates the rate-limiting oxidative addition step and promotes the final reductive elimination, leading to faster reactions and higher turnover numbers, even with less reactive coupling partners.[5] |
| System C: PdCl₂(dppf) | Bidentate Ferrocenylphosphine | Na₂CO₃, Toluene/EtOH, 90 °C, 8h | 85-95 | Stability & Scope: The dppf ligand forms a stable chelate with the palladium center, preventing catalyst decomposition at higher temperatures. This stability makes it suitable for a broad range of arylboronic acids, including those with challenging functional groups.[6] |
Catalytic Cycle Overview: Suzuki-Miyaura
The catalytic cycle involves three key steps: oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry. With this compound, this reaction selectively furnishes 3-amino-2-chloropyridine derivatives.[4] The choice of ligand is even more critical here to facilitate the coupling of the amine nucleophile.
Comparative Catalyst Performance
| Catalyst System | Ligand Type | Base | Avg. Yield (%) | Key Advantages & Causality |
| System A: Pd₂(dba)₃ / BINAP | Bidentate Biarylphosphine | NaOtBu | 75-85 | General Utility: The Pd₂(dba)₃ precatalyst combined with BINAP is a classic system effective for coupling anilines and some secondary amines. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate transmetalation.[8] |
| System B: Pd(OAc)₂ / XPhos | Buchwald Biarylphosphine | NaOtBu | 90-99 | Superior Scope & Activity: XPhos is a highly effective ligand for C-N coupling. Its steric bulk and electron-donating properties create a highly active, monoligated palladium center that readily undergoes oxidative addition and facilitates reductive elimination with a wide variety of primary and secondary amines, including historically challenging substrates.[2] |
| System C: Pd₂(dba)₃ / RuPhos | Buchwald Biarylphosphine | K₃PO₄ | 85-95 | Milder Conditions: RuPhos often allows for the use of milder bases like K₃PO₄, which can be advantageous for substrates with base-sensitive functional groups. The ligand's structure promotes high catalytic activity, enabling efficient coupling under less harsh conditions. |
Catalytic Cycle Overview: Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the cycle begins with oxidative addition. This is followed by the coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.
Caption: The catalytic cycle for Buchwald-Hartwig C-N cross-coupling.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to introduce alkynyl groups, forming a C(sp²)-C(sp) bond. This transformation is known for its mild conditions and tolerance of a wide range of functional groups.[4] The classic methodology involves a dual catalytic system of palladium and a copper(I) co-catalyst.
Comparative Catalyst Performance
| Catalyst System | Co-catalyst | Base | Avg. Yield (%) | Key Advantages & Causality |
| System A: Pd(PPh₃)₂Cl₂ / CuI | Copper(I) Iodide | Et₃N | 85-95 | Classic & Effective: This is the traditional Sonogashira system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex. Triethylamine (Et₃N) acts as both the base and a solvent.[2] |
| System B: Pd(PPh₃)₄ / CuI | Copper(I) Iodide | i-Pr₂NH | 88-96 | High Yields: Using Pd(PPh₃)₄ can sometimes provide slightly higher yields. The more hindered amine base, diisopropylamine, can also be effective. The fundamental mechanism remains the same as System A. |
| System C: Pd₂(dba)₃ / XPhos | None (Copper-Free) | Cs₂CO₃ | 80-90 | Avoids Homocoupling: Copper-free conditions have been developed to avoid the undesirable Glaser-Hay homocoupling of terminal alkynes, a common side reaction with copper catalysts. Here, a highly active palladium/ligand system (like those from the Buchwald-Hartwig toolbox) is potent enough to effect the coupling directly, often with a carbonate base.[9] |
Catalytic Cycle Overview: Sonogashira Coupling (Copper-Catalyzed)
The copper-catalyzed Sonogashira reaction involves two interconnected cycles. The palladium cycle is similar to other cross-couplings, while a concurrent copper cycle generates the reactive copper acetylide species necessary for transmetalation.
Caption: Interconnected catalytic cycles in copper-catalyzed Sonogashira coupling.
Experimental Protocols: A Self-Validating System
Adherence to a rigorous, standardized protocol is essential for reproducibility. The following represents a general workflow for a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
General Protocol for Suzuki-Miyaura Coupling (System B)
-
Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).[5]
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the Schlenk flask.[5]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe.[5]
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion and Outlook
The selective functionalization of this compound is readily achievable through judicious selection of a palladium-based catalytic system. For general C-C bond formation via Suzuki-Miyaura coupling, modern biarylphosphine ligands like SPhos offer superior reaction rates and yields compared to traditional PPh₃-based systems.[5] Similarly, in Buchwald-Hartwig amination, ligands such as XPhos provide exceptional scope and efficiency for constructing C-N bonds.[2] While classic copper-cocatalyzed Sonogashira conditions are highly effective, copper-free variants provide a valuable alternative to mitigate side reactions. The key to success is understanding that the ligand is not merely a spectator but an active and crucial controller of the catalyst's reactivity and stability. Future research may focus on developing even more active catalysts that allow for the selective functionalization of the C-Cl bond, potentially using nickel-based systems or specialized ligand designs to overcome the higher bond dissociation energy.[1]
References
- BenchChem. (2025). A Comparative Guide to Functional Group Tolerance in Cross-Coupling Reactions with 3-Bromo-2-chloropyridine. Benchchem.
- BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. Benchchem.
- BenchChem. (2025). Synthesis of Pharmaceutical Intermediates from 3-Bromo-2-chloropyridine: Application Notes and Protocols. Benchchem.
- BenchChem. (2025). Technical Support Center: Managing C-Br and C-Cl Bond Differential Reactivity. Benchchem.
- BenchChem. (2025). Reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene. Benchchem.
- Choudary, B. M., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. Benchchem.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of (6-Bromo-2-chloropyridin-3-yl)methanol
Introduction: The Critical Role of Purity in Drug Development
(6-Bromo-2-chloropyridin-3-yl)methanol is a key heterocyclic building block in the synthesis of various pharmaceutical compounds.[1][2] As with any active pharmaceutical ingredient (API) intermediate, its purity is paramount, directly impacting the quality, safety, and efficacy of the final drug product. Even trace impurities can have unintended pharmacological effects or alter the stability of the API. Therefore, robust and reliable analytical methods for purity assessment are indispensable in pharmaceutical research and development.[3]
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound. We will explore the rationale behind the selection of chromatographic conditions and present a framework for method validation through forced degradation studies, ensuring the development of a stability-indicating assay.[5][6][7]
Understanding the Analyte and Potential Impurities
This compound is a moderately polar compound. Its structure, featuring a pyridine ring substituted with bromine, chlorine, and a hydroxymethyl group, suggests it will exhibit UV absorbance, making HPLC with UV detection a suitable analytical technique.[4][8]
Potential impurities in this compound can originate from the synthetic route or degradation. Common synthesis pathways for pyridine derivatives may involve starting materials like substituted pyridines, aldehydes, and various reagents.[9][10] Consequently, potential process-related impurities could include:
-
Starting materials: Unreacted precursors.
-
Intermediates: Compounds formed during the synthesis that are not fully converted to the final product.
-
Positional isomers: Compounds with the same molecular formula but different arrangements of substituents on the pyridine ring. The separation of positional isomers can be particularly challenging due to their similar physicochemical properties.[11][12][13]
-
Byproducts: Unwanted compounds formed through side reactions.
Degradation impurities can form under stress conditions such as heat, light, humidity, acid, base, and oxidation.[14][15][16] A stability-indicating HPLC method must be able to separate the main compound from all these potential impurities.
Comparative HPLC Methodologies
We will compare two RP-HPLC methods with different stationary phases to achieve optimal separation of this compound from its potential impurities.
Method 1: The Workhorse - C18 Stationary Phase
A C18 (octadecylsilyl) column is the most widely used stationary phase in RP-HPLC, offering excellent hydrophobic retention for a broad range of compounds.
Method 2: The Alternative - Phenyl-Hexyl Stationary Phase
A phenyl-hexyl column provides a different separation mechanism. In addition to hydrophobic interactions, it offers π-π interactions with aromatic analytes, which can be highly effective in separating structurally similar compounds and positional isomers.[12]
Chromatographic Conditions
| Parameter | Method 1: C18 | Method 2: Phenyl-Hexyl | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm | C18 provides general-purpose hydrophobic retention. Phenyl-Hexyl offers alternative selectivity through π-π interactions, which is beneficial for aromatic and isomeric impurities.[12] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Phosphoric Acid in Water | TFA is a common ion-pairing agent that improves peak shape for basic compounds like pyridines. Phosphoric acid is another suitable acidic modifier. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency. |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | 0-20 min: 25-65% B; 20-25 min: 65-25% B; 25-30 min: 25% B | A gradient elution is necessary to separate compounds with a range of polarities and to elute any strongly retained impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 258 nm | UV at 258 nm | Pyridine derivatives typically exhibit strong UV absorbance around 250-260 nm.[8][17][18] |
| Injection Vol. | 10 µL | 10 µL | A standard injection volume. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Acetonitrile/Water (50:50, v/v) | The diluent should be compatible with the mobile phase and effectively dissolve the sample. |
Expected Performance Comparison
The following table presents hypothetical but expected performance data for the two methods in separating the main peak from a potential closely eluting positional isomer.
| Parameter | Method 1: C18 | Method 2: Phenyl-Hexyl |
| Resolution (Rs) between main peak and critical pair | 1.8 | > 2.5 |
| Tailing Factor (Tf) for main peak | 1.2 | 1.1 |
| Theoretical Plates (N) for main peak | > 5000 | > 6000 |
| Analysis Time | 30 min | 30 min |
Interpretation: While the C18 column may provide adequate separation, the Phenyl-Hexyl column is expected to offer superior resolution for challenging separations, such as positional isomers, due to the additional π-π interaction mechanism.[12] This leads to more reliable quantification of impurities.
Experimental Protocols
Standard and Sample Preparation
-
Standard Solution (for identification and assay): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution (for purity): Accurately weigh about 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Forced Degradation Studies for Method Validation
To ensure the developed HPLC method is stability-indicating, forced degradation studies should be performed.[14][15][16] The goal is to generate degradation products and demonstrate that they are well-separated from the main peak and from each other.
-
Acid Hydrolysis: Dissolve 10 mg of the sample in 1 mL of diluent and add 9 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: Dissolve 10 mg of the sample in 1 mL of diluent and add 9 mL of 0.1 N NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to 10 mL with diluent.
-
Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 10 mg of the solid sample in an oven at 105 °C for 48 hours. Dissolve in 10 mL of diluent.
-
Photolytic Degradation: Expose 10 mg of the solid sample to UV light (254 nm) for 24 hours. Dissolve in 10 mL of diluent.
Analyze all stressed samples using the developed HPLC method. The peak purity of the main peak should be evaluated using a photodiode array (PDA) detector to confirm that no impurities are co-eluting.
Visualizing the Workflow
HPLC Method Development Workflow
Caption: A streamlined workflow for developing a stability-indicating HPLC method.
Comparative Logic for Column Selection
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- 11. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
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- 17. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of (6-Bromo-2-chloropyridin-3-yl)methanol
For researchers and professionals in the fast-paced world of drug discovery and development, the efficient synthesis of key intermediates is paramount. (6-Bromo-2-chloropyridin-3-yl)methanol is a crucial building block for a variety of pharmaceutical and agrochemical compounds. Its strategic synthesis, balancing cost, yield, and scalability, is therefore a topic of significant interest. This guide provides an in-depth, objective comparison of two plausible synthetic pathways to this valuable molecule, supported by experimental insights and a thorough cost-effectiveness analysis.
The Importance of a Strategic Synthetic Route
The choice of a synthetic pathway for a key intermediate like this compound has cascading effects on the overall cost and timeline of a development program. An ideal route should not only be high-yielding but also utilize readily available, cost-effective starting materials and reagents, while minimizing the number of synthetic steps and complex purification procedures. In this guide, we will dissect two potential synthetic strategies, evaluating their merits and drawbacks from both a chemical and economic perspective.
Pathway 1: Synthesis from 2,6-Dichloropyridine-3-carboxylic Acid
This pathway commences with a commercially available dichlorinated pyridine derivative and proceeds through two key transformations: regioselective bromination followed by reduction of the carboxylic acid.
Step 1: Regioselective Bromination of 2,6-Dichloropyridine-3-carboxylic Acid
The initial step involves the electrophilic bromination of the pyridine ring. The directing effects of the substituents are critical for achieving the desired regioselectivity. The two chlorine atoms are deactivating ortho-, para-directors, while the carboxylic acid group is a deactivating meta-director. Considering the positions on the pyridine ring, the C5 position is the most likely site for electrophilic attack.
Reaction Scheme:
Caption: Regioselective bromination of 2,6-Dichloropyridine-3-carboxylic acid.
Step 2: Reduction of the Carboxylic Acid
The carboxylic acid functional group of the brominated intermediate is then reduced to the corresponding primary alcohol. This can be achieved using various reducing agents. While sodium borohydride is generally not strong enough to reduce carboxylic acids directly, more potent reagents like borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LAH) are effective.
Reaction Scheme:
Caption: Reduction of the carboxylic acid to the primary alcohol.
Experimental Protocol (Pathway 1)
Step 1: Synthesis of 6-Bromo-2-chloro-3-pyridinecarboxylic acid
-
To a solution of 2,6-dichloropyridine-3-carboxylic acid (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture carefully onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step 2: Synthesis of this compound
Using Borane-THF Complex:
-
To a solution of 6-bromo-2-chloro-3-pyridinecarboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere, add borane-THF complex (1.0 M solution in THF, 2.0-3.0 eq) dropwise at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Cool the reaction to 0 °C and quench carefully by the slow addition of methanol, followed by 1 M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the desired alcohol.
Using Lithium Aluminum Hydride:
-
To a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF under an inert atmosphere, add a solution of 6-bromo-2-chloro-3-pyridinecarboxylic acid (1.0 eq) in THF dropwise at 0 °C.
-
After the addition, allow the reaction to stir at room temperature for 2-4 hours.
-
Cool the mixture to 0 °C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting solids and wash with THF. Concentrate the filtrate to obtain the product.
Pathway 2: Synthesis from 2-Chloro-3-methylpyridine
This alternative route starts with a different commercially available pyridine derivative and involves a regioselective bromination followed by oxidation of the methyl group.
Step 1: Regioselective Bromination of 2-Chloro-3-methylpyridine
The directing effects of the chloro and methyl groups on the pyridine ring will determine the outcome of the bromination. The chloro group is a deactivating ortho-, para-director, while the methyl group is an activating ortho-, para-director. The position para to the activating methyl group (C6) is a likely site for bromination.
Reaction Scheme:
Caption: Regioselective bromination of 2-Chloro-3-methylpyridine.
Step 2: Benzylic Oxidation of the Methyl Group
The final step is the oxidation of the methyl group to a hydroxymethyl group. This transformation can be challenging on an electron-deficient ring system. Reagents such as potassium permanganate or selenium dioxide can be employed, though careful control of reaction conditions is necessary to avoid over-oxidation to the carboxylic acid or aldehyde.
Reaction Scheme:
A Senior Application Scientist's Guide to Quantum Chemical Calculations on the Electronic Structure of (6-Bromo-2-chloropyridin-3-yl)methanol
Introduction: Beyond the Structure, Into the Electrons
(6-Bromo-2-chloropyridin-3-yl)methanol is a halogen-substituted pyridinemethanol derivative. Such compounds are valuable building blocks in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the carbon-halogen bonds.[1][2] Understanding the electronic structure of this molecule is paramount for predicting its reactivity, intermolecular interactions, and spectroscopic properties. For drug development professionals, this knowledge can inform rational drug design, while for materials scientists, it can guide the development of novel functional materials.[3]
This guide provides a comparative analysis of common quantum chemical methods to determine the electronic properties of this compound. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reliable computational protocol. Our focus is on providing a framework that is not only accurate but also self-validating, empowering researchers to apply these techniques with confidence.
Part 1: The Quantum Chemist's Toolkit: A Comparative Overview of Methods
The selection of a computational method is a critical decision, representing a trade-off between accuracy and computational cost. For a molecule containing heavy halogens like bromine and chlorine, this choice is particularly significant due to the need to accurately model electron correlation and potentially relativistic effects.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has become the cornerstone of computational chemistry for its favorable balance of cost and accuracy.[4] However, the "one-size-fits-all" approach is a fallacy. The choice of the functional is crucial. We will compare three distinct classes of functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation. It is one of the most widely used functionals and serves as a reliable baseline for many organic molecules.[5]
-
B3LYP-D3(BJ) (B3LYP with Grimme's D3 dispersion correction and Becke-Johnson damping): Standard DFT functionals like B3LYP can fail to describe non-covalent interactions (e.g., van der Waals forces, halogen bonding), which are critical for understanding condensed-phase behavior and intermolecular interactions. The D3(BJ) correction explicitly adds a term to account for these dispersion forces.[6]
-
M06-2X (Minnesota 06, 2X): A high-nonlocality hybrid meta-GGA functional. M06-2X is well-parameterized for main-group thermochemistry, kinetics, and non-covalent interactions, often providing higher accuracy than B3LYP for complex organic systems.[7]
Basis Sets: The Language of Electrons
The basis set is the set of mathematical functions used to build the molecular orbitals. An inadequate basis set will yield poor results regardless of the sophistication of the chosen functional.
-
6-311+G(d,p): A Pople-style basis set. This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital. The "+" indicates the addition of diffuse functions on heavy (non-hydrogen) atoms, which are essential for describing anions and weak interactions. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in orbital shape.[8]
-
aug-cc-pVTZ (augmented correlation-consistent polarized Valence Triple-Zeta): A Dunning-style basis set. These sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix signifies that the set is augmented with diffuse functions on all atoms. This basis set is generally considered more robust and accurate than Pople-style sets but is also more computationally demanding.[9]
Part 2: A Validated Workflow for Electronic Structure Calculation
The following workflow is designed to be a self-validating system. Each step includes a verification check to ensure the integrity of the calculation before proceeding to the next, more computationally expensive, step.
Caption: A validated computational workflow for electronic structure analysis.
Detailed Computational Protocol
This protocol assumes the use of a quantum chemistry software package like Gaussian, ORCA, or Spartan.
-
Input Structure Generation:
-
Draw the 2D structure of this compound.
-
Convert this to a 3D structure using a molecular editor and perform a preliminary geometry cleanup using molecular mechanics (e.g., MMFF94).
-
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: Select a computationally efficient yet reliable level of theory, such as B3LYP/6-31G(d).
-
Procedure: Submit the initial structure for a geometry optimization calculation. The algorithm will iteratively adjust the atomic positions to minimize the total energy of the system.
-
-
Frequency Analysis (Self-Validation Step):
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
-
Method: Must be performed at the same level of theory as the geometry optimization.
-
Procedure: Run a frequency calculation on the optimized coordinates.
-
Validation: Check the output for vibrational frequencies. A true minimum will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates a transition state or a saddle point, and the geometry must be perturbed and re-optimized.
-
-
High-Accuracy Single-Point Calculation:
-
Objective: To calculate the electronic properties with high accuracy using the stable geometry found in the previous steps.
-
Method: Use the desired high-level methods for comparison (e.g., B3LYP-D3(BJ)/aug-cc-pVTZ, M06-2X/aug-cc-pVTZ).
-
Procedure: Using the validated optimized geometry, run a single-point energy calculation. This computes the energy and electronic properties for this fixed nuclear arrangement without re-optimizing the geometry. Request population analysis (for atomic charges), molecular orbitals (for HOMO/LUMO), and the electrostatic potential.
-
Part 3: Comparative Analysis of Calculated Properties
The following tables present hypothetical but realistic data that one would obtain from the workflow described above. This allows for a direct comparison of the chosen methods.
Table 1: Comparison of Key Calculated Structural Parameters
| Parameter | Method/Basis Set | C3-C(methanol) (Å) | C6-Br (Å) | C2-Cl (Å) | O-H (Å) |
| Baseline | B3LYP / 6-311+G(d,p) | 1.512 | 1.895 | 1.748 | 0.965 |
| Dispersion | B3LYP-D3(BJ) / 6-311+G(d,p) | 1.511 | 1.894 | 1.747 | 0.965 |
| Meta-GGA | M06-2X / 6-311+G(d,p) | 1.509 | 1.889 | 1.741 | 0.963 |
| High Accuracy | M06-2X / aug-cc-pVTZ | 1.508 | 1.887 | 1.739 | 0.962 |
Analysis: The choice of functional and basis set has a discernible, albeit small, effect on the predicted geometry. The M06-2X functional, known for its accuracy with main-group elements, predicts slightly shorter and likely more accurate bond lengths compared to B3LYP.[7] The addition of dispersion correction (D3) has a minimal impact on the covalent bond lengths of this single molecule. The larger aug-cc-pVTZ basis set provides the most reliable geometric prediction.
Table 2: Comparison of Calculated Electronic Properties
| Property | B3LYP / 6-311+G(d,p) | B3LYP-D3(BJ) / 6-311+G(d,p) | M06-2X / 6-311+G(d,p) | M06-2X / aug-cc-pVTZ |
| HOMO Energy (eV) | -6.85 | -6.85 | -7.52 | -7.55 |
| LUMO Energy (eV) | -1.21 | -1.21 | -0.95 | -0.98 |
| HOMO-LUMO Gap (eV) | 5.64 | 5.64 | 6.57 | 6.57 |
Analysis: Here, the choice of functional is critical. The M06-2X functional predicts a significantly larger HOMO-LUMO gap than B3LYP. This is a known characteristic; standard hybrid functionals like B3LYP tend to underestimate the gap, while functionals with a higher percentage of Hartree-Fock exchange, like M06-2X, often provide results in better agreement with experimental values for electronic transitions.[10] The HOMO-LUMO gap is a crucial indicator of kinetic stability and electronic excitability. A larger gap implies greater stability.
Visualizing the Electronic Landscape
-
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For this molecule, the HOMO is expected to have significant electron density on the pyridine ring and the bromine atom, indicating these are the likely sites for electrophilic attack. The LUMO is likely a π* anti-bonding orbital of the pyridine ring, representing the site for nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution. It would reveal electron-rich (negative potential, typically colored red) regions, such as around the nitrogen atom and the oxygen of the hydroxyl group, which are sites for electrophilic interaction. Electron-deficient (positive potential, typically blue) regions would be expected around the hydrogen of the hydroxyl group and, notably, a positive region on the bromine atom along the C-Br bond axis, known as a "σ-hole," which is crucial for halogen bonding.[11]
Part 4: Grounding in Reality: Experimental Benchmarking
Protocol 4.1: UV-Visible Spectroscopy
-
Objective: To measure the electronic absorption spectrum and determine the wavelength of maximum absorption (λ_max). This can be correlated with the lowest energy electronic transition, which is related to the HOMO-LUMO gap.
-
Methodology:
-
Dissolve a precise, low concentration of the compound in a UV-transparent solvent (e.g., cyclohexane or acetonitrile).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 800 nm.
-
Identify the λ_max of the lowest energy absorption band.
-
-
Computational Correlation: Time-Dependent DFT (TD-DFT) calculations can be performed on the optimized structure to predict the electronic transition energies and compare them with the experimental λ_max.
Protocol 4.2: X-ray Crystallography
-
Objective: To obtain a definitive, high-resolution 3D structure of the molecule in the solid state, providing precise bond lengths and angles.
-
Methodology:
-
Grow a suitable single crystal of the compound, typically by slow evaporation of a saturated solution.
-
Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Irradiate the crystal with monochromatic X-rays and collect the diffraction data.
-
Solve and refine the crystal structure using specialized software to yield atomic coordinates, bond lengths, and angles.
-
-
Computational Correlation: The calculated geometric parameters from the gas-phase optimization (Table 1) can be directly compared to the X-ray data. Discrepancies can be attributed to solid-state packing effects or inaccuracies in the computational method.
Final Recommendations and Decision Framework
The optimal computational strategy depends on the research goal. There is no single "best" method, only the most appropriate one for the question at hand.
Caption: Decision framework for selecting a computational method.
-
For rapid screening or preliminary studies: A combination like B3LYP/6-311+G(d,p) offers a good balance of speed and qualitative accuracy for geometries and orbital shapes.
-
For high-accuracy results, publication, or detailed mechanistic insight: A more robust method is required. We recommend M06-2X/aug-cc-pVTZ for its superior handling of thermochemistry and electronic properties of main-group organic molecules. If intermolecular interactions or halogen bonding are the primary focus, B3LYP-D3(BJ)/aug-cc-pVTZ is also an excellent choice.
By carefully selecting a method and validating the computational process, researchers can confidently probe the electronic structure of this compound, accelerating discovery in drug development and materials science.
References
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Krishnakumar, V., & Muthunatesan, S. (2010). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. ResearchGate. [Link]
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Kolář, M. H., & Hobza, P. (2016). Halogen Bonding in Haspin-Halogenated Tubercidin Complexes: Molecular Dynamics and Quantum Chemical Calculations. Molecules, 21(7), 858. [Link]
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Tchoou, W., et al. (2023). Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation. Journal of Chemical Theory and Computation. [Link]
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Ansalone, P., et al. (2026). Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex. arXiv. [Link]
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St. John-Henry, J. R., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 763-769. [Link]
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Ben-seddik, A., et al. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences, 336, 00042. [Link]
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Scirè, S., & Crisafulli, C. (1993). Electronic spectra of substituted pyridines adsorbed on aluminas. Journal of the Chemical Society, Faraday Transactions, 89(19), 3629-3633. [Link]
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Arjunan, V., et al. (2013). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. Journal of Atomic, Molecular, and Optical Physics, 2013, 729085. [Link]
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Jähnisch, K., et al. (2004). Fluorination, chlorinations and brominations of organic compounds in microstructured reactors. Journal of Fluorine Chemistry, 125(8), 1173-1191. [Link]
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Dong, F., et al. (2001). High-resolution electron spectroscopy and σ/π structures of M(pyridine) and M+(pyridine) (M=Li, Ca, and Sc) complexes. The Journal of Chemical Physics, 114(13), 5671-5676. [Link]
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van der Lubbe, S. C. C. (2023). Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules. International Journal of Molecular Sciences, 24(22), 16370. [Link]
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Strieth-Kalthoff, F., et al. (2020). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. Organic Letters, 22(15), 5766–5771. [Link]
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Zill, N. A., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganica Chimica Acta, 482, 535-541. [Link]
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Odette, M. I. (2023). Quantum mechanical methods in computational chemistry. IDOSR Journal of Scientific Research, 8(2), 1-13. [Link]
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Paras, et al. (2024). Effect of Electron-Donating Substituents and an Electric Field on the ΔEST of Selected Imidazopyridine Derivatives: A DFT Study. The Journal of Physical Chemistry A. [Link]
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Hernandez-Vargas, E. A. (2016). Computational Methods Applied to Rational Drug Design. Current Drug Discovery Technologies, 13(2), 79-87. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (6-Bromo-2-chloropyridin-3-yl)methanol
This document provides a detailed operational and disposal framework for (6-Bromo-2-chloropyridin-3-yl)methanol (CAS No. 1227599-35-0), a halogenated pyridine derivative frequently used as a biochemical reagent in life science and drug development research.[1][2] Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined below are grounded in established principles of chemical waste management and are designed to be a self-validating system for risk mitigation.
Hazard Identification and Inherent Risks
This compound is a hazardous substance that requires careful handling and disposal.[3] Its primary risks stem from its irritant properties and its classification as a halogenated organic compound. Understanding these hazards is the foundation of a robust safety and disposal plan. The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.
| Hazard Class | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [4] |
| Eye Irritation | H319 | Causes serious eye irritation. | [4] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [4] |
| Acute Oral Toxicity | - | May be harmful if swallowed. | [5] |
Causality of Hazard: As a halogenated aromatic compound, the risks are not limited to direct contact. During thermal decomposition, such as in a fire, it can generate highly toxic and corrosive gases, including hydrogen halides.[5] This necessitates strict protocols to prevent accidental release and ensure that waste streams are not subjected to incompatible conditions.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Effective risk management relies on a hierarchy of controls. While PPE is essential, it is the last line of defense. Engineering and administrative controls form the primary barrier against exposure.
Mandatory Engineering & Administrative Controls
-
Chemical Fume Hood: All handling and preparation of this compound and its waste must be conducted within a properly functioning and certified laboratory chemical fume hood.[6][7] This is the most critical engineering control to mitigate inhalation risks.
-
Designated Area: Establish a designated area within the laboratory for working with this compound to minimize the risk of cross-contamination.[6]
-
Restricted Access: Only trained personnel authorized to handle hazardous chemicals should be permitted in the designated area during operations.[8]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling the chemical or its waste containers.[3]
-
Eye Protection: Chemical splash goggles or a full-face shield are mandatory.[3]
-
Hand Protection: Wear chemical-resistant gloves. Double-gloving with nitrile gloves is a common practice, but always consult the glove manufacturer's compatibility chart for specific breakthrough times.[6][7] Contaminated gloves must be disposed of immediately as hazardous waste.
-
Body Protection: A fully buttoned, long-sleeved lab coat is required to prevent skin contact.[3]
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be required for cleaning up large spills or if there is a potential for dust generation outside of containment.
Caption: Hierarchy of Controls for managing chemical hazards.
Waste Characterization and Segregation: The Most Critical Step
Proper disposal begins with correct waste characterization and stringent segregation. Failure to segregate waste properly can create hazardous reactions, complicate the disposal process, and significantly increase costs.[9]
This compound waste must be classified as HALOGENATED ORGANIC WASTE. [3][9]
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: NEVER mix halogenated waste with non-halogenated organic solvent waste.[3][9] Dedicated, clearly labeled containers must be used.
-
Incompatible Materials: This waste stream must be kept separate from strong oxidizing agents, strong acids, and bases to prevent violent reactions.[5][6]
-
Solid vs. Liquid: Collect solid waste (e.g., pure compound, contaminated consumables) separately from liquid waste (e.g., solutions).
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Navigating the Synthesis Landscape: A Guide to the Safe Handling of (6-Bromo-2-chloropyridin-3-yl)methanol
Hazard Profile: An Analog-Based Assessment
Due to the absence of a dedicated Safety Data Sheet (SDS) for (6-Bromo-2-chloropyridin-3-yl)methanol, we will extrapolate its potential hazards from the known profiles of structurally related compounds, such as various brominated and chlorinated pyridine derivatives. This approach, rooted in the principles of chemical analogy, provides a strong foundation for a cautious and effective safety plan.
Based on available data for similar molecules, this compound is anticipated to be:
-
A skin and eye irritant: Direct contact may cause redness, itching, and inflammation.[1][2][3]
-
Potentially harmful if inhaled: As a solid, dust particles can irritate the respiratory tract.[1][3]
-
Harmful if swallowed: Ingestion may lead to adverse health effects.[2]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals would likely assign the following pictograms to a compound with this hazard profile:
Exclamation Mark: For skin/eye irritation and acute toxicity (harmful).[4]Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is contingent on the specific handling procedure being performed.
| Scenario | Required Personal Protective Equipment (PPE) | Rationale |
| Weighing and Aliquoting (Solid) | - Chemical splash goggles- Face shield (recommended)- Chemical-resistant gloves (nitrile or neoprene)- Lab coat- N95 respirator or equivalent | To prevent inhalation of fine particles and protect eyes and skin from accidental contact.[5] |
| Dissolving in Solvent | - Chemical splash goggles- Face shield- Chemical-resistant gloves (nitrile or neoprene)- Lab coat | To protect against splashes of the chemical solution. |
| Performing a Reaction | - Chemical splash goggles- Face shield- Chemical-resistant gloves (nitrile or neoprene)- Lab coat | Standard protection for handling chemical reactions. |
| Waste Disposal | - Chemical splash goggles- Face shield- Chemical-resistant gloves (nitrile or neoprene)- Lab coat | To protect against splashes and spills during the disposal process. |
PPE Selection Workflow: A Logic-Driven Approach
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Handling Procedures: Ensuring a Safe Workflow
Adherence to a strict, step-by-step protocol is paramount for minimizing exposure and ensuring the integrity of your experiment.
Weighing and Aliquoting the Solid Compound
-
Preparation: Don all required PPE as outlined in the table above, including an N95 respirator. Ensure a chemical fume hood is available and functioning correctly.
-
Tare the Container: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Transfer the Compound: Inside the chemical fume hood, carefully transfer the desired amount of this compound to the tared vessel. Avoid creating dust.
-
Seal and Clean: Securely cap the weighing vessel and the stock container. Decontaminate the spatula and any surfaces that may have come into contact with the compound using a suitable solvent (e.g., ethanol) and a disposable wipe.
-
Transport: If the weighed compound needs to be transported to another area of the lab, place the sealed vessel in a secondary container.
Dissolving the Compound
-
Preparation: Don the appropriate PPE. All dissolution procedures should be performed within a chemical fume hood.
-
Solvent Addition: To the vessel containing the weighed this compound, slowly add the desired solvent with gentle stirring or agitation until the solid is fully dissolved.
-
Observation: Monitor the dissolution process to ensure no unexpected reactions or excessive heat generation occur.
Spill and Emergency Procedures: A Plan for the Unexpected
Even with the most meticulous planning, accidents can happen. A clear and concise emergency plan is essential.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]
-
Minor Spill (Solid): Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent and disposable wipes.
-
Minor Spill (Solution): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[5] Never mix halogenated waste with non-halogenated waste.[5]
-
Container Management: Waste containers should be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials.
-
Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Disposal Method: The primary method of disposal for this type of chemical waste is through a licensed chemical destruction facility, typically via controlled incineration. Do not dispose of this chemical down the drain.[5]
By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly handle this compound, ensuring both your personal safety and the integrity of your research.
References
-
Flammable Liquids and Solids - The Sarpong Group. (2016, October 24). Available at: [Link]
-
Using the GHS - Safe Work Australia. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
